Propiconazole
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJLVHWMYQXCPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 | |
| Record name | PROPICONAZOLE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8024280 | |
| Record name | Propiconazole | |
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Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish odorless liquid. Non corrosive. Used as a fungicide., Yellowish liquid; [Merck Index] Colorless or white solid or yellowish liquid; [HSDB] Yellowish liquid (clear if purified); mp = -23 deg C; [eChemPortal: ESIS] Clear yellow viscous liquid; [MSDSonline] | |
| Record name | PROPICONAZOLE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Propiconazole | |
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Boiling Point |
180 °C at 0.1 mm Hg | |
| Record name | PROPICONAZOLE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731 | |
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Solubility |
47 g/L in n-hexane; completely miscible with ethanol, acetone, toluene, and octanol., Soluble in most organic solvents, In water, 100 mg/L at 25 °C | |
| Record name | PROPICONAZOLE | |
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Vapor Pressure |
0.000001 [mmHg], 1X10-6 mm Hg at 25 °C | |
| Record name | Propiconazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
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Color/Form |
Yellowish, viscous liquid, White crystalline powder, Colorless solid | |
CAS No. |
60207-90-1 | |
| Record name | PROPICONAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18216 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Propiconazole | |
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| Record name | Propiconazole [BSI:ISO] | |
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| Record name | 1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole | |
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| Record name | PROPICONAZOLE | |
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Foundational & Exploratory
propiconazole mechanism of action in fungi
An In-Depth Technical Guide to the Mechanism of Action of Propiconazole in Fungi
Introduction
This compound is a broad-spectrum systemic fungicide belonging to the triazole class, specifically categorized as a demethylation inhibitor (DMI).[1][2][3][4] First developed in 1979, it is widely used in agriculture to protect a variety of crops, including cereals, fruits, and vegetables, from a range of fungal pathogens such as rusts, powdery mildews, and leaf spots.[1][3] Its systemic nature allows it to be absorbed by the plant and translocated within the vascular system, providing protective, curative, and eradicant properties against fungal infections.[1][5] This guide provides a detailed technical overview of the molecular mechanism by which this compound exerts its antifungal effects.
Core Mechanism of Action
The primary mode of action of this compound is the disruption of the fungal cell membrane's structural integrity and function by inhibiting the biosynthesis of ergosterol (B1671047), a sterol unique to fungi and essential for their cellular processes.[1][2][6]
Molecular Target: Lanosterol (B1674476) 14α-Demethylase (CYP51)
The specific molecular target of this compound is a cytochrome P450 enzyme known as lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[4][7][8][9] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[10][11] this compound, like other azole fungicides, contains a nitrogen atom in its triazole ring that binds with high affinity to the heme iron atom in the active site of the CYP51 enzyme.[11] This binding competitively inhibits the enzyme, preventing it from processing its natural substrate, lanosterol (in yeasts and animals) or eburicol (B28769) (in filamentous fungi).[3][10][11][12]
Biochemical Pathway Disruption
The CYP51-catalyzed 14α-demethylation is a crucial, rate-limiting step in the conversion of lanosterol to ergosterol.[9][12] this compound's inhibition of this step has two major downstream consequences for the fungal cell:
-
Ergosterol Depletion : The blockage of the pathway prevents the synthesis of ergosterol. Ergosterol is the primary sterol in fungal membranes, where it is functionally analogous to cholesterol in mammalian cells. It plays a vital role in regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[6][10] Its depletion compromises the structural integrity of the fungal cell membrane.
-
Accumulation of Toxic Precursors : The inhibition of CYP51 leads to the intracellular accumulation of 14α-methylated sterol precursors, such as lanosterol.[8] These aberrant sterols are incorporated into the fungal membrane, where they disrupt its normal packing and structure. This disruption alters membrane permeability and interferes with the activity of essential membrane-associated enzymes, ultimately leading to the cessation of fungal growth and cell death.[5][8][9]
The dual effect of ergosterol depletion and toxic precursor accumulation is the foundation of this compound's fungistatic, and ultimately fungicidal, activity.
Quantitative Data on this compound Activity
The efficacy of this compound can be quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀). These values vary depending on the fungal species and the specific CYP51 enzyme.
| Target Organism/Enzyme | Metric | Value | Reference |
| Candida albicans CYP51 (CaCYP51) | IC₅₀ | 0.5 - 1.3 µM | [13] |
| Human CYP51 (Δ60HsCYP51) | IC₅₀ | 110 µM | [13] |
| Rhizoctonia solani (Baseline) | EC₅₀ | 0.2286 µg/mL | [14][15] |
Note: The higher IC₅₀ value against human CYP51 demonstrates the selectivity of the fungicide for the fungal enzyme over its human homologue.[13]
Experimental Protocols
The mechanism of action of DMI fungicides like this compound is elucidated through several key experimental procedures.
Sterol Profile Analysis via GC-MS
This method is used to directly observe the biochemical effect of this compound on the sterol composition of fungal cells. It confirms the depletion of ergosterol and the accumulation of its 14α-methylated precursors.[16][17]
Methodology:
-
Culturing and Treatment: Fungal isolates are grown in a suitable liquid or solid medium. Experimental cultures are treated with a sub-lethal concentration of this compound, while control cultures are left untreated.
-
Cell Harvesting: Fungal biomass is harvested by filtration or centrifugation, washed, and lyophilized.
-
Saponification/Lipid Extraction: Total lipids are extracted from the fungal cells. This is typically achieved by refluxing the biomass in a strong alkali solution (e.g., potassium hydroxide (B78521) in methanol) to break open cells and saponify lipids.
-
Non-saponifiable Lipid Extraction: The sterols (non-saponifiable lipids) are then extracted from the saponified mixture using an organic solvent like n-hexane.
-
Derivatization: To increase their volatility for gas chromatography, the hydroxyl groups of the sterols are derivatized, commonly by converting them into trimethylsilyl (B98337) (TMSi) ethers.[16][18]
-
GC-MS Analysis: The derivatized sterol extract is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).[19][20] The GC separates the different sterols based on their retention times, and the MS provides mass spectra that allow for their identification and quantification by comparison to known standards and spectral libraries.
In Vitro CYP51 Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the activity of the purified CYP51 enzyme.
Methodology:
-
Enzyme Expression and Purification: The gene for CYP51 from the target fungus is expressed in a host system (e.g., E. coli), and the enzyme is purified to homogeneity.
-
Reconstitution of Activity: The purified CYP51 is incubated in a reaction mixture containing its substrate (lanosterol), a required redox partner (cytochrome P450 reductase), and a source of reducing equivalents (NADPH).[13]
-
Inhibition Measurement: The reaction is initiated in the presence of varying concentrations of this compound. The enzymatic activity is measured by quantifying the depletion of the substrate or the formation of the product over time, often using HPLC.
-
IC₅₀ Determination: The concentration of this compound that causes a 50% reduction in enzyme activity (IC₅₀) is calculated from the dose-response curve.
Fungal Growth Inhibition (EC₅₀) Assay
This assay determines the effective concentration of this compound required to inhibit fungal growth.
Methodology:
-
Media Preparation: A suitable growth medium (e.g., Potato Dextrose Agar, PDA) is amended with a serial dilution of this compound to create plates with a range of fungicide concentrations.[14]
-
Inoculation: Mycelial plugs from the edge of an actively growing fungal colony are placed onto the center of the control and fungicide-amended plates.[14]
-
Incubation: The plates are incubated under optimal growth conditions for a defined period.
-
Measurement: The diameter of the fungal colony on each plate is measured. The percentage of growth inhibition relative to the control is calculated for each concentration.
-
EC₅₀ Calculation: The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.[14]
Mechanisms of Fungal Resistance
The widespread use of this compound has led to the development of resistance in some fungal populations. The primary mechanisms of resistance involve modifications that reduce the fungicide's ability to inhibit its target.[5]
-
Target Site Modification: Point mutations in the CYP51 (ERG11) gene can alter the amino acid sequence of the enzyme.[7][21] These changes can reduce the binding affinity of this compound to the active site, thereby decreasing its inhibitory efficacy.
-
Target Gene Overexpression: Increased expression of the CYP51 gene leads to higher intracellular concentrations of the demethylase enzyme.[15][21] This requires a higher concentration of the fungicide to achieve the same level of inhibition.
-
Efflux Pump Activation: Overexpression of genes encoding membrane transporter proteins, particularly those of the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), can actively pump the fungicide out of the fungal cell.[21] This reduces the intracellular concentration of this compound at the target site.
References
- 1. What Are The Properties And Usage of this compound [agrogreat.com]
- 2. This compound â A Cost Effective Fungicide [kingquenson.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C15H17Cl2N3O2 | CID 43234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. mdpi.com [mdpi.com]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. mdpi.com [mdpi.com]
- 11. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 12. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 13. journals.asm.org [journals.asm.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Resistance Risk Assessment of this compound in Rhizoctonia solani and its Synergistic Antifungal Mechanism with Kresoxim-methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Chemical and Physical Properties of Propiconazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiconazole is a broad-spectrum systemic fungicide belonging to the triazole class. Its fungicidal activity stems from the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its mechanism of action and analytical workflows. All quantitative data are presented in structured tables for ease of reference and comparison.
Chemical Identity and Physical Properties
This compound is a yellowish, odorless, viscous liquid at room temperature.[1][2] It is a member of the triazole family and is used extensively in agriculture to control a wide range of fungal diseases on various crops.[3] The technical product is a mixture of four stereoisomers.[4][5]
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| IUPAC Name | 1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | [6] |
| CAS Number | 60207-90-1 | [3][6][7][8] |
| Molecular Formula | C₁₅H₁₇Cl₂N₃O₂ | [4][7][8] |
| Molecular Weight | 342.22 g/mol | [1][2][7][8][9][10] |
| Canonical SMILES | CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | [4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Conditions | Source |
| Physical State | Yellowish, viscous, odorless liquid | Ambient Temperature | [1] |
| Melting Point | < 25 °C | [2] | |
| Boiling Point | 180 °C | at 0.1 mmHg | [6][11] |
| Decomposition Temperature | Stable up to 320 °C | [11] | |
| Vapor Pressure | 5.6 x 10⁻⁵ Pa (4.2 x 10⁻⁷ mmHg) | at 25 °C | [1][9][11] |
| Water Solubility | 100 - 150 mg/L | at 20-22 °C, pH 7 | [1][3][4][6][9][11] |
| log P (Octanol-Water Partition Coefficient) | 3.72 | at 20 °C, pH 7 | [2][4] |
| pKa (conjugate acid) | 1.09 | [4] | |
| Density | 1.27 - 1.28 g/mL | at 20 °C | [1][9] |
Table 3: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Temperature | Source |
| n-Hexane | 47 g/L | 20 °C | |
| Ethanol | Completely miscible | 20 °C | |
| Acetone | Completely miscible | 20 °C | |
| Toluene | Completely miscible | 20 °C | |
| n-Octanol | Completely miscible | 20 °C | |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [12] | |
| Dimethylformamide (DMF) | ~33 mg/mL | [12] |
Experimental Protocols
The determination of the physicochemical properties of chemical substances like this compound is guided by standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different laboratories.
Water Solubility (OECD Guideline 105)
The water solubility of this compound can be determined using the Flask Method , which is suitable for substances with solubilities above 10⁻² g/L.[4]
-
Principle: A sufficient amount of the test substance is dissolved in water at a specific temperature to achieve saturation. The concentration of the substance in the aqueous solution is then determined after reaching equilibrium.
-
Apparatus:
-
Constant temperature bath (e.g., 20 ± 0.5 °C).
-
Glass flasks with stoppers.
-
Shaker or magnetic stirrer.
-
Centrifuge (if necessary to separate undissolved material).
-
Analytical instrument for quantification (e.g., HPLC).
-
-
Procedure:
-
An excess amount of this compound is added to a flask containing purified water.
-
The flask is agitated in a constant temperature bath for a sufficient time to reach equilibrium (preliminary tests can determine this, often 24-48 hours).
-
The solution is allowed to stand to let undissolved material settle. If necessary, the solution is centrifuged or filtered to remove suspended particles.
-
A sample of the clear aqueous phase is carefully taken.
-
The concentration of this compound in the sample is determined using a validated analytical method, such as HPLC-UV.
-
The procedure is repeated until at least three consecutive measurements show no significant difference in concentration, indicating that equilibrium has been reached.
-
Vapor Pressure (OECD Guideline 104)
For a substance with a low vapor pressure like this compound, the Gas Saturation Method or a Static Method can be employed.[10][13][14][15][16]
-
Principle (Gas Saturation Method): A stream of inert gas is passed through or over the substance at a known flow rate, slow enough to ensure saturation. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.
-
Apparatus:
-
Constant temperature bath.
-
Saturation column containing the test substance on a solid support.
-
Flow meter to control the gas flow rate.
-
Trapping system (e.g., sorbent tubes) to collect the vaporized substance.
-
Analytical instrument for quantification (e.g., GC or HPLC).
-
-
Procedure:
-
The test substance is coated onto a solid support and packed into the saturation column.
-
The column is placed in a constant temperature bath.
-
An inert gas (e.g., nitrogen) is passed through the column at a low, constant flow rate.
-
The gas exiting the column, now saturated with the substance's vapor, passes through a trapping system.
-
After a specific time, the amount of substance collected in the trap is quantified.
-
The vapor pressure is calculated using the ideal gas law and the measured mass, flow rate, and temperature. The experiment is performed at various flow rates to ensure the results are independent of the flow rate.
-
Partition Coefficient (n-octanol/water) (OECD Guideline 107)
The Shake Flask Method is a common technique for determining the octanol-water partition coefficient (log P) for substances with a log P value in the range of -2 to 4.[17][18][19] Given this compound's log P of 3.72, this method is appropriate.
-
Principle: The substance is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.
-
Apparatus:
-
Centrifuge tubes with stoppers.
-
Mechanical shaker.
-
Centrifuge.
-
Analytical instrument for quantification (e.g., HPLC).
-
-
Procedure:
-
Prepare n-octanol saturated with water and water saturated with n-octanol.
-
A known amount of this compound is dissolved in either the n-octanol or water phase.
-
The two phases are combined in a centrifuge tube at a specific volume ratio.
-
The tube is shaken at a constant temperature until equilibrium is reached (e.g., for 24 hours).
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
Aliquots are carefully taken from both the n-octanol and water layers.
-
The concentration of this compound in each aliquot is determined using a suitable analytical method.
-
The partition coefficient (P_ow) is calculated as: P_ow = [Concentration in n-octanol] / [Concentration in water]. The result is typically expressed as its base-10 logarithm (log P).
-
Mechanism of Action and Analytical Workflow
Signaling Pathway: Inhibition of Fungal Sterol Biosynthesis
This compound's primary mode of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, the main sterol in most fungi.[6] It specifically targets and inhibits the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[3][9] This enzyme is crucial for the conversion of lanosterol to ergosterol. The inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which ultimately arrests fungal growth.[3][9][20]
Caption: this compound inhibits the enzyme Lanosterol 14α-demethylase (CYP51).
Experimental Workflow: this compound Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a common and robust method for the quantification of this compound in various matrices, including formulations and environmental samples.[6][8][21][22]
Caption: A typical workflow for the analysis of this compound using HPLC.
Logical Relationship: Physicochemical Properties and Environmental Fate
The physicochemical properties of this compound, such as its low water solubility and high octanol-water partition coefficient (log P), significantly influence its behavior and persistence in the environment.[23][24][25] These properties suggest a tendency for the compound to sorb to soil and organic matter rather than remaining in the aqueous phase.
Caption: Relationship between this compound's properties and its environmental fate.
References
- 1. E.4.10. [4.9] Solubility in organic solvents / fat solubility [nikkakyo.org]
- 2. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 3. researchgate.net [researchgate.net]
- 4. oecd.org [oecd.org]
- 5. This compound (Ref: CGA 64250) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 8. epa.gov [epa.gov]
- 9. Side effects of the sterol biosynthesis inhibitor fungicide, this compound, on a beneficial arbuscular mycorrhizal fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. lcslaboratory.com [lcslaboratory.com]
- 15. consilab.de [consilab.de]
- 16. EU A.4: Vapour pressure | ibacon GmbH [ibacon.com]
- 17. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 18. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 19. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. lcms.cz [lcms.cz]
- 22. Degradation Dynamics and Residue Analysis of Four this compound Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fate and transport of agriculturally applied fungicidal compounds, azoxystrobin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Laboratory Synthesis of Propiconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory-scale synthesis of propiconazole, a broad-spectrum triazole fungicide. The synthesis is presented as a three-step process, commencing with the ketalization of 2,4-dichloroacetophenone, followed by bromination of the resulting dioxolane intermediate, and culminating in a nucleophilic substitution reaction with 1,2,4-triazole (B32235). This document outlines detailed experimental protocols, presents quantitative data in tabular format for clarity, and includes visual diagrams of the synthesis pathway and experimental workflows to aid in comprehension.
This compound Synthesis Pathway
The laboratory synthesis of this compound is typically achieved through a three-step reaction sequence. The overall pathway is depicted below.
Caption: Overall synthesis pathway of this compound.
Step 1: Ketalization of 2,4-Dichloroacetophenone
The initial step involves the formation of a cyclic ketal, 2-(2,4-dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane, through the reaction of 2,4-dichloroacetophenone with 1,2-pentanediol. This reaction is typically acid-catalyzed and proceeds with the removal of water to drive the equilibrium towards the product.
Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,4-dichloroacetophenone, 1,2-pentanediol, an acid catalyst (e.g., p-toluenesulfonic acid), and a suitable solvent (e.g., toluene (B28343) or benzene).
-
Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected and, if possible, by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Purification: Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., sodium sulfate). Remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation if necessary.
Quantitative Data
| Parameter | Value | Reference |
| Reactant Ratio | ||
| 2,4-dichloroacetophenone : 1,2-pentanediol | 1 : 0.5 to 1 : 1 (weight ratio) | [1] |
| Catalyst Loading | ||
| Catalyst : 2,4-dichloroacetophenone | 0.001 : 1 to 0.1 : 1 (weight ratio) | [1] |
| Reaction Conditions | ||
| Temperature | 60-100 °C | [1] |
| Solvent | Benzene or Toluene | [1] |
Step 2: Bromination of the Dioxolane Intermediate
The second step is the bromination of the methyl group of the dioxolane intermediate to yield 2-bromomethyl-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane.
Experimental Protocol
-
Reaction Setup: In a flask protected from light, dissolve the ketal intermediate from Step 1 in a suitable solvent such as dichloromethane.
-
Reaction Execution: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise while maintaining the temperature.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Workup: Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to consume any excess bromine.
-
Purification: Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. Evaporate the solvent to yield the brominated product.
Quantitative Data
| Parameter | Value | Reference |
| Reactant Ratio | ||
| Bromine : 2,4-dichloroacetophenone (from Step 1) | 0.8 : 1 to 0.9 : 1 (weight ratio) | [1] |
| Reaction Conditions | ||
| Temperature | 0-60 °C | [1] |
| Solvent | Dichloromethane | [2] |
Step 3: Condensation with 1,2,4-Triazole
The final step is a nucleophilic substitution reaction where the brominated intermediate reacts with the sodium salt of 1,2,4-triazole to form this compound.
Experimental Protocol
-
Preparation of 1,2,4-Triazole Sodium Salt: In a separate flask, prepare the sodium salt of 1,2,4-triazole by reacting it with a strong base like sodium hydroxide (B78521) or sodium hydride in a suitable solvent.
-
Reaction Setup: To a reaction flask, add the brominated intermediate from Step 2, the pre-formed 1,2,4-triazole sodium salt, a solvent (e.g., dimethylformamide or dimethyl sulfoxide), and optionally a phase transfer catalyst.
-
Reaction Execution: Heat the reaction mixture with stirring.[2]
-
Monitoring: Monitor the reaction by TLC or GC.
-
Workup: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude this compound can be purified by column chromatography or vacuum distillation. A final yield of 45% has been reported for this step.[2]
Quantitative Data
| Parameter | Value | Reference |
| Reactant Ratio | ||
| Bromide : Triazole | 1 : 1 to 1 : 1.5 (molar ratio) | [1] |
| Alkali : Triazole | 0.9 : 1 to 1.1 : 1 (molar ratio) | [1] |
| Reaction Conditions | ||
| Temperature | 160 °C (in DMSO) | [2] |
| Reaction Time | 16 hours (in DMSO) | [2] |
| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | [1][2] |
| Yield | ||
| This compound (from brominated intermediate) | 45% | [2] |
Experimental Workflow Diagram
The following diagram illustrates a typical laboratory workflow for the synthesis of this compound.
Caption: Laboratory workflow for this compound synthesis.
References
In Vitro Toxicological Profile of Propiconazole on Cell Lines: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Propiconazole is a broad-spectrum triazole fungicide used extensively in agriculture to protect crops from various fungal diseases.[1] Its mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. However, the widespread use of this compound has raised concerns about its potential toxic effects on non-target organisms, including mammals. In vitro toxicology studies using cultured cell lines are crucial for elucidating the cellular and molecular mechanisms underlying the toxicity of xenobiotics like this compound. This guide provides a comprehensive overview of the in vitro toxicological profile of this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing implicated signaling pathways.
Cytotoxicity Profile of this compound
This compound has been shown to induce dose-dependent cytotoxicity in a variety of mammalian cell lines. The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is a standard measure of a compound's cytotoxicity. The cytotoxic effects of this compound have been evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and neutral red assays.[2]
Table 1: Summary of this compound Cytotoxicity in Various Cell Lines
| Cell Line | Cell Type | Assay | Exposure Time | IC50 / LC50 Value | Citation(s) |
| HepG2 | Human Hepatocellular Carcinoma | MTT | 24 h | 148.4 µM | [3] |
| HepG2 | Human Hepatocellular Carcinoma | Viability Assay | Not Specified | 41.025 µg/mL (~120 µM) | [1] |
| Hepa1c1c7 | Mouse Hepatoma | MTT | 24 h | 85.4 µM | [3] |
| GC-1 spg | Mouse Spermatogonia | Cell Viability Assay | 24 h | LC50: 54.53 µM | [4] |
| SH-SY5Y | Human Neuroblastoma | Cell Viability Assay | 24 h / 48 h | Significant viability reduction at 100 µM | [3] |
| NIH 3T3 | Mouse Embryonic Fibroblast | Viability Assay | Not Specified | Remained viable even at 100 µg/mL (~292 µM) | [1] |
Note: IC50/LC50 values can vary based on specific experimental conditions and assay sensitivity.
The data indicates that liver-derived cell lines (HepG2, Hepa1c1c7) and germ cells (GC-1 spg) are particularly susceptible to this compound-induced cytotoxicity. In contrast, NIH 3T3 fibroblast cells appear more resistant.[1] Studies have also shown that this compound's metabolites are generally less cytotoxic than the parent compound in both mouse and human hepatoma cell lines.[2]
Mechanisms of Toxicity
The cytotoxic effects of this compound are mediated by several interconnected molecular mechanisms, including the induction of oxidative stress, genotoxicity, and the dysregulation of critical signaling pathways.
Oxidative Stress
A primary mechanism of this compound toxicity is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS).[5] Increased ROS levels have been observed in multiple cell lines following this compound exposure, including AML12 mouse liver hepatocytes at concentrations from 25 to 100 µM.[3] In HepG2 cells, this compound treatment was found to activate intracellular oxidative stress, which is a key initiating event for subsequent cellular damage.[5][6] This overproduction of ROS can lead to damage of cellular macromolecules like DNA, proteins, and lipids, ultimately compromising cell function and viability.[7]
Genotoxicity
Genotoxicity, the property of chemical agents to damage the genetic information within a cell, is a significant concern for long-term health effects. While comprehensive in vitro genotoxicity data for this compound on cell lines is not extensively detailed in the provided results, studies on other organisms suggest a genotoxic potential. For instance, this compound has been shown to induce micronuclei formation in fish erythrocytes, indicating chromosomal damage. The formation of micronuclei, nucleoplasmic bridges, and nuclear buds are biomarkers of genotoxic events. Given this, it is critical to assess the genotoxicity of this compound in mammalian cell lines using standard assays like the Comet and Micronucleus assays. A study on bovine lymphocytes showed a moderate, statistically significant increase in DNA damage at the highest tested concentration in the Comet assay.[8]
Disruption of Cellular Signaling Pathways
This compound disrupts key signaling pathways that regulate cell survival, proliferation, and death.
Apoptosis and Autophagy: In GC-1 spermatogonia cells, this compound triggers both apoptosis (programmed cell death) and autophagy.[4][9] This is marked by an increase in the pro-apoptotic proteins BAX and cleaved caspase-3, as well as elevated levels of autophagy-related proteins like ATG5 and LC3A/B.[4][9] The study suggests that autophagy is a key mechanism contributing to this compound-induced apoptosis and testicular cytotoxicity.[4]
TGF-β/Smad Pathway and Fibrosis: In human hepatoma HepG2 cells, this compound has been identified as a pro-fibrogenic agent that acts via the Transforming Growth Factor-β (TGF-β)/Smad pathway.[5][6][10] this compound-induced oxidative stress leads to an increase in TGF-β expression.[5][6] This activates the Smad signaling cascade, resulting in a morphological transition characteristic of fibrosis, including decreased E-cadherin and increased vimentin (B1176767) and Snail expression.[5][6] This pathway is a critical mechanism for pesticide-induced liver fibrosis.[10]
Detailed Experimental Protocols
Detailed and standardized protocols are essential for reproducible in vitro toxicological assessments. Below are methodologies for the key assays discussed.
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro toxicology study.
MTT Cytotoxicity Assay
This assay measures cell metabolic activity as an indicator of cell viability.[11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[12]
-
Cell Seeding : Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[13]
-
Compound Exposure : Remove the culture medium and add fresh medium containing various concentrations of this compound. Include appropriate solvent controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[13][14]
-
MTT Addition : After incubation, add 10-50 µL of MTT labeling reagent (stock solution of 5 mg/mL in PBS, final concentration ~0.5 mg/mL) to each well.[11][12]
-
Incubation : Incubate the plate for 1.5 to 4 hours at 37°C in a humidified CO₂ incubator.[11][13]
-
Solubilization : Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background.[11]
-
Data Analysis : Calculate cell viability as a percentage relative to the solvent-treated control cells. Plot the results to determine the IC50 value.
DCFH-DA Reactive Oxygen Species (ROS) Assay
This assay uses the cell-permeant probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS.[7]
-
Cell Seeding : Seed cells in a suitable format (e.g., 24-well or 96-well black, clear-bottom plate) and allow them to attach overnight.[16]
-
DCFH-DA Staining : Prepare a fresh working solution of DCFH-DA (typically 10-50 µM) in serum-free medium or buffer.[7] Remove the culture medium from the cells, wash once, and add the DCFH-DA working solution.[16]
-
Incubation : Incubate the cells for 30-45 minutes at 37°C, protected from light.[17] During this time, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.[7]
-
Compound Exposure : Remove the DCFH-DA solution, wash the cells, and add the medium containing this compound at the desired concentrations. Include positive (e.g., H₂O₂) and negative controls.
-
Fluorescence Measurement : After the desired exposure time, measure the fluorescence using a microplate reader, fluorescence microscope, or flow cytometer.[18] DCF, the oxidized, fluorescent product, is measured at an excitation wavelength of ~485-495 nm and an emission wavelength of ~529-535 nm.[17][19]
-
Data Analysis : Quantify the increase in fluorescence intensity in this compound-treated cells relative to control cells to determine the fold change in ROS production.[7]
In Vitro Micronucleus Assay
This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[20][21][22]
-
Cell Culture and Treatment : Culture cells to an appropriate density. Expose the cells to at least three concentrations of this compound, along with negative and positive controls, for a suitable duration (e.g., 3-24 hours).
-
Cytokinesis Block : Add Cytochalasin B (Cyto-B) to the culture medium at a concentration sufficient to block cytokinesis (typically 3-6 µg/mL).[20][23] This allows for the identification of cells that have completed one nuclear division, as they will be binucleated.[20]
-
Incubation : Incubate the cells with Cyto-B for a period equivalent to 1.5-2.0 cell cycle times to allow cells to become binucleated.
-
Cell Harvesting : Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Slide Preparation : Swell the cells in a hypotonic solution (e.g., 0.075 M KCl), fix them (e.g., with methanol:acetic acid), and drop the cell suspension onto clean microscope slides.
-
Staining : Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like Acridine Orange.[23]
-
Scoring : Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[21] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm separate from the main nuclei.
-
Data Analysis : Compare the frequency of micronucleated cells in the treated groups to the negative control group. A dose-dependent, statistically significant increase indicates a positive genotoxic result.
Alkaline Comet Assay
The Comet assay, or single-cell gel electrophoresis, detects DNA strand breaks in individual cells.[24][25] The alkaline version is sensitive to single-strand breaks, double-strand breaks, and alkali-labile sites.[26][27]
-
Cell Treatment : Expose cells in suspension or monolayer to various concentrations of this compound for a defined period (e.g., 2-24 hours).[28]
-
Slide Preparation : Mix a small number of cells (~10,000) with low melting point agarose (B213101) and layer the mixture onto a microscope slide pre-coated with normal melting point agarose. Allow it to solidify.
-
Lysis : Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.[26]
-
Alkaline Unwinding : Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[26]
-
Electrophoresis : Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes.[26] Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining : Gently remove the slides, neutralize them with a buffer (e.g., Tris-HCl, pH 7.5), and stain the DNA with a fluorescent dye like SYBR Green or ethidium (B1194527) bromide.
-
Visualization and Scoring : Visualize the comets using a fluorescence microscope. Using image analysis software, score at least 50-100 randomly selected comets per slide.[28] Key parameters include tail length, tail intensity (% DNA in the tail), and tail moment.
-
Data Analysis : A statistically significant increase in the chosen comet parameter in treated cells compared to control cells indicates DNA damage.
Conclusion
The in vitro toxicological profile of this compound indicates that it is cytotoxic to various mammalian cell lines, particularly those of hepatic and reproductive origin. The primary mechanisms underlying this toxicity involve the induction of oxidative stress, which subsequently triggers cell death pathways like apoptosis and autophagy, and promotes pro-fibrogenic signaling through the TGF-β/Smad cascade. Evidence also suggests a potential for genotoxicity. The detailed protocols provided herein offer a standardized framework for researchers to further investigate the toxicological properties of this compound and other xenobiotics, contributing to a more comprehensive risk assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic effects of this compound and its metabolites in mouse and human hepatoma cells and primary mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docta.ucm.es [docta.ucm.es]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Vitro and In Vivo Study on the Toxic Effects of this compound Fungicide in the Pathogenesis of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioquochem.com [bioquochem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound-Induced Testis Damage and MAPK-Mediated Apoptosis and Autophagy in Germ Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abcam.cn [abcam.cn]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. doc.abcam.com [doc.abcam.com]
- 20. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A modified protocol for the cytochalasin B in vitro micronucleus assay using whole human blood or separated lymphocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. jabsonline.org [jabsonline.org]
- 25. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mcgillradiobiology.ca [mcgillradiobiology.ca]
Propiconazole's Mode of Action Against Ascomycota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiconazole is a broad-spectrum systemic fungicide belonging to the triazole class, specifically categorized as a demethylation inhibitor (DMI).[1] Its primary mode of action is the disruption of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane. This guide provides an in-depth technical overview of the molecular mechanisms by which this compound exerts its antifungal activity against fungi of the phylum Ascomycota, a group containing many significant plant pathogens. The guide details the targeted biochemical pathway, presents quantitative efficacy data, outlines key experimental protocols for its study, and describes the known mechanisms of resistance.
Core Mechanism: Inhibition of Ergosterol Biosynthesis
This compound's efficacy is rooted in its ability to inhibit the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme encoded by the CYP51 gene.[1] This enzyme is a critical catalyst in the fungal sterol biosynthesis pathway, responsible for the C14-demethylation of lanosterol, a precursor to ergosterol.
By binding to the heme cofactor of the lanosterol 14α-demethylase enzyme, this compound effectively blocks its function.[2][3] This inhibition leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[3] The consequences of this disruption are severe for the fungal cell:
-
Altered Membrane Fluidity and Permeability: The absence of ergosterol and the accumulation of aberrant sterols disrupt the structural integrity of the cell membrane, leading to increased permeability and leakage of cellular contents.
-
Impaired Enzyme Function: Many membrane-bound enzymes essential for fungal growth and development are negatively affected by the altered membrane composition.
-
Inhibition of Fungal Growth: The culmination of these cellular disruptions is the cessation of fungal growth, resulting in a fungistatic effect. At higher concentrations, this can lead to cell death.[1]
The following diagram illustrates the ergosterol biosynthesis pathway and the specific point of inhibition by this compound.
References
The Biological Activity of Individual Propiconazole Stereoisomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiconazole, a broad-spectrum triazole fungicide, is a chiral molecule with two stereocenters, existing as a racemic mixture of four stereoisomers: (2R,4S), (2S,4R), (2R,4R), and (2S,4S). While commercially available as a mixture, emerging research demonstrates significant differences in the biological activity, fungicidal efficacy, and toxicological profiles of the individual stereoisomers. This technical guide provides an in-depth analysis of the stereoselective biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways and experimental workflows. Understanding the distinct properties of each stereoisomer is critical for optimizing fungicidal formulations, assessing environmental risk, and guiding future drug development.
Introduction
This compound is a systemic fungicide widely used in agriculture to control a variety of fungal diseases in crops.[1] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is a crucial step in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[2][3] The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth.[2]
This compound possesses two chiral centers at the C2 and C4 positions of the dioxolane ring, resulting in four distinct stereoisomers.[4] These are grouped into two diastereomeric pairs: the cis isomers ((2R,4S) and (2S,4R)) and the trans isomers ((2R,4R) and (2S,4S)).[4] Although these stereoisomers share the same chemical formula and connectivity, their three-dimensional arrangement differs, leading to differential interactions with biological targets. This stereoselectivity manifests in varying fungicidal potency, metabolic fate, and toxicity to non-target organisms.[4][5] This guide will dissect these differences to provide a comprehensive understanding of the individual contributions of each stereoisomer to the overall biological profile of this compound.
Stereoselective Fungicidal Activity
The fungicidal efficacy of this compound is not equally distributed among its four stereoisomers. The degree of stereoselectivity in its antifungal action is highly dependent on the target fungal species. This highlights the importance of evaluating individual isomers to develop more effective and targeted fungal control strategies.
Quantitative Data on Fungicidal Activity
The following tables summarize the effective concentration (EC50) values of the individual this compound stereoisomers against a range of plant pathogenic fungi. The data clearly illustrate the significant variation in activity between the isomers.
Table 1: Fungicidal Activity of this compound Stereoisomers Against Rice Pathogens
| Fungal Species | EC50 (mg/L) | |||
| (2S,4R)-propiconazole | (2R,4S)-propiconazole | (2S,4S)-propiconazole | (2R,4R)-propiconazole | |
| Ustilaginoidea virens | 0.23 ± 0.02 | 0.15 ± 0.01 | 0.68 ± 0.05 | 0.38 ± 0.03 |
| Magnaporthe oryzae | 0.65 ± 0.05 | 0.42 ± 0.03 | 1.89 ± 0.15 | 1.21 ± 0.09 |
| Fusarium moniliforme | 0.88 ± 0.07 | 0.55 ± 0.04 | 2.15 ± 0.18 | 1.54 ± 0.12 |
| Thanatephorus cucumeris | 1.24 ± 0.11 | 1.58 ± 0.13 | 0.75 ± 0.06 | 0.65 ± 0.05 |
| Rhizoctonia solani | 2.11 ± 0.17 | 2.89 ± 0.23 | 1.15 ± 0.09 | 0.98 ± 0.08 |
Data sourced from Pan et al. (2018).
Table 2: Fungicidal Activity of this compound Stereoisomers Against Banana Leaf Spot Pathogens
| Fungal Species | EC50 (mg/L) | ||
| (2S,4R)-propiconazole | (2R,4S)-propiconazole | trans-isomers (mixture) | |
| Curvularia lunata | 0.78 ± 0.06 | 0.35 ± 0.03 | 1.25 ± 0.11 |
| Colletotrichum musae | 0.95 ± 0.08 | 0.41 ± 0.04 | 1.52 ± 0.13 |
Data sourced from Tang et al. (2022). Note: The study did not separate the two trans isomers.
From the data, it is evident that for the rice pathogens Ustilaginoidea virens, Magnaporthe oryzae, and Fusarium moniliforme, the cis-isomer (2R,4S)-propiconazole exhibits the highest fungicidal activity.[6] Conversely, for Thanatephorus cucumeris and Rhizoctonia solani, the trans-isomers, particularly (2R,4R)-propiconazole, are more potent.[6] Similarly, (2R,4S)-(+)-propiconazole was found to be the most active against the banana leaf spot pathogens Curvularia lunata and Colletotrichum musae.[3] These findings underscore the pathogen-specific nature of this compound's stereoselective activity.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary molecular target of this compound is the enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway in fungi.[2] By inhibiting this enzyme, this compound disrupts the fungal cell membrane integrity, leading to cell death. While quantitative data on the inhibition of CYP51 by individual this compound stereoisomers is limited, it is understood that the isomers with the absolute 2S configuration are generally more efficient inhibitors of ergosterol biosynthesis.[4]
Ergosterol Biosynthesis Pathway and this compound Inhibition
The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and the point of inhibition by this compound.
Stereoselectivity in Non-Target Organisms
The stereoisomers of this compound not only exhibit differential fungicidal activity but also vary in their metabolism and toxicity towards non-target organisms. This has significant implications for environmental risk assessment and human health.
In Vitro Metabolism and Hepatotoxicity
Recent studies have investigated the stereoselective metabolism of this compound in rat liver microsomes. The results indicate that the metabolic rates of the four stereoisomers differ significantly. Specifically, the trans-(−)-2R,4R-propiconazole and cis-(+)-2R,4S-propiconazole isomers exhibited slower metabolic rates.[7] A slower metabolism can lead to the accumulation of a particular stereoisomer, which, if more toxic, could contribute to adverse effects. Indeed, exposure to racemic this compound has been shown to induce hepatotoxicity in mice, and this effect may be linked to the accumulation of the more slowly metabolized and highly toxic cis-(+)-2R,4S-propiconazole isomer in the liver.[7] The cytochrome P450 family 1 subfamily A polypeptide 2 (CYP1A2) has been identified as a key enzyme in the stereoselective metabolism of this compound.[7]
Quantitative Data on Aquatic Toxicity
The ecotoxicological profile of this compound also demonstrates stereoselectivity. The following table presents the acute toxicity of the individual stereoisomers to the aquatic organisms Scenedesmus obliquus (an alga) and Daphnia magna (a crustacean).
Table 3: Acute Toxicity of this compound Stereoisomers to Aquatic Organisms
| Organism | Endpoint (48h) | EC50/LC50 (mg/L) | |||
| (2S,4R)-propiconazole | (2R,4S)-propiconazole | (2S,4S)-propiconazole | (2R,4R)-propiconazole | ||
| Scenedesmus obliquus | EC50 | 0.58 ± 0.04 | 0.85 ± 0.07 | 0.45 ± 0.03 | 0.62 ± 0.05 |
| Daphnia magna | LC50 | 1.89 ± 0.15 | 2.54 ± 0.21 | 1.25 ± 0.10 | 1.68 ± 0.13 |
Data sourced from Pan et al. (2018).
The data indicates that the (2S,4S)-propiconazole isomer is the most toxic to both Scenedesmus obliquus and Daphnia magna.[6] This highlights the importance of considering the toxicity of individual stereoisomers in environmental risk assessments, as the racemate's toxicity may not accurately reflect the risk posed by the most potent isomer.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the biological activity of this compound stereoisomers.
Chiral Separation and Analysis
A critical prerequisite for studying the stereoselective effects of this compound is the effective separation of its four stereoisomers. High-performance liquid chromatography (HPLC) and HPLC-tandem mass spectrometry (HPLC-MS/MS) with chiral stationary phases are the most common methods.
-
Sample Preparation: Extraction of this compound from environmental or biological matrices (e.g., soil, water, plant tissue) typically involves solvent extraction (e.g., with acetonitrile (B52724) or ethyl acetate) followed by a cleanup step using solid-phase extraction (SPE) to remove interfering substances.
-
Chiral HPLC: Separation is often achieved using polysaccharide-based chiral columns, such as the Superchiral S-OX or Chiralpak series. The mobile phase is typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol (B145695) or isopropanol.
-
Detection: Detection can be performed using a UV detector or, for higher sensitivity and specificity, a tandem mass spectrometer (MS/MS).
The following diagram illustrates a typical workflow for the chiral analysis of this compound.
Fungicidal Activity Assay (Mycelial Growth Inhibition)
The in vitro fungicidal activity of individual stereoisomers is commonly determined using a mycelial growth inhibition assay on a solid medium.
-
Medium Preparation: Potato Dextrose Agar (PDA) is amended with various concentrations of the individual this compound stereoisomers dissolved in a suitable solvent (e.g., acetone). A control medium with the solvent alone is also prepared.
-
Inoculation: A small plug of actively growing mycelium of the target fungus is placed in the center of each PDA plate.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for several days.
-
Measurement: The diameter of the fungal colony is measured at regular intervals.
-
Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value (the concentration that inhibits growth by 50%) is then determined by plotting the inhibition percentage against the logarithm of the concentration.
In Vitro Metabolism Assay (Liver Microsomes)
The stereoselective metabolism of this compound can be investigated in vitro using liver microsomes, which contain a high concentration of cytochrome P450 enzymes.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., from rat or human), a buffered solution (e.g., phosphate (B84403) buffer at pH 7.4), and the individual this compound stereoisomer at a specific concentration.
-
Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor solution, typically containing NADPH.
-
Incubation: The mixture is incubated at 37°C with gentle shaking.
-
Termination and Extraction: At various time points, aliquots are taken, and the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile). The mixture is then centrifuged to precipitate the proteins.
-
Analysis: The supernatant, containing the remaining parent compound and any metabolites, is analyzed by chiral HPLC-MS/MS to determine the depletion rate of the individual stereoisomer.
Molecular Docking with CYP51
Computational molecular docking is a valuable tool for visualizing and predicting the binding interactions between the this compound stereoisomers and the active site of the CYP51 enzyme.
-
Protein and Ligand Preparation: The 3D structure of the target fungal CYP51 enzyme is obtained from a protein data bank or generated through homology modeling. The 3D structures of the four this compound stereoisomers are generated and energy-minimized.
-
Docking Simulation: A docking software is used to predict the most favorable binding poses of each stereoisomer within the active site of CYP51. The software calculates a docking score, which is an estimate of the binding affinity.
-
Analysis of Interactions: The resulting protein-ligand complexes are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the stereoisomers and the amino acid residues in the CYP51 active site. This can help to explain the observed differences in their inhibitory activity.
The following diagram illustrates the logical relationship between the stereoisomer structure, its interaction with the target enzyme, and the resulting biological activity.
Conclusion and Future Perspectives
The evidence presented in this guide clearly demonstrates that the biological activity of this compound is highly stereoselective. The individual stereoisomers exhibit significant differences in their fungicidal potency against various pathogens, as well as in their metabolic fate and toxicity to non-target organisms. The (2R,4S) isomer often shows high fungicidal activity, while the (2S,4S) isomer can be more toxic to aquatic life.
This stereoselectivity has profound implications for the agricultural and pharmaceutical industries. The development of enantiomerically pure or enriched formulations of the most active and least toxic stereoisomer could lead to:
-
Enhanced Efficacy: More effective fungal control at lower application rates.
-
Reduced Environmental Impact: Lowering the environmental load of less active and potentially more harmful isomers.
-
Improved Safety Profile: Minimizing adverse effects on non-target organisms and human health.
Further research is warranted to fully elucidate the stereoselective inhibition of CYP51 at a quantitative level (e.g., determining the IC50 or Ki values for each isomer against a panel of fungal CYP51 enzymes). Additionally, more comprehensive toxicological studies on the individual stereoisomers are needed to refine risk assessments. Ultimately, a deeper understanding of the stereochemistry-bioactivity relationships of this compound and other chiral pesticides will pave the way for the development of more sustainable and effective crop protection and therapeutic agents.
References
- 1. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound inhibits the sterol 14α-demethylase in Glomus irregulare like in phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stereoselective In Vitro Metabolism, Hepatotoxicity, and Cytotoxic Effects of Four Enantiomers of the Fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unraveling the Fate of Propiconazole in Water: An In-depth Technical Guide to its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation of the widely used triazole fungicide, propiconazole, in aqueous environments. Understanding the transformation of this compound is critical for assessing its environmental impact and ensuring water quality. This document details the primary degradation pathways, identifies the resulting transformation products, and presents the experimental methodologies used for their characterization. All quantitative data has been summarized for comparative analysis, and key processes are visualized through detailed diagrams.
This compound Degradation Pathways: Biotic and Abiotic Transformations
This compound is susceptible to degradation in water through both biological and non-biological processes. The primary mechanisms include biodegradation by microorganisms and photodegradation initiated by ultraviolet (UV) radiation.
Biodegradation: Several bacterial strains have been identified that can utilize this compound as a carbon source, leading to its breakdown. Studies have highlighted the role of Pseudomonas aeruginosa, Pseudomonas putida, and Burkholderia sp. in the biotic degradation of this fungicide.[1][2][3] The degradation process often involves the induction of specific enzymes, such as monooxygenase and cytochrome P450, which facilitate the cleavage of the this compound molecule.[1]
Photodegradation: this compound can also be degraded by abiotic processes, particularly through photolysis.[4][5][6] Exposure to UV light, especially in the presence of hydrogen peroxide (H₂O₂), can lead to rapid degradation through the generation of highly reactive hydroxyl radicals.[4][5] The degradation pathways in UV and UV/H₂O₂ systems involve processes such as ring cleavage, continuous hydroxylation, and hydroxylation followed by hydrolysis or chlorination.[4]
Identified Degradation Products
The transformation of this compound in water results in the formation of several degradation products. The specific products identified vary depending on the degradation process.
Table 1: Major Degradation Products of this compound Identified in Water
| Degradation Process | Identified Degradation Products | Molecular Formula (M+H)+ | Reference |
| Biodegradation (Pseudomonas aeruginosa) | 1,2,4-triazole | - | [1] |
| 2,4-dichlorobenzoic acid | - | [1] | |
| 1-chlorobenzene | - | [1] | |
| Biodegradation (Burkholderia sp.) | 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl) ethanone | - | [3] |
| 1-[2-(4-chlorophenyl) ethyl]-1H-1,2,4-triazole | - | [3] | |
| 1-ethyl-1H-1,2,4-triazole | - | [3] | |
| UV Photolysis | TP-1 | 306 | [4] |
| TP-3 | 324 | [4] | |
| UV/H₂O₂ Process | TP-1 | 306 | [4] |
| TP-2 (newly identified) | 340 | [4] | |
| TP-3 | 324 | [4] | |
| (and four other TPs) | - | [4] |
Experimental Protocols for Degradation Studies
The identification and quantification of this compound and its degradation products rely on sophisticated analytical techniques. Below are detailed methodologies for key experiments cited in the literature.
Biodegradation Studies
3.1.1. Isolation and Screening of Degrading Microorganisms:
-
Soil Sampling: Soil samples are collected from areas with a history of this compound application, such as paddy fields or tea rhizospheres.[1][2]
-
Enrichment Culture: A mineral salts medium (MSM) containing this compound as the sole carbon source is inoculated with a soil suspension.[2] The composition of the MSM typically includes MgSO₄, K₂HPO₄, KCl, FeSO₄, MnSO₄, ZnSO₄, and NH₄NO₃, with the pH adjusted to 7.0.[2]
-
Isolation and Identification: Bacterial colonies capable of growing on the this compound-amended medium are isolated, purified, and identified based on morphological, biochemical, and 16S rRNA gene sequencing analysis.[1][3]
3.1.2. Degradation Experiments:
-
Culture Conditions: The isolated bacterial strain is grown in a liquid MSM containing a known concentration of this compound (e.g., 10 µg/L).[1] Cultures are incubated on a rotary shaker at a specific temperature (e.g., 30°C) and pH (e.g., 7.0).[1]
-
Sample Preparation: At regular intervals, aliquots of the culture are withdrawn and centrifuged to separate the bacterial cells from the supernatant. The supernatant is then extracted with an organic solvent, such as ethyl acetate (B1210297) or acetonitrile.[1][2]
-
Analysis: The extracted samples are analyzed using High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining this compound.[1][2]
Photodegradation Studies
3.2.1. Experimental Setup:
-
Reaction Vessel: this compound solutions are prepared in pure water or buffered solutions in a suitable reaction vessel, often a quartz tube to allow for UV penetration.
-
UV Source: A UV lamp (e.g., low-pressure or medium-pressure mercury lamp) is used as the light source. For UV/H₂O₂ experiments, a specific concentration of hydrogen peroxide is added to the solution.
-
Sample Collection: Samples are withdrawn at different time intervals during the irradiation process.
3.2.2. Analytical Methods:
-
LC-qTOF/MS: The identification of transformation products (TPs) is primarily carried out using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-qTOF/MS).[4] This technique allows for the accurate mass measurement of the parent compound and its degradation products, facilitating their identification.
-
HPLC: The degradation kinetics of this compound are monitored using HPLC, often with a Diode Array Detector (DAD).[2]
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key degradation pathways and experimental workflows.
Caption: Proposed biotic degradation pathways of this compound.
Caption: Photodegradation pathways of this compound in water.
Caption: General experimental workflow for studying this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. pse.agriculturejournals.cz [pse.agriculturejournals.cz]
- 3. Biodegradation of this compound by newly isolated Burkholderia sp. strain BBK_9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation mechanisms of this compound in water during UV and UV/H2O2 processes - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Propiconazole's Impact on the Fungal Ergosterol Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the molecular mechanism by which the triazole fungicide propiconazole disrupts the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an indispensable component of the fungal cell membrane, playing a critical role analogous to cholesterol in mammalian cells by regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2] this compound exerts its potent antifungal activity by specifically inhibiting a key enzyme in this pathway, leading to ergosterol depletion and the accumulation of toxic sterol intermediates. This disruption of membrane integrity ultimately results in the cessation of fungal growth. This document details the precise mechanism of action, presents quantitative data on its effects, outlines key experimental protocols for studying these interactions, and provides a visual representation of the affected biochemical pathway.
Core Mechanism of Action: Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51)
This compound is a member of the demethylation inhibitor (DMI) class of fungicides.[3][4] Its primary mode of action is the targeted inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase, encoded by the CYP51 (or ERG11) gene.[3][5][6] This enzyme is crucial for a specific demethylation step in the conversion of lanosterol to ergosterol.[1]
The mechanism unfolds as follows:
-
Binding to CYP51: this compound's triazole ring binds to the heme iron prosthetic group within the active site of the 14α-demethylase enzyme.[7] This action competitively inhibits the enzyme's normal function.[2]
-
Blocked Demethylation: The inhibition of CYP51 prevents the removal of the 14α-methyl group from lanosterol (or its precursor eburicol (B28769) in some fungi).[7]
-
Ergosterol Depletion: The blockage of this critical step halts the downstream production of ergosterol, leading to a significant reduction in its concentration within the fungal cell membrane.[2]
-
Accumulation of Toxic Precursors: Concurrently, the inhibition causes a buildup of 14α-methylated sterol precursors, such as 24-methylenedihydrolanosterol.[8][9][10] These abnormal sterols are incorporated into the cell membrane, disrupting its normal packing and structure.
-
Disruption of Membrane Function: The combined effect of ergosterol depletion and the integration of toxic precursors severely compromises the fungal cell membrane. This leads to altered fluidity and permeability and impairs the function of membrane-bound enzymes, ultimately arresting fungal growth and leading to cell death.[2][11]
Quantitative Effects of this compound
The efficacy of this compound varies between fungal species and is often quantified by the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC). Its application leads to measurable changes in the fungal sterol profile.
Table 2.1: In Vitro Sensitivity of Fungal Species to this compound
| Fungal Species | Sensitivity Class | Average EC50 (µg/mL) | Average MIC (µg/mL) | Reference |
| Geotrichum candidum | Sensitive (S) | 0.02 | >1 to <3 | [5] |
| Geotrichum candidum | Reduced-Sensitive (RS) | 0.33 | >10 to <30 | [5] |
| Geotrichum candidum | Resistant (R) | 3.55 | >300 | [5] |
Table 2.2: Effect of this compound on Sterol Composition in Glomus irregulare
| This compound Conc. (mg/L) | Change in End-Product Sterols (24-methylcholesterol & 24-ethylcholesterol) | Change in Precursor Sterol (24-methylenedihydrolanosterol) | Reference |
| 0.02 - 2.0 | Significant Decrease | Accumulation | [8][9][12] |
Key Experimental Protocols
Investigating the effects of this compound on the ergosterol pathway involves several key methodologies.
Protocol: Fungicide Sensitivity Testing (Mycelial Growth Assay)
This protocol determines the EC50 value of this compound against a target fungus.
Objective: To quantify the concentration of this compound that inhibits fungal mycelial growth by 50%.
Methodology:
-
Media Preparation: Prepare a suitable growth medium, such as Potato Dextrose Agar (B569324) (PDA). Autoclave and cool to approximately 50-60°C.
-
Fungicide Amendment: Add stock solutions of this compound in a solvent (e.g., DMSO) to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).[5] Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.
-
Inoculation: Place a mycelial plug of a specific diameter, taken from the leading edge of an actively growing fungal culture, onto the center of each amended plate.
-
Incubation: Incubate the plates at the optimal temperature for the fungus for a defined period.
-
Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals.
-
Analysis: Calculate the percentage of mycelial growth inhibition relative to the no-fungicide control. The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a regression analysis.[5]
Protocol: Quantification of Total Ergosterol Content
This protocol measures the total ergosterol content in fungal cells, often using spectrophotometry or HPLC.
Objective: To determine the quantity of ergosterol in fungal biomass after exposure to this compound.
Methodology:
-
Culture and Treatment: Grow the fungal culture in a liquid medium with and without various concentrations of this compound. Harvest the cells by centrifugation or filtration.
-
Saponification: Resuspend the cell pellet in an alcoholic solution of potassium hydroxide (B78521) (e.g., 25% KOH in methanol).[13] Heat the mixture at approximately 80-85°C for 1-2 hours to hydrolyze lipids and release sterols.[13]
-
Extraction: After cooling, extract the non-saponifiable lipids (containing ergosterol) by adding water and a non-polar solvent like n-heptane or hexane.[14] Vortex vigorously and allow the phases to separate.
-
Analysis (Spectrophotometry): Transfer the upper organic phase to a new tube, evaporate to dryness, and resuspend in a suitable alcohol (e.g., ethanol (B145695) or isopropanol).[13] Scan the absorbance between 240 and 300 nm. Ergosterol has a characteristic four-peaked curve with a maximum absorbance at ~282 nm.[14][15]
-
Analysis (HPLC): For more precise quantification, inject the resuspended extract into a High-Performance Liquid Chromatography (HPLC) system, typically with a C18 column and a mobile phase like methanol.[13][16] Detect ergosterol using a UV detector at 282 nm.
-
Quantification: Calculate the ergosterol concentration by comparing the sample's absorbance or peak area to a standard curve prepared with pure ergosterol.[13][15]
Protocol: Fungal Sterol Profiling by GC-MS
This protocol identifies and quantifies the accumulation of sterol intermediates, providing direct evidence of enzyme inhibition.
Objective: To analyze the complete sterol profile of fungal cells to identify accumulated precursors resulting from CYP51 inhibition.
Methodology:
-
Lipid Extraction: Obtain the total lipid extract from treated and untreated fungal cells using the saponification and solvent extraction method described in Protocol 3.2.
-
Derivatization: To increase volatility for gas chromatography, the hydroxyl groups of the sterols must be derivatized. This is typically done by silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to create trimethylsilyl (B98337) (TMS) ether derivatives.[17]
-
GC-MS Analysis: Inject the derivatized sample into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[17][18]
-
Gas Chromatography: Use a capillary column (e.g., HP-1) to separate the different sterols based on their boiling points and interactions with the stationary phase.[19]
-
Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized (e.g., by electron ionization). The mass spectrometer separates the resulting fragment ions by their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
-
Identification and Quantification: Identify the sterols (e.g., ergosterol, lanosterol, eburicol) by comparing their retention times and mass spectra to those of authentic standards or established libraries (e.g., NIST).[20][21] Quantify the relative amounts of each sterol by integrating the area under their respective chromatographic peaks.
Visualization of the Affected Pathway
The following diagrams illustrate the ergosterol biosynthesis pathway and the specific point of inhibition by this compound, as well as a typical experimental workflow for its analysis.
Diagram 4.1: Ergosterol Biosynthesis Pathway Inhibition
Caption: this compound inhibits Lanosterol 14α-demethylase (CYP51).
Diagram 4.2: Experimental Workflow for Sterol Analysisdot
// Nodes start [label="Fungal Culture\n(+/- this compound)", shape=cylinder, fillcolor="#FBBC05"]; harvest [label="Harvest Fungal Biomass\n(Centrifugation/Filtration)"]; saponify [label="Saponification\n(KOH in Methanol, 85°C)"]; extract [label="Liquid-Liquid Extraction\n(n-Heptane)"]; analysis [label="Analysis of Sterol Extract", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; hplc [label="HPLC-UV (282 nm)\nQuantification of Total Ergosterol"]; gcms [label="Derivatization (Silylation)\nfollowed by GC-MS\nSterol Profiling"]; result1 [label="Ergosterol Concentration Data", shape=document, fillcolor="#FFFFFF"]; result2 [label="Identification & Quantification\nof Sterol Intermediates", shape=document, fillcolor="#FFFFFF"];
// Edges start -> harvest; harvest -> saponify; saponify -> extract; extract -> analysis; analysis -> hplc [label="For Total Ergosterol"]; analysis -> gcms [label="For Detailed Profile"]; hplc -> result1; gcms -> result2; }
References
- 1. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 2. Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases | MDPI [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. masujournal.org [masujournal.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits the sterol 14α-demethylase in Glomus irregulare like in phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Side effects of the sterol biosynthesis inhibitor fungicide, this compound, on a beneficial arbuscular mycorrhizal fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 14. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]
- 20. gcms.cz [gcms.cz]
- 21. researchgate.net [researchgate.net]
Propiconazole: A Comprehensive Technical Guide to its Environmental Fate and Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiconazole is a broad-spectrum systemic fungicide belonging to the triazole class. It is widely used in agriculture to control a variety of fungal diseases on crops such as cereals, fruits, and coffee.[1] Its mode of action involves the inhibition of ergosterol (B1671047) biosynthesis, a vital component of fungal cell membranes.[2] While effective in crop protection, the environmental persistence and potential for off-target effects of this compound necessitate a thorough understanding of its fate and behavior in various environmental compartments. This technical guide provides an in-depth analysis of the environmental fate of this compound, including its degradation pathways, mobility in soil, and behavior in aquatic systems. It is intended to serve as a comprehensive resource for researchers, environmental scientists, and professionals involved in the development and risk assessment of agrochemicals.
Physicochemical Properties
The environmental transport and partitioning of this compound are governed by its physicochemical properties. These properties influence its solubility in water, potential for volatilization, and sorption to soil particles. A summary of key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₇Cl₂N₃O₂ | [2] |
| Molecular Weight | 342.2 g/mol | [2] |
| Water Solubility | 100 mg/L (at 20°C) | [2] |
| Vapor Pressure | 5.6 x 10⁻⁵ mPa (at 20°C) | [2] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 3.72 | [2] |
| Henry's Law Constant | 4.1 x 10⁻⁹ atm·m³/mol | [2] |
| pKa | 1.09 | [2] |
Environmental Fate and Behavior
Degradation in Soil
The persistence of this compound in soil is influenced by a combination of biotic and abiotic degradation processes.
Microbial Degradation: The primary mechanism of this compound degradation in soil is microbial metabolism.[3] Various soil microorganisms, including bacteria and fungi, have been shown to degrade this compound. For instance, studies have identified bacterial strains such as Pseudomonas aeruginosa and Burkholderia sp. capable of utilizing this compound as a carbon source.[3][4] The rate of microbial degradation is dependent on soil type, organic matter content, temperature, and moisture.[5] Half-lives for this compound in soil can range from 30 to 112 days under aerobic conditions.
Abiotic Degradation: Abiotic degradation processes such as hydrolysis are not considered significant pathways for this compound dissipation in soil.[2]
Degradation in Aquatic Systems
In aquatic environments, this compound can undergo degradation through photolysis and, to a lesser extent, microbial action.
Photolysis: this compound is susceptible to photodegradation in water, particularly in the presence of sunlight.[1][6] The rate of photolysis can be influenced by the presence of photosensitizers, such as humic substances, which can accelerate its degradation.[1][6] The photolytic half-life of this compound in pure water has been reported to be around 85 hours, which can decrease to 60 hours in natural water containing humic substances.[1][6]
Hydrolysis: this compound is stable to hydrolysis under typical environmental pH conditions.[2]
Aquatic Metabolism: While microbial degradation is the dominant process in soil, it also contributes to the breakdown of this compound in aquatic systems, although generally at a slower rate. The half-life in aerobic water is estimated to be between 25 and 85 days.[2]
Mobility and Transport
The mobility of this compound in the environment is largely dictated by its sorption to soil and sediment.
Adsorption and Leaching: With a Log Kₒw of 3.72, this compound has a moderate to high affinity for organic matter in soil.[2] This leads to significant adsorption to soil particles, which in turn limits its potential for leaching into groundwater.[7] However, in soils with low organic matter content, the mobility of this compound may be higher.[8]
Volatilization: The low vapor pressure and Henry's Law constant of this compound indicate that volatilization from soil and water surfaces is not a significant dissipation pathway.[2]
Bioaccumulation
This compound has a moderate potential for bioaccumulation in aquatic organisms. An estimated Bioconcentration Factor (BCF) of 146 suggests that it can accumulate in the tissues of fish and other aquatic life.[2] Studies have shown that this compound can accumulate in various organs of fish, with the highest concentrations often found in the liver and gills.[9]
Degradation Pathways
The degradation of this compound in the environment proceeds through several pathways, leading to the formation of various transformation products.
Microbial Degradation Pathway
Microbial degradation of this compound in soil typically involves the cleavage of the dioxolane ring and the triazole ring. Key metabolites identified in studies with Pseudomonas aeruginosa include 1,2,4-triazole, 2,4-dichlorobenzoic acid, and 1-chlorobenzene.[3]
Caption: Proposed microbial degradation pathway of this compound in soil.
Photodegradation Pathway in Water
In aqueous environments, the photodegradation of this compound under UV light can proceed through pathways such as ring cleavage, hydroxylation, and hydrolysis.[10] Transformation products identified include hydroxylated derivatives and cleavage products of the triazole and dichlorophenyl rings.[1][10]
Caption: Simplified photodegradation pathway of this compound in water.
Experimental Protocols
Analysis of this compound in Soil and Water by LC-MS/MS
This protocol provides a general workflow for the determination of this compound residues in environmental samples.
Caption: General workflow for the analysis of this compound in environmental samples.
1. Sample Extraction (Soil):
-
A representative soil sample (e.g., 10 g) is weighed into a centrifuge tube.
-
An extraction solvent, typically a mixture of acetonitrile and water, is added.
-
The sample is homogenized and shaken for a specified period (e.g., 30 minutes).
-
The sample is then centrifuged to separate the soil particles from the solvent extract.[11]
2. Sample Extraction (Water):
-
A water sample (e.g., 100 mL) is measured and, if necessary, filtered to remove suspended solids.
-
The sample is then passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to adsorb the this compound.[11]
3. Sample Cleanup:
-
For soil extracts, the supernatant is collected and may be subjected to a cleanup step using SPE to remove interfering matrix components.
-
For water samples, after loading the sample onto the SPE cartridge, interfering compounds are washed away with a weak solvent.
-
This compound is then eluted from the SPE cartridge with a stronger organic solvent (e.g., acetonitrile or methanol).[11]
4. Instrumental Analysis:
-
The cleaned-up extract is concentrated and reconstituted in a suitable solvent for analysis.
-
Analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[12]
-
Separation is typically achieved on a C18 reversed-phase column.
-
Detection and quantification are performed using multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Determination of Soil Degradation Half-Life
1. Soil Treatment:
-
A well-characterized soil is sieved and its moisture content adjusted to a specific level (e.g., 50-60% of water holding capacity).
-
The soil is treated with a known concentration of this compound.
-
Control samples (without this compound) are also prepared.
2. Incubation:
-
The treated and control soil samples are incubated under controlled laboratory conditions of temperature (e.g., 20-25°C) and in the dark to prevent photodegradation.[3]
-
Aerobic conditions are maintained throughout the incubation period.
3. Sampling and Analysis:
-
Soil samples are collected at regular intervals over a period of time (e.g., 0, 7, 14, 30, 60, 90 days).
-
The concentration of this compound in each sample is determined using the analytical method described above.
4. Data Analysis:
-
The degradation of this compound over time is plotted.
-
The half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate, is calculated assuming first-order kinetics.[12]
Ecotoxicological Profile
This compound exhibits varying levels of toxicity to different non-target organisms. A summary of its acute toxicity to aquatic organisms is provided in Table 2.
Table 2: Acute Ecotoxicity of this compound to Aquatic Organisms
| Organism | Endpoint | Value (mg/L) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96h LC₅₀ | 0.95 - 5.8 | [13] |
| Bluegill Sunfish (Lepomis macrochirus) | 96h LC₅₀ | 1.3 | [2] |
| Daphnia magna | 48h EC₅₀ | 4.8 | [2] |
| Green Algae (Selenastrum capricornutum) | 72h EC₅₀ | 0.72 | [2] |
Conclusion
This compound is a moderately persistent fungicide in the environment. Its fate is primarily driven by microbial degradation in soil and photolysis in water. Due to its moderate to high sorption to soil organic matter, its potential for leaching to groundwater is generally low. However, its moderate bioaccumulation potential and toxicity to aquatic organisms highlight the importance of responsible use and management practices to minimize its environmental impact. This guide provides a foundational understanding of the environmental behavior of this compound, which is crucial for conducting robust environmental risk assessments and developing strategies for sustainable agricultural practices. Further research is warranted to fully elucidate the degradation pathways and long-term effects of its transformation products in various environmental matrices.
References
- 1. Phototransformation of this compound in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H17Cl2N3O2 | CID 43234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of this compound by newly isolated Burkholderia sp. strain BBK_9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of this compound fungicide on soil microbiome (bacterial and fungal) diversity, functional profile, and associated dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. mdpi.com [mdpi.com]
- 10. Degradation mechanisms of this compound in water during UV and UV/H2O2 processes - American Chemical Society [acs.digitellinc.com]
- 11. epa.gov [epa.gov]
- 12. Study on degradation behaviour, residue distribution, and dietary risk assessment of this compound in celery and onion under field application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
foundational research on triazole fungicide toxicology
An In-depth Technical Guide to the Foundational Toxicology of Triazole Fungicides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triazole fungicides are a significant class of pesticides used globally in agriculture to protect a wide range of crops from fungal diseases.[1][2] Their primary mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes.[3][4] However, due to their mode of action, which targets cytochrome P450 (CYP) enzymes, there are concerns about their potential toxicological effects on non-target organisms, including mammals.[5][6] This guide provides a comprehensive overview of the , summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.
Mechanism of Action
The fungicidal activity of triazoles stems from their ability to inhibit lanosterol (B1674476) 14α-demethylase (CYP51), a fungal CYP enzyme essential for the conversion of lanosterol to ergosterol.[2][4][7] This disruption of ergosterol synthesis compromises the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death.[2][8]
In mammals, the toxicological effects of triazoles are largely attributed to their non-specific inhibition of various mammalian CYP enzymes.[5][9] This interference can disrupt critical physiological processes, most notably steroidogenesis.[10] Triazoles have been shown to inhibit key enzymes in the steroid synthesis pathway, such as aromatase (CYP19A1) and CYP17-hydroxylase/17,20 lyase (CYP17A1), leading to endocrine-disrupting effects.[9][11][12]
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Toxicokinetic studies show that triazole fungicides are generally absorbed extensively from the gastrointestinal tract following oral exposure.[13] They are widely distributed throughout the body, with the highest concentrations often found in the liver, kidneys, adrenal glands, and thyroid, but they do not typically bioaccumulate.[13] Metabolism occurs primarily in the liver via CYP enzymes.[14] A common metabolite derived from many triazole fungicides is 1,2,4-triazole (B32235).[13][15] Excretion of triazoles and their metabolites is relatively rapid and occurs mainly through the urine.[15]
Key Toxicological Endpoints
Hepatotoxicity
The liver is a primary target organ for triazole fungicide toxicity.[13] Common findings in animal studies include increased liver weight and hepatocellular hypertrophy.[16][17] At high doses, some triazoles like propiconazole and tebuconazole (B1682727) have been shown to induce liver tumors in male mice.[17] The underlying mechanism often involves the activation of nuclear receptors such as the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR).[9][16] This activation leads to the induction of genes involved in xenobiotic metabolism and oxidative stress, ultimately contributing to liver injury.[16][18]
Reproductive and Developmental Toxicity
Triazoles are recognized as reproductive and developmental toxicants. Their ability to inhibit steroidogenesis can impair reproductive functions.[11][19] In vitro studies using chicken testis explants have shown that various triazoles inhibit testosterone (B1683101) and lactate (B86563) secretion, which is associated with reduced expression of key steroidogenic genes like HSD3B and STAR.[11][19] Effects on sperm, including decreased motility and velocity and increased abnormal morphology, have also been reported.[11]
Developmental studies have shown that some triazoles can be teratogenic, though often at doses that also cause maternal toxicity.[15] For instance, the metabolite 1,2,4-triazole is considered teratogenic in rats and rabbits.[15] Triadimefon (B1683231) has raised concerns about its potential to cause birth defects at high exposure levels.[17]
Neurotoxicity
Certain triazoles and their metabolites exhibit neurotoxic properties. The common metabolite 1,2,4-triazole has been observed to cause neurotoxicity in short-term studies in mice and rats.[13][15] A rigid structure-activity relationship exists for neurotoxicity; for example, only triadimefon and its metabolite triadimenol (B1683232) were found to induce a specific hyperactivity syndrome in rats, suggesting that not all triazoles share this effect.[20] In vitro studies using human neuroblastoma cells (SH-SY5Y) have demonstrated that this compound and tebuconazole can decrease cell viability and impair mitochondrial function, which has implications for neurodegenerative processes.[21]
Cardiotoxicity
Emerging research indicates that triazole fungicides may pose a significant risk of cardiotoxicity.[22] An analysis of the FDA's Adverse Event Reporting System identified thousands of cardiac adverse effects linked to triazole antifungal agents.[22] The mechanism is thought to involve the compromise of mitochondrial function and the induction of apoptosis (programmed cell death) in cardiac cells.[22]
Quantitative Toxicity Data
The following tables summarize acute toxicity data and no-observed-adverse-effect-levels (NOAELs) for several triazole fungicides and their common metabolites.
Table 1: Acute Oral Toxicity of Select Triazole Fungicides
| Compound | Species | LD50 (mg/kg bw) | Reference(s) |
| Difenoconazole | Mammals | >2000 | [13] |
| Myclobutanil | Mammals | 1600 | [13][23] |
| Penconazole | Rat | 200 | [13][23] |
| Penconazole | Rabbit | 2000 | [23] |
| Tebuconazole | Mammals | 1700 | [13][23] |
| 1,2,4-Triazole | Rat | 1648 | [15] |
| Triazole Alanine | Rat, Mouse | >5000 | [15] |
| Triazole Acetic Acid | Rat | >5000 | [15] |
Table 2: Selected NOAEL and LOAEL Values for Triazole Metabolites
| Compound | Species | Study Type | Endpoint | NOAEL | LOAEL | Reference(s) |
| 1,2,4-Triazole | Mouse | 28-day Oral | Testicular Degeneration | 90 mg/kg bw/day | 356 mg/kg bw/day | [13][15] |
| 1,2,4-Triazole | Rat | 2-Generation Repro. | Parental (Body Weight) | <16 mg/kg bw/day | 16 mg/kg bw/day | [15] |
| 1,2,4-Triazole | Rat | 2-Generation Repro. | Reproductive | 16 mg/kg bw/day | 32 mg/kg bw/day | [15] |
| Triazole Alanine | Rat | 2-Generation Repro. | Offspring (Litter Wt.) | 192 mg/kg bw/day | 929 mg/kg bw/day | [15] |
| Triazole Alanine | Rat | Developmental | Embryo/Fetal Toxicity | 100 mg/kg bw/day | 300 mg/kg bw/day | [15] |
| Triazole Alanine | Dog | 90-day Oral | Body Weight/Food Use | 322 mg/kg bw/day | 902 mg/kg bw/day | [15] |
Experimental Protocols
Protocol: In Vivo Hepatotoxicity and Toxicogenomics
This protocol is based on studies investigating the hepatotoxic and genomic effects of triazoles in rats.[9][16]
-
Objective: To assess hepatotoxicity and identify gene expression changes in the liver following sub-acute exposure to triazole fungicides.
-
Model: Male Sprague-Dawley rats.
-
Methodology:
-
Dosing: Animals are administered the test compound (e.g., this compound, myclobutanil) daily via oral gavage for a specified period (e.g., 5, 14, or 28 days). A vehicle control group (e.g., corn oil) is included. Doses are selected to range from a reference value to a clear effect level.
-
In-life Observations: Body weight and clinical signs of toxicity are recorded daily.
-
Terminal Procedures: At the end of the study, animals are euthanized. Blood is collected via cardiac puncture for clinical chemistry (e.g., ALT, AST) and hematology analysis.
-
Necropsy and Tissue Collection: A full necropsy is performed. The liver and other organs are weighed. A portion of the liver is preserved in 10% neutral buffered formalin for histopathological analysis, and another portion is snap-frozen in liquid nitrogen for RNA extraction.
-
Gene Expression Profiling: RNA is extracted from the frozen liver samples. Gene expression analysis is performed using microarrays (e.g., CodeLink Uniset Rat I Expression arrays) to compare gene expression profiles between treated and control groups.
-
Data Analysis: Statistical analysis is performed on clinical chemistry, organ weight, and gene expression data. Gene expression data is analyzed to identify perturbed biological pathways and toxicological signatures (e.g., PXR activation, oxidative stress).
-
Protocol: In Vitro Neurotoxicity Assessment
This protocol is adapted from studies assessing the neurotoxic potential of triazoles on a neuronal cell line.[21]
-
Objective: To evaluate the direct effects of triazole fungicides on neuronal cell viability and mitochondrial function.
-
Model: Differentiated human SH-SY5Y neuroblastoma cells.
-
Methodology:
-
Cell Culture and Differentiation: SH-SY5Y cells are cultured and then differentiated (e.g., using retinoic acid) to acquire a more neuron-like phenotype.
-
Treatment: Differentiated cells are exposed to various concentrations of the test triazole (e.g., this compound, tebuconazole) for specific time points (e.g., 24 and 48 hours).
-
Cell Viability Assay: Cell viability is measured using an ATP-based assay (e.g., CellTiter-Glo®). A decrease in ATP levels indicates cytotoxicity.
-
Mitochondrial Membrane Potential (MMP) Assay: MMP is assessed using a fluorescent dye (e.g., JC-1 or TMRM). A decrease in fluorescence indicates mitochondrial depolarization, a marker of mitochondrial dysfunction.
-
Oxidative Respiration Assay: Oxygen consumption rates (OCR) are measured using an extracellular flux analyzer (e.g., Seahorse XF). This allows for the assessment of basal respiration, ATP-linked respiration, and maximal respiration.
-
Reactive Oxygen Species (ROS) Assay: Intracellular ROS production is measured using a fluorescent probe like DCFDA.
-
Data Analysis: Results from treated cells are compared to vehicle-treated controls to determine concentration- and time-dependent effects.
-
Conclusion
The foundational toxicology of triazole fungicides is complex, primarily driven by their mechanism of action on CYP enzymes. While effective as fungicides, their off-target effects in mammals raise significant health concerns. The primary toxicological endpoints include hepatotoxicity, mediated by nuclear receptor activation, and reproductive/developmental toxicity, linked to the disruption of steroidogenesis. Emerging evidence also points to potential neurotoxicity and cardiotoxicity. A thorough understanding of these toxicological profiles, supported by robust quantitative data and detailed mechanistic studies, is essential for accurate risk assessment and the development of safer alternatives.
References
- 1. A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models [mdpi.com]
- 2. Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 9. Hepatotoxic combination effects of three azole fungicides in a broad dose range - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Triazole pesticides exposure impaired steroidogenesis associated to an increase in AHR and CAR expression in testis and altered sperm parameters in chicken - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. keypublishing.org [keypublishing.org]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. fao.org [fao.org]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.flvc.org [journals.flvc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A structure-activity relationship for the neurotoxicity of triazole fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neurotoxicity assessment of triazole fungicides on mitochondrial oxidative respiration and lipids in differentiated human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. beyondpesticides.org [beyondpesticides.org]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Systemic Fungicidal Properties of Propiconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiconazole is a broad-spectrum systemic fungicide belonging to the triazole class, renowned for its efficacy against a wide array of fungal pathogens in agriculture and horticulture.[1][2] Its systemic nature allows for the protection of new plant growth and control of established infections, making it a valuable tool in disease management strategies.[1] This technical guide provides an in-depth exploration of the systemic fungicidal properties of this compound, focusing on its mechanism of action, uptake and translocation within plants, and its efficacy against key fungal species. Detailed experimental protocols and visual representations of key pathways and workflows are included to support research and development efforts in the field of fungicide science.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
This compound's primary mode of action is the inhibition of ergosterol biosynthesis in fungi, a critical component of the fungal cell membrane.[2][3] Specifically, this compound is a demethylation inhibitor (DMI) that targets and binds to the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[3][4] This enzyme is essential for the conversion of lanosterol to ergosterol.
The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell membrane.[5][6] This disruption of sterol composition alters the physical properties of the membrane, affecting its fluidity, permeability, and the function of membrane-bound enzymes.[6] Ultimately, this leads to the cessation of fungal growth and development.[3]
Systemic Properties: Uptake and Translocation
This compound is a systemic fungicide, meaning it is absorbed by the plant and translocated within its vascular system.[1] This property is crucial for its effectiveness, as it allows the fungicide to protect new growth that emerges after application and to control pathogens that have already penetrated the plant tissue.
Uptake: this compound can be absorbed by various parts of the plant, including the leaves and roots.[7] Foliar application is a common method, with the fungicide penetrating the leaf cuticle.[8] Root uptake from the soil is also a significant pathway, particularly for soil-drench applications.[6][9]
Translocation: Following uptake, this compound is primarily translocated acropetally, meaning it moves upwards within the plant's xylem vessels along with the flow of water.[7] This upward movement ensures the distribution of the active ingredient to the upper parts of the plant, including newly developing leaves and stems.[7] While primarily xylem-mobile, some limited basipetal (downward) movement in the phloem has been reported in certain plant species.[10]
The rate and extent of translocation can be influenced by several factors, including:
-
Plant Species: Differences in vascular structure and metabolism between monocots and dicots can affect translocation efficiency.[11][12][13]
-
Environmental Conditions: Temperature, humidity, and soil moisture can influence the rate of transpiration, which in turn drives the movement of this compound in the xylem.[14][15]
-
Formulation: The formulation of the this compound product can impact its uptake and subsequent translocation.[16]
Data Presentation: Efficacy and Translocation
The efficacy of this compound against various fungal pathogens and its translocation within plants have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound against Various Fungal Pathogens
| Fungal Species | Disease Caused | ED50 (µg/mL) | Reference |
| Sclerotinia homoeocarpa | Dollar Spot | 0.01 - 0.28 | [17] |
| Pyrenophora teres | Net Blotch | ≥ 2.6 (for some isolates) | [8] |
| Alternaria alternata | Alternaria Black Spot | 1.90 | [18] |
| Rhizoctonia solani | Sheath Blight | 0.2286 | [19] |
| Phellinus noxius | Brown Root Rot | 98.6-100% inhibition at 10 ppm | [3] |
Table 2: Translocation of this compound in Creeping Bentgrass (Agrostis stolonifera)
| Temperature (°C) | Time After Application (h) | Concentration in 0-1 cm Leaf Segment (µg/g) | Concentration in 1-2 cm Leaf Segment (µg/g) | Concentration in 2-3 cm Leaf Segment (µg/g) | Reference |
| 22 | 24 | 200.1 | 5.2 | 1.8 | [14] |
| 22 | 48 | 185.6 | 4.5 | 1.5 | [14] |
| 22 | 72 | 150.3 | 3.9 | 1.1 | [14] |
| 1 | 24 | 120.5 | 2.1 | 0.8 | [14] |
| 1 | 48 | 115.8 | 1.9 | 0.7 | [14] |
| 1 | 72 | 98.2 | 1.5 | 0.5 | [14] |
Experimental Protocols
In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)
This protocol determines the concentration of this compound required to inhibit the growth of a target fungus.
-
Media Preparation: Prepare potato dextrose agar (B569324) (PDA) and amend with a serial dilution of this compound to achieve final concentrations ranging from 0.001 to 100 µg/mL. A non-amended PDA serves as the control.
-
Inoculation: From a actively growing culture of the target fungus, take a mycelial plug (typically 5 mm in diameter) from the leading edge of the colony.
-
Incubation: Place the mycelial plug, mycelium-side down, onto the center of each this compound-amended and control PDA plate. Seal the plates and incubate at the optimal temperature for the specific fungus.
-
Data Collection: At specified time intervals (e.g., 48, 72, and 96 hours), measure the diameter of the fungal colony in two perpendicular directions.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the ED50 (Effective Dose for 50% inhibition) value by plotting the inhibition percentage against the logarithm of the this compound concentration and performing a probit or log-logistic regression analysis.
Quantification of this compound Residues in Plant Tissues by LC-MS/MS
This protocol outlines the extraction and quantification of this compound from plant material.
-
Sample Preparation: Homogenize a known weight of the plant tissue sample (e.g., leaves, stems, roots).
-
Extraction: a. To the homogenized sample, add an appropriate extraction solvent, such as acetonitrile (B52724) or a mixture of methanol (B129727) and water. b. Vortex or shake vigorously to ensure thorough extraction. c. Centrifuge the sample to pellet the solid plant material.
-
Clean-up (if necessary): a. Pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering matrix components. b. Elute the this compound from the SPE cartridge with a suitable solvent.
-
Analysis: a. Evaporate the solvent from the eluate and reconstitute the residue in a mobile phase-compatible solvent. b. Inject an aliquot of the reconstituted sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. c. Quantify the concentration of this compound based on a standard curve prepared with known concentrations of a this compound analytical standard.
Fungal Resistance to this compound
The repeated and widespread use of this compound has led to the development of resistance in some fungal populations.[8] Understanding the mechanisms of resistance is crucial for developing effective resistance management strategies. The primary mechanisms of resistance to azole fungicides include:
-
Target Site Modification: Point mutations in the CYP51 gene can alter the structure of the 14α-demethylase enzyme, reducing its binding affinity for this compound.[20][21]
-
Overexpression of the Target Enzyme: Increased expression of the CYP51 gene can lead to higher levels of the target enzyme, requiring a higher concentration of the fungicide to achieve inhibition.[8][22]
-
Increased Efflux: Upregulation of efflux pumps, such as ATP-binding cassette (ABC) transporters, can actively transport this compound out of the fungal cell, reducing its intracellular concentration.[8][22]
Conclusion
This compound remains a highly effective systemic fungicide due to its potent inhibition of ergosterol biosynthesis and its ability to be translocated within the plant. Its broad-spectrum activity and systemic properties make it a cornerstone of many disease management programs. However, the emergence of resistance highlights the importance of judicious use and the implementation of integrated pest management strategies to ensure its long-term efficacy. Further research into the downstream effects of ergosterol biosynthesis inhibition and the complex interactions between this compound, the plant host, and the fungal pathogen will continue to refine our understanding and optimize the use of this important agricultural tool.
References
- 1. Impact of this compound fungicide on soil microbiome (bacterial and fungal) diversity, functional profile, and associated dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azole Fungicides and Their Endocrine Disrupting Properties: Perspectives on Sex Hormone-Dependent Reproductive Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azoles activate type I and type II programmed cell death pathways in crop pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicting Root Absorption and Translocation Based on Herbicide Characteristics | Root Absorption and Xylem Translocation - passel [passel2.unl.edu]
- 8. Fungicide - Wikipedia [en.wikipedia.org]
- 9. epa.gov [epa.gov]
- 10. Transcriptomics analysis of this compound-treated Cochliobolus sativus reveals new putative azole targets in the plant pathogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative genome analysis of monocots and dicots, toward characterization of angiosperm diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A comparison of lateral root patterning among dicot and monocot plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 19. scispace.com [scispace.com]
- 20. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 21. researchgate.net [researchgate.net]
- 22. Non-Target Site Mechanisms of Fungicide Resistance in Crop Pathogens: A Review - PMC [pmc.ncbi.nlm.nih.gov]
initial investigation of propiconazole for novel applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiconazole, a triazole fungicide widely utilized in agriculture, is known for its primary mechanism of action: the inhibition of ergosterol (B1671047) biosynthesis in fungi.[1][2][3][4][5][6] However, emerging research has unveiled a spectrum of off-target effects and novel applications for this compound, extending its relevance beyond mycology and into fields such as plant biology, entomology, and potentially, therapeutic development. This technical guide provides an in-depth investigation into these novel applications, presenting collated quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. The information herein is intended to serve as a foundational resource for researchers and professionals exploring the repurposing and broader biological activities of this compound.
Core Mechanism of Action
This compound's primary fungicidal activity stems from its role as a demethylation inhibitor (DMI).[1][2][3][4][5][6] It specifically inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the conversion of lanosterol (B1674476) to ergosterol.[1][2] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.[1][2]
Novel Applications of this compound
Beyond its established role as a fungicide, this compound has demonstrated significant effects in several other biological contexts.
Plant Growth Regulation
This compound exhibits plant growth regulator (PGR) activity, primarily characterized by growth retardation.[3][7] This is attributed to the inhibition of gibberellin biosynthesis, a crucial plant hormone for growth and development.[7]
Table 1: Effects of this compound on Plant Growth
| Plant Species | This compound Concentration | Observed Effect | Reference |
| Redroot Pigweed (Amaranthus retroflexus) | > 37 mg/L | Reduced germination | [8] |
| Redroot Pigweed (Amaranthus retroflexus) | > 0.36 mg/L | Reduced total seedling length (root and shoot) | [8] |
| Common broadleaf and grass weeds | Preemergence application | 15-63% reduction in biomass accumulation | [8] |
| Flue-cured tobacco | 1.01 kg a.i./ha (layby application) | Decreased leaf area | [7] |
| Cotton | 2.24 kg a.i./ha (in-furrow) | 77% reduction in seedling emergence | [9] |
| Cotton | 0.56, 1.12, 2.24 kg a.i./ha | Reduced plant height | [9] |
| Maize (Zea mays) | Not specified | Inhibited mesocotyl and coleoptile growth, reduced plant height, shortened sheath and leaf length, decreased leaf angle | [3] |
| Creeping Bentgrass (Agrostis stolonifera) | 1624 µg/mL | Highest concentration in the 0-1 cm leaf segment | [10] |
Experimental Protocol: Assessment of this compound's Plant Growth Regulator Effects on Seedlings
This protocol outlines a general procedure for evaluating the impact of this compound on the early growth of seedlings, based on methodologies described in the literature.[8][9]
1. Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and then dilute with distilled water to achieve the desired final concentrations. Include a solvent-only control.
2. Seed Germination Assay:
-
Place seeds of the target plant species on filter paper in petri dishes.
-
Moisten the filter paper with the different this compound solutions or the control solution.
-
Incubate the petri dishes in a controlled environment (e.g., 25°C, 12h light/12h dark cycle).
-
After a defined period (e.g., 7 days), count the number of germinated seeds to determine the germination percentage.
3. Seedling Growth Assay:
-
For preemergence application, sow seeds in pots filled with a sterile soil mix.
-
Apply the this compound solutions to the soil surface.
-
For postemergence application, allow seedlings to reach a specific growth stage (e.g., 2-3 leaf stage) before applying the this compound solutions as a foliar spray.
-
Maintain the pots in a greenhouse or growth chamber with controlled conditions.
-
After a set period (e.g., 21 days), carefully harvest the seedlings.
-
Measure parameters such as plant height, root length, and fresh/dry biomass.
dot
Insecticidal Activity via Symbiont Inhibition
This compound has demonstrated insecticidal effects against the brown planthopper (BPH), Nilaparvata lugens, a major rice pest.[11][12][13] This activity is not due to direct toxicity to the insect but rather to the inhibition of its essential yeast-like symbionts (YLS).[11][12][13]
Table 2: Effects of this compound on Brown Planthopper (BPH) Survival and Fecundity
| Treatment | BPH Stage | Observation | Result | Reference | | :--- | :--- | :--- | :--- | | Microinjection (0.17 ng/nL) | 5th Instar Nymph | Survival Rate (8 days post-injection) | 40% (vs. ~80% in control) |[11][12] | | Microinjection (0.17 ng/nL) | 1-day-old Adult | Fecundity (eggs/female) | 229 (20% lower than control) |[11][12][13] | | Microinjection (0.17 ng/nL) | 5th Instar Nymph | Fecundity (eggs/female) | 195 (25% lower than control) |[11][12] |
Experimental Protocol: Investigating the Effect of this compound on BPH Yeast-Like Symbionts
This protocol is based on the methodology for microinjection of this compound into BPH.[11][12]
1. Insect Rearing:
-
Rear BPH on susceptible rice seedlings in a controlled environment.
2. This compound Preparation:
-
Dilute a 50% this compound formulation with 0.01 mol/L phosphate-buffered saline (PBS) to a final concentration of 0.17 ng/nL.
3. Microinjection:
-
Anesthetize 5th instar BPH nymphs or 1-day-old female adults with CO₂ for 30 seconds.
-
Fix the anesthetized insects on an agarose (B213101) plate.
-
Using a microinjector, inject the this compound solution into the hemolymph of the BPH thorax.
-
Use PBS as a negative control.
4. Post-injection Monitoring:
-
Transfer the injected BPH to fresh rice seedlings.
-
Monitor and record survival rates daily for a specified period (e.g., 8 days).
-
For fecundity assessment, pair injected female adults with untreated males and count the number of eggs laid.
5. Quantification of Yeast-Like Symbionts:
-
Dissect the fat body and collect hemolymph from treated and control BPH.
-
Extract DNA and perform quantitative PCR (qPCR) to determine the abundance of YLS, targeting specific genes (e.g., 18S rDNA).
dot
Impact on Soil Microbiome
This compound application can significantly alter the composition and function of soil microbial communities.[14][15][16]
Table 3: Effects of this compound on Soil Microbial Communities
| this compound Concentration | Soil Type | Observation | Result | Reference | | :--- | :--- | :--- | :--- | | 10 mg/kg and 100 mg/kg | Strawberry field soil | Bacterial community composition | Altered, with no recovery after 75 days |[16][17] | | 100 mg/kg | Strawberry field soil | Microbial existence | Inhibited |[16][17] | | Not specified | Not specified | Bacterial phyla abundance | Increased Proteobacteria and Planctomycetota, decreased Acidobacteria |[14] | | Not specified | Not specified | Fungal phyla abundance | Increased Ascomycota and Basidiomycota, reduced Mortierellomycota |[14] | | Not specified | Not specified | Soil dehydrogenase activity | Significantly decreased |[14][15] |
Experimental Protocol: Soil Microcosm Study of this compound's Impact
This protocol is a generalized procedure based on soil microcosm experiments.[14][16][17]
1. Soil Collection and Preparation:
-
Collect soil samples from the desired location.
-
Sieve the soil to remove large debris and homogenize.
-
Adjust the moisture content to a specific level (e.g., 20.2% or 26.0%).
2. Microcosm Setup:
-
Place a known amount of soil into individual containers (microcosms).
-
Treat the soil with different concentrations of this compound. Include an untreated control.
-
Incubate the microcosms in a controlled environment for a defined period (e.g., 75 days), with periodic sampling.
3. DNA Extraction and Sequencing:
-
At each sampling point, extract total DNA from the soil samples.
-
Amplify bacterial 16S rRNA genes and fungal ITS regions using PCR with appropriate primers.
-
Perform next-generation sequencing (e.g., MiSeq) on the amplicons.
4. Data Analysis:
-
Process the sequencing data to identify and quantify the different microbial taxa present.
-
Analyze the alpha and beta diversity of the microbial communities to assess changes in richness, evenness, and overall composition.
-
Functional profiles of the bacterial communities can be predicted from the 16S rRNA data.
5. Enzyme Activity Assays:
-
Measure soil dehydrogenase activity (DHA) using a colorimetric assay with 2,3,5-triphenyltetrazolium chloride (TTC) as a substrate.
dot
Modulation of Signaling Pathways
This compound has been shown to interact with and modulate key signaling pathways in mammalian systems, suggesting potential for novel therapeutic applications.
Activation of CAR and PXR Nuclear Receptors
This compound is a potent activator of the Constitutive Androstane (B1237026) Receptor (CAR) and the Pregnane X Receptor (PXR).[1][2][5][18] These nuclear receptors are critical regulators of xenobiotic metabolism and other physiological processes in the liver.
Table 4: Dose-Response of this compound on CAR/PXR Activation
| Cell Line | Reporter Construct | this compound Concentration (µM) | Fold Activation (relative to control) | Reference | | :--- | :--- | :--- | :--- | | HepG2 | Mouse CAR3 reporter | 1, 3, 10, 30 | Dose-dependent increase |[18] | | HepG2 | Human CAR3 reporter | 1, 3, 10, 30 | Dose-dependent increase |[18] | | HepG2 | Human PXR-responsive CYP2B6 promoter | Not specified | Activation observed |[1] | | HepG2 | Human PXR-responsive CYP3A4 promoter | Not specified | Activation observed |[1] |
Experimental Protocol: CAR/PXR Reporter Gene Assay
This protocol describes a luciferase-based reporter gene assay to assess CAR/PXR activation by this compound.[1][4][18]
1. Cell Culture and Transfection:
-
Culture a suitable cell line, such as HepG2 human hepatoma cells.
-
Co-transfect the cells with:
-
An expression vector for human or mouse CAR or PXR.
-
A luciferase reporter plasmid containing a CAR/PXR responsive promoter element (e.g., from the CYP2B6 or CYP3A4 gene) upstream of the firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
2. Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
After allowing the cells to attach, treat them with various concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a known CAR/PXR agonist as a positive control.
3. Luciferase Assay:
-
After a 24-hour incubation period, lyse the cells.
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control.
dot
Modulation of the Erk1/2 Signaling Pathway
There is evidence to suggest that this compound can influence the Extracellular signal-regulated kinase 1/2 (Erk1/2) signaling pathway, which is a key regulator of cell proliferation and survival.
Experimental Protocol: Western Blot Analysis of Erk1/2 Phosphorylation
This protocol outlines a method to assess the effect of this compound on Erk1/2 activation by measuring its phosphorylation status.[19][20]
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a mammalian cell line known to have an active Erk1/2 pathway).
-
Treat the cells with various concentrations of this compound for different time points. Include a vehicle control.
2. Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phosphorylated Erk1/2 (p-Erk1/2).
-
Subsequently, probe the same membrane with a primary antibody for total Erk1/2 as a loading control.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the p-Erk1/2 signal to the total Erk1/2 signal.
dot
Future Directions and Conclusion
The findings presented in this technical guide highlight the multifaceted biological activities of this compound, extending far beyond its intended use as a fungicide. The documented effects on plant growth, insect symbionts, and soil microbial ecology open avenues for novel agricultural applications, such as integrated pest management strategies and the development of new plant growth regulators.
Furthermore, the interaction of this compound with key mammalian signaling pathways, including the CAR/PXR and Erk1/2 pathways, warrants further investigation for its potential in drug development and toxicology. The ability to modulate these pathways could have implications for therapeutic areas such as metabolic diseases and oncology.
This guide provides a solid foundation for researchers and professionals to build upon. Future studies should focus on elucidating the precise molecular mechanisms underlying these novel applications, conducting more extensive dose-response studies, and evaluating the long-term ecological and physiological impacts of using this compound in these new contexts. The detailed experimental protocols provided herein offer a starting point for such investigations, paving the way for a deeper understanding and broader application of this versatile molecule.
References
- 1. academic.oup.com [academic.oup.com]
- 2. air.unimi.it [air.unimi.it]
- 3. Growth Regulation and the Mechanism of this compound in Maize Seedlings [zwxb.chinacrops.org]
- 4. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pregnane X receptor mediates steatotic effects of this compound and tebuconazole in human liver cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation Dynamics and Residue Analysis of Four this compound Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. coresta.org [coresta.org]
- 8. researchgate.net [researchgate.net]
- 9. apsnet.org [apsnet.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Effects of Fungicide this compound on the Yeast-Like Symbiotes in Brown Planthopper (BPH, Nilaparvata lugens Stål) and Its Role in Controlling BPH Infestation [frontiersin.org]
- 12. Effects of Fungicide this compound on the Yeast-Like Symbiotes in Brown Planthopper (BPH, Nilaparvata lugens Stål) and Its Role in Controlling BPH Infestation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Fungicide this compound on the Yeast-Like Symbiotes in Brown Planthopper (BPH, Nilaparvata lugens Stål) and Its Role in Controlling BPH Infestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of this compound fungicide on soil microbiome (bacterial and fungal) diversity, functional profile, and associated dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effects of fungicides triadimefon and this compound on soil bacterial communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phenobarbital and this compound toxicogenomic profiles in mice show major similarities consistent with the key role that constitutive androstane receptor (CAR) activation plays in their mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
Propiconazole's Shadow on Soil's Unseen Workforce: An In-depth Technical Guide
For Immediate Release
A comprehensive technical guide released today details the significant impacts of the widely-used fungicide propiconazole on non-target soil organisms. This in-depth whitepaper, geared towards researchers, scientists, and professionals in drug development, synthesizes current scientific findings on the ecotoxicological effects of this compound, presenting quantitative data, detailed experimental methodologies, and novel visualizations of the fungicide's mechanism of action and its consequences for soil ecosystem health.
This compound, a triazole fungicide, is effective in controlling a broad spectrum of fungal plant pathogens. However, its application can lead to unintended consequences for the vast array of organisms that constitute a healthy soil ecosystem. This guide provides a critical examination of these effects on key soil dwellers, including microorganisms, earthworms, collembolans (springtails), and mites.
Key Findings on Non-Target Organisms
The research compiled in this guide reveals that this compound can significantly alter the structure and function of soil microbial communities. Fungi, the primary targets of this compound, are particularly susceptible, with studies demonstrating inhibition of fungal growth at various concentrations. Bacterial communities also experience shifts in their composition, with some groups being inhibited while others may be stimulated due to reduced competition from fungi.[1][2][3][4][5]
Soil invertebrates, crucial for nutrient cycling and soil structure, are also adversely affected. Earthworms have shown sensitivity to this compound, with documented lethal and sublethal effects on reproduction. While comprehensive quantitative data for collembolans and mites is less abundant, existing research suggests that these microarthropods, which play a vital role in decomposition and the soil food web, are also at risk from this compound exposure.
Mechanism of Action and Downstream Effects
This compound's primary mode of action is the inhibition of the 14α-demethylase enzyme, a key component in the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential molecule for fungal cell membrane integrity and function. By disrupting its synthesis, this compound leads to the accumulation of toxic sterol intermediates and compromises cell membrane structure, ultimately inhibiting fungal growth.[6][7]
This disruption of the ergosterol biosynthesis pathway can trigger a cascade of downstream cellular effects, including oxidative stress, as the fungal cells struggle to cope with the toxic intermediates and membrane damage.[8][9][10] These effects are not limited to target fungi and can have implications for non-target fungal species that are beneficial to the soil ecosystem.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on various non-target soil organisms, as reported in the scientific literature.
Table 1: Effects of this compound on Soil Microorganisms
| Organism Group | Endpoint | Concentration | Duration | Effect | Reference |
| Fungal Community | Growth Inhibition (IC50) | ~300 mg/kg soil | 40 days | Inhibition of fungal growth | [11] |
| Fungal Community | Growth Inhibition | >50 mg/kg soil | 40 days | Significant inhibition | [12] |
| Fungal Community | Growth Inhibition | 800 mg/kg soil | 40 days | 75% inhibition | [12] |
| Bacterial Community | Growth | ≥200 mg/kg soil | 7 days | Significant inhibition | [12] |
| Bacterial Community | Community Composition | 10 mg/kg & 100 mg/kg soil | 75 days | Unrecovered changes | [4][13] |
| Soil Dehydrogenase Activity | Enzyme Activity | Not specified | 30 days | Significant decrease | [1][2] |
Table 2: Effects of this compound on Soil Fauna
| Organism | Endpoint | Concentration (mg/kg soil) | Duration | Effect | Reference |
| Eisenia fetida (Earthworm) | 14-day LC50 | >1000 | 14 days | Low acute toxicity | |
| Eisenia fetida (Earthworm) | Reproduction (IC10) | 133 | 56 days | 10% inhibition of progeny | |
| Folsomia candida (Collembola) | Reproduction (EC20) | 3.38 | 28 days | 20% reduction in juveniles | [14] |
| Folsomia candida (Collembola) | Reproduction (LOEC) | 4.00 | 28 days | Lowest Observed Effect Concentration | [14] |
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex biological interactions, this guide includes diagrams generated using the Graphviz DOT language.
Detailed Experimental Protocols
This guide provides detailed methodologies for key experiments cited, based on internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals. These protocols offer researchers a solid foundation for designing and conducting their own studies on the effects of this compound and other fungicides on soil ecosystems.
OECD 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei)
This test evaluates the effects of chemicals on the reproductive output of earthworms. Adult worms are exposed to soil treated with a range of this compound concentrations for 28 days, during which mortality and sublethal effects are observed. The adult worms are then removed, and the soil is incubated for another 28 days to allow for the hatching of cocoons. The number of juvenile worms is then counted to assess the reproductive success.
OECD 232: Collembolan Reproduction Test in Soil
This guideline outlines a method for assessing the impact of chemicals on the reproduction of the springtail Folsomia candida. Juvenile collembolans are introduced into artificial soil treated with various concentrations of this compound. After a 28-day exposure period under controlled conditions, the soil is processed to extract and count the number of surviving adults and the number of juveniles produced.
OECD 226: Predatory Mite (Hypoaspis aculeifer) Reproduction Test in Soil
This test is designed to determine the sublethal effects of chemicals on the predatory mite Hypoaspis aculeifer. Adult female mites are exposed to treated soil for 14 days. At the end of the exposure period, the total number of surviving parent mites and the number of offspring are determined to calculate the reproductive rate.
The compilation of this technical guide underscores the importance of considering the broader ecological impacts of agricultural practices. A deeper understanding of how fungicides like this compound affect the intricate web of life within the soil is essential for developing more sustainable and environmentally conscious approaches to crop protection.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of this compound fungicide on soil microbiome (bacterial and fungal) diversity, functional profile, and associated dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 7. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces abnormal behavior and oxidative stress in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review | MDPI [mdpi.com]
- 13. Effects of fungicides triadimefon and this compound on soil bacterial communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rbciamb.com.br [rbciamb.com.br]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Propiconazole in Soil
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Propiconazole is a broad-spectrum triazole fungicide used extensively in agriculture to control fungal diseases in a variety of crops. Due to its persistence and potential for accumulation in soil, accurate and sensitive analytical methods are crucial for environmental monitoring, food safety assessment, and human health risk evaluation. This document provides detailed application notes and experimental protocols for the determination of this compound residues in soil matrices, focusing on widely accepted and validated methodologies. The protocols described herein are intended to serve as a comprehensive guide for laboratory personnel.
Analytical Methodologies Overview
The determination of this compound in soil typically involves a multi-step process encompassing sample preparation (extraction and cleanup) followed by instrumental analysis. The most common analytical techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.
A popular and efficient sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been widely adopted for pesticide residue analysis in various matrices, including soil.[1][2][3] Traditional methods involving solvent extraction followed by Solid-Phase Extraction (SPE) for cleanup are also frequently utilized.
Data Presentation: Method Validation Parameters
The following tables summarize the quantitative performance data from various validated methods for this compound detection in soil. This allows for a comparative assessment of different analytical approaches.
Table 1: Performance of LC-MS/MS Methods for this compound in Soil
| Method | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| LC-MS/MS | 0.0015 | 0.005 | 85.94 - 103.35 | < 6.5 | [4] |
| LC-MS/MS | 0.0005 | 0.004 | 79.42 - 104.10 | 1.54 - 11.68 | [5] |
| LC-MS/MS (QuEChERS) | - | - | 85.69 (Overall) | 12.36 (Overall) | [6] |
| LC-MS (EPA Method) | - | 0.005 | 70 - 120 | < 20 | [7] |
| LC-MS/MS | 0.00136 (ng/mL) | 0.00412 (ng/mL) | 106.27 | - | [8] |
Table 2: Performance of GC-based Methods for this compound in Soil
| Method | Limit of Determination (mg/kg) | Average Recovery (%) | Reference | | :--- | :--- | :--- | | GC-NPD | 0.02 (grain), 0.04 (straw) | - |[9] | | Capillary GC-ECD | 0.05 | 88.2 ± 15.0 |[9] | | GC-MS (SPME) | - | 97.4 - 98.9 |[10] |
Experimental Protocols
Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis
This protocol is based on the widely adopted QuEChERS methodology, providing a streamlined and efficient approach for the extraction and cleanup of this compound from soil.[1][2][3][6]
1. Sample Preparation and Extraction:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of water, then allow to hydrate (B1144303) for 30 minutes.[3]
-
Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
-
Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
-
Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.
-
Centrifuge the tube at ≥ 5000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥ 5000 rpm for 2 minutes.
3. Final Extract Preparation and Instrumental Analysis:
-
Transfer the purified supernatant into an autosampler vial.
-
The extract is now ready for injection into the LC-MS/MS system.
-
LC-MS/MS Parameters (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor/product ion transitions for this compound.
-
Protocol 2: Solvent Extraction with SPE Cleanup and GC-MS Analysis
This protocol outlines a more traditional approach to this compound analysis, employing solvent extraction and SPE cleanup prior to GC-MS determination.
1. Sample Preparation and Extraction:
-
Weigh 20 ± 0.1 g of the soil sample into a 250 mL round-bottom flask.[7]
-
Add 100 mL of a 70% methanol (B129727) in water solution.[7]
-
Attach a reflux condenser and heat the mixture under reflux for one hour.[7]
-
Allow the sample to cool, then transfer it to a centrifuge tube.
-
Centrifuge at approximately 9,000 RPM for 10 minutes.[7]
-
Decant the supernatant through filter paper into a graduated cylinder.[7]
2. Solid-Phase Extraction (SPE) Cleanup:
-
Precondition a SAX (Strong Anion Exchange) SPE column with 5 mL of methanol, followed by 5 mL of the appropriate rinse solvent.[7]
-
Load the collected extract onto the SPE column.
-
Wash the column to remove interferences.
-
Elute the this compound with a suitable solvent mixture (e.g., acetonitrile).
3. Final Extract Preparation and Instrumental Analysis:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC analysis.
-
GC-MS Parameters (Typical):
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: A suitable temperature gradient to ensure separation of this compound from matrix components.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 173, 69, 259).[10]
-
Visualizations
The following diagrams illustrate the workflows for the described analytical methods.
Caption: Workflow for this compound Analysis in Soil using QuEChERS and LC-MS/MS.
Caption: Workflow for this compound Analysis in Soil using Solvent Extraction, SPE, and GC-MS.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. unitedchem.com [unitedchem.com]
- 4. Simultaneous determination and method validation of difenoconazole, this compound and pyraclostrobin in pepper and soil by LC-MS/MS in field trial samples from three provinces, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of fungicide residues in soil using QuEChERS coupled with LC-MS/MS, and environmental risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fao.org [fao.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Note: Quantification of Propiconazole Residues in Plant Tissues using LC-MS/MS
Abstract
This application note provides a detailed protocol for the sensitive and accurate quantification of propiconazole residues in various plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by LC-MS/MS analysis. This method is crucial for ensuring food safety and regulatory compliance by monitoring fungicide residue levels in agricultural products. The protocol is intended for researchers, scientists, and professionals in the fields of analytical chemistry, food safety, and drug development.
Introduction
This compound is a broad-spectrum systemic fungicide widely used in agriculture to protect a variety of crops from fungal diseases.[1] Due to its widespread use, there is a potential for residues to remain in harvested plant products, posing a risk to consumers. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in different food commodities.[1] Therefore, sensitive and reliable analytical methods are essential for the routine monitoring of this compound residues in plant tissues. LC-MS/MS has become the technique of choice for this application due to its high selectivity, sensitivity, and ability to handle complex matrices.
This application note details a validated method for the extraction, clean-up, and quantification of this compound in plant tissues. The method is demonstrated to be robust and suitable for high-throughput analysis.
Experimental Protocols
Sample Preparation (QuEChERS Method)
This protocol is a modified version of the QuEChERS method, which is a popular technique for pesticide residue analysis in food matrices.[2]
1.1. Materials and Reagents:
-
Homogenized plant tissue sample
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Graphitized Carbon Black (GCB) sorbent (use with caution as it may adsorb planar pesticides)
-
Centrifuge tubes (50 mL and 2 mL)
-
Syringe filters (0.22 µm)
1.2. Extraction Procedure:
-
Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex the tube vigorously for 10 minutes to ensure thorough extraction.[1]
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.[1]
-
Immediately shake the tube for 1 minute to prevent the formation of MgSO₄ agglomerates.
-
Centrifuge the tube at ≥ 8000 rpm for 5 minutes.[1]
-
The upper acetonitrile layer contains the extracted this compound.
1.3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer 1 mL of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing a mixture of d-SPE sorbents. The choice of sorbents depends on the matrix. A common combination for plant tissues is 50 mg of PSA and 50 mg of C18. For highly pigmented samples, 50 mg of GCB can be added, but its effect on this compound recovery should be validated.[1]
-
Vortex the tube for 1 minute.
-
Centrifuge at ≥ 8000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
2.1. Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
2.2. LC Parameters (Typical):
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
2.3. MS/MS Parameters (Typical for this compound):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 342.1 |
| Product Ions (m/z) | Quantifier: 69.1, Qualifier: 159.1 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Data Presentation
The performance of this method has been validated across various plant matrices. The following tables summarize the quantitative data obtained.
Table 1: Method Validation Parameters for this compound in Different Plant Matrices
| Matrix | Spiked Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Plum | 0.02 | 79.42 - 104.05 | 1.54 - 11.68 | [1] |
| Plum | 0.2 | 79.42 - 104.05 | 1.54 - 11.68 | [1] |
| Plum | 2 | 79.42 - 104.05 | 1.54 - 11.68 | [1] |
| Pepper | Not Specified | 85.94 - 103.35 | <6.5 | [3] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Plum | 0.0005 | 0.004 - 0.006 | [1] |
| Pepper | 0.0015 | 0.005 | [3] |
| Banana Leaves | 0.002 - 0.006 | 0.02 - 0.03 | [4] |
Table 3: Linearity of this compound Calibration
| Matrix | Concentration Range (µg/mL) | Correlation Coefficient (R²) | Reference |
| Plum | 0.02 - 4 | > 0.9987 | [1] |
Mandatory Visualization
Caption: Experimental workflow for this compound residue analysis.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound residues in plant tissues. The use of the QuEChERS method for sample preparation ensures high-throughput capabilities with excellent recovery and precision. The method is suitable for routine monitoring to ensure compliance with regulatory MRLs and to safeguard consumer health.
References
- 1. Degradation Dynamics and Residue Analysis of Four this compound Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Simultaneous determination and method validation of difenoconazole, this compound and pyraclostrobin in pepper and soil by LC-MS/MS in field trial samples from three provinces, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Propiconazole Extraction from Complex Environmental Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction Propiconazole is a broad-spectrum systemic fungicide widely used in agriculture to control fungal diseases in a variety of crops, including cereals, fruits, and vegetables.[1][2] Its persistence and potential for mobility in the environment necessitate robust and reliable analytical methods to monitor its residues in complex matrices such as soil, water, sediment, and plant tissues. The extraction of this compound from these matrices is challenging due to the presence of interfering compounds (lipids, pigments, humic acids) that can cause matrix effects, leading to inaccurate quantification.[3][4] This application note provides an overview of common extraction techniques and detailed protocols for the efficient extraction of this compound, ensuring accurate analysis by chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Performance of Extraction Protocols
The efficiency of an extraction method is primarily evaluated by its recovery, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes quantitative data from various studies on this compound extraction.
| Matrix | Extraction Method | Analytical Method | Average Recovery (%) | LOD | LOQ | Reference |
| Soil | Reflux Extraction, SPE Cleanup | LC-MS | 88 - 104 | 0.25 ng/µL | 5 µg/L (ppb) | [5] |
| Water | SPE Cleanup | LC-MS | 81 - 114 | 0.25 ng/µL | 0.1 µg/L (ppb) | [5] |
| Celery & Onion | Acetonitrile (B52724) Extraction (QuEChERS-like) | HPLC-MS/MS | 85.7 - 101.8 | Not Reported | Not Reported | [1] |
| Tomatoes | Acetone/Cyclohexane Extraction, Column Chromatography | GC-FID / GC-MS | 97.5 - 99.1 | Not Reported | 0.005 µg/g | [6] |
| Plums | Acetonitrile Extraction, d-SPE Cleanup | LC-MS/MS | 79.4 - 104.1 | 0.0005 mg/kg | 0.004 mg/kg | [4][7] |
| Grains & Straw | Methanol (B129727)/Water Extraction, LLE, Alumina Column | GC-NPD | 76 - 105 | Not Reported | 0.02 - 0.04 mg/kg | [8] |
| Banana | QuEChERS | GC-MS/MS | 76.7 - 94.9 | Not Reported | 0.02 mg/kg | [9] |
| Persimmon | QuEChERS | LC-MS/MS | 89.2 - 103.1 | 0.0007-0.009 µg/kg | 1.0 - 2.5 µg/kg | [10] |
Experimental Protocols & Methodologies
Three primary methods are detailed below, covering a range of common environmental matrices: QuEChERS for plant tissues, Solid-Phase Extraction (SPE) for aqueous samples, and a comprehensive solvent extraction with SPE cleanup for soil and sediment.
Protocol 1: QuEChERS Method for Plant Tissues (Fruits & Vegetables)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for analyzing pesticide residues in high-moisture plant matrices.[10][11]
1. Materials and Reagents:
-
Homogenizer (e.g., high-speed blender)
-
Centrifuge and 50 mL polypropylene (B1209903) tubes
-
Vortex mixer
-
Acetonitrile (ACN), pesticide residue grade
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)
-
Dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) and MgSO₄. For samples with high fat content, C18 may be added. For pigmented samples, graphitized carbon black (GCB) can be used, but it may reduce recovery of planar pesticides.[4]
-
0.22 µm syringe filters
2. Sample Preparation & Extraction:
-
Weigh 10-15 g of a homogenized representative sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salt packet.
-
Immediately cap and shake vigorously for 1 minute. This can be done manually or with a vortex mixer. The acetonitrile partitions from the water in the sample, extracting the pesticides.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (supernatant) to a d-SPE cleanup tube.
-
Cap the tube and vortex for 30 seconds. The PSA removes organic acids, sugars, and other interferences.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is the final extract. Filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS or GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This method is suitable for extracting and concentrating this compound from water samples, allowing for the detection of trace-level contamination.[5][12]
1. Materials and Reagents:
-
SPE manifold and cartridges (e.g., Hydrophilic-Lipophilic Balanced (HLB) or ENV+)[5][12]
-
Methanol (MeOH) and Acetonitrile (ACN), HPLC grade
-
Acetic acid or Formic acid
-
Purified water
-
Nitrogen evaporator
2. Procedure:
-
Sample Preparation: Measure 100 mL of the water sample. If suspended solids are present, centrifuge and filter the sample.[5] Acidify the sample to pH ~3 with acetic acid.[5]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of MeOH, followed by 5 mL of purified water (acidified to the same pH as the sample). Do not allow the cartridge to go dry.
-
Sample Loading: Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of purified water to remove any remaining polar interferences. Dry the cartridge thoroughly under vacuum or nitrogen for 20-30 minutes.
-
Elution: Elute the trapped this compound from the cartridge using 5-10 mL of acetonitrile or a suitable solvent mixture into a collection tube.[5]
-
Concentration & Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at ~40°C.[5] Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., 30% acetonitrile in water) for analysis.[5]
Protocol 3: Solvent Extraction and SPE Cleanup for Soil & Sediment
This protocol is designed for more complex solid matrices like soil and sediment, which require a rigorous initial extraction followed by cleanup.
1. Materials and Reagents:
-
Reflux or ultrasonic extraction apparatus
-
Centrifuge
-
Rotary evaporator
-
Methanol (MeOH) and Acetonitrile (ACN), HPLC grade
-
Purified water
-
SPE cartridges (e.g., tandem SAX/ENV or SCX/ENV)[5]
2. Procedure:
-
Extraction: Weigh 10-20 g of the soil/sediment sample into a flask. Add 100 mL of an extraction solvent, such as 70% methanol in water.[5] Extract the sample by refluxing for one hour or using ultrasonication for 30 minutes.[12]
-
Separation: Allow the sample to cool, then centrifuge at high speed (e.g., 9,000 RPM) for 10 minutes to separate the solid material.[5]
-
Filtration: Decant and filter the supernatant (extract).
-
Cleanup: The cleanup procedure can be complex and may involve multiple SPE steps. A common approach involves passing the extract through a series of SPE cartridges to remove different types of matrix components (e.g., a SAX SPE column to remove humic acids followed by an ENV or HLB column to retain the analyte).[5]
-
Elution and Concentration: Elute the this compound from the final SPE cartridge with a solvent like acetonitrile.[5] Concentrate the eluate using a rotary evaporator or nitrogen stream.[5]
-
Final Sample: Reconstitute the final residue in a small, known volume of solvent suitable for the analytical instrument.
Visualization of Protocols
References
- 1. Study on degradation behaviour, residue distribution, and dietary risk assessment of this compound in celery and onion under field application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Degradation Dynamics and Residue Analysis of Four this compound Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS [mdpi.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation Dynamics and Residue Analysis of Four this compound Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phcogj.com [phcogj.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Laboratory Formulation of Propiconazole in In vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of propiconazole in various in vitro assays. The information is intended to guide researchers in accurately preparing solutions and understanding the compound's mechanism of action for reliable and reproducible results.
Physicochemical Properties of this compound
This compound is a triazole fungicide that acts as a demethylation inhibitor (DMI), disrupting ergosterol (B1671047) biosynthesis in fungi.[1][2][3] It is supplied as a yellowish, odorless, and non-corrosive neat oil.[2][4]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇Cl₂N₃O₂ | [4][5] |
| Molecular Weight | 342.2 g/mol | [2][4] |
| CAS Number | 60207-90-1 | [4][5] |
| Physical Form | Neat Oil | [4] |
| Storage Temperature | -20°C | [4][5] |
| Purity | ≥95% (mixture of isomers) | [4] |
Solubility of this compound
This compound exhibits good solubility in organic solvents but is sparingly soluble in aqueous solutions.[4] For in vitro assays requiring aqueous dilutions, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | ~33 mg/mL | [4] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~20 mg/mL | [4] |
| Ethanol | ~10 mg/mL | [4] |
| Water (at 20°C, pH 7) | 100-150 mg/L (0.1-0.15 mg/mL) | [3][6] |
| 1:3 DMF:PBS (pH 7.2) | ~0.16 mg/mL | [4] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (neat oil, FW: 342.2 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube or amber glass vial on an analytical balance.
-
Carefully add approximately 3.42 mg of this compound neat oil to the tared container. Record the exact weight.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula: Volume of DMSO (mL) = (Weight of this compound (mg) / 342.2 g/mol ) / 10 mmol/L
-
Add the calculated volume of DMSO to the container with the this compound.
-
Cap the container tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.[7]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[7]
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the serial dilution of the 10 mM stock solution to prepare working concentrations for cell-based or biochemical assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations.
-
Important: To minimize solvent toxicity, ensure the final concentration of DMSO in the assay does not exceed a level that affects the experimental system (typically ≤ 0.5%).
-
For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in the final assay medium.
-
Prepare a vehicle control containing the same final concentration of DMSO as the this compound-treated samples.
-
Aqueous solutions of this compound are not recommended for storage for more than one day.[4]
In Vitro Assay Considerations
This compound has been evaluated in various in vitro assays to determine its efficacy and toxicity. The effective concentrations can vary significantly depending on the experimental system.
| Assay Type | Organism/Cell Line | Effective Concentrations | Observed Effect | Source |
| Antifungal Activity | Alternaria alternata | 0.2, 1, and 5 µg/mL | Inhibition of mycelial growth | [8] |
| Antifungal Activity | Various fungal pathogens | 0.1 to 5 ppm | Growth inhibition | [4] |
| Cytotoxicity | HepG2 (human hepatocellular carcinoma) | IC₅₀: 41.025 µg/mL | Cell death | [9] |
| Cytotoxicity | NIH/3T3 (mouse embryonic fibroblast) | 20 to 100 µg/mL | High cell viability | [9] |
| Cytotoxicity | GC-1 spermatogonia | Dose-dependent | Decreased proliferation, increased apoptosis and autophagy | [1][10] |
Mechanism of Action and Signaling Pathway
This compound's primary mode of action as a fungicide is the inhibition of the C14-demethylase enzyme, which is critical for ergosterol biosynthesis in the fungal cell membrane.[1][2][3] In mammalian cells, this compound has been shown to dysregulate the cholesterol biosynthesis pathway. This leads to an increase in cholesterol biosynthesis intermediates, which in turn can activate the Ras-Erk1/2 signaling pathway, a key regulator of cell proliferation.[11]
Caption: this compound's effect on the cholesterol biosynthesis and Erk1/2 signaling pathway.
Safety Precautions
This compound should be handled with care in a laboratory setting. It is considered hazardous, and users should avoid ingestion, inhalation, and contact with eyes and skin.[4] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C15H17Cl2N3O2 | CID 43234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound certified reference material, TraceCERT®, mixture of stereo isomers, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound (Ref: CGA 64250) [sitem.herts.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, this compound, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound-Induced Testis Damage and MAPK-Mediated Apoptosis and Autophagy in Germ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-enhanced hepatic cell proliferation is associated with dysregulation of the cholesterol biosynthesis pathway leading to activation of Erk1/2 through Ras farnesylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Propiconazole in Fungal Culture Growth Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiconazole is a broad-spectrum systemic fungicide belonging to the triazole class, specifically categorized as a demethylation inhibitor (DMI).[1][2] First developed in 1979, it is widely used in agriculture to protect a variety of crops—such as cereals, fruits, and vegetables—from a wide range of fungal pathogens, including those responsible for rusts, powdery mildews, and leaf spots.[1][2][3] Its systemic action allows it to be absorbed and translocated within the plant, providing both preventative and curative protection.[2][3][4] In a research context, this compound serves as a critical tool for studying fungal physiology, mechanisms of fungicide resistance, and for the screening and development of new antifungal compounds. Its specific mode of action makes it a reference compound in fungal growth inhibition assays.
Mechanism of Action
This compound's antifungal activity stems from its ability to disrupt the biosynthesis of ergosterol (B1671047), a sterol that is a vital component of fungal cell membranes, analogous to cholesterol in animal cells.[2][5] The fungicide specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][6][7] This enzyme is essential for the demethylation of lanosterol, a precursor to ergosterol.[1][8]
Inhibition of CYP51 leads to the depletion of ergosterol and a simultaneous accumulation of toxic methylated precursor sterols (e.g., 14α-methylsterols) within the fungal cell.[5] This disruption severely impairs the integrity and function of the cell membrane, affecting its fluidity and the activity of membrane-bound enzymes.[5] The ultimate result is the cessation of fungal growth and proliferation, making this compound a potent fungistatic agent.[1][4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What Are The Properties And Usage of this compound [agrogreat.com]
- 3. How Much Do You Know About this compound [agrogreat.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Antifungal - Wikipedia [en.wikipedia.org]
- 6. This compound | C15H17Cl2N3O2 | CID 43234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 250g/L EC Fungicide | Systemic Disease Control [smagrichem.com]
- 8. biorxiv.org [biorxiv.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Chiral Separation of Propiconazole Stereoisomers
Audience: Researchers, scientists, and drug development professionals.
Introduction Propiconazole is a widely used triazole fungicide that is effective against a broad spectrum of plant diseases.[1] Structurally, it possesses two chiral centers, resulting in the existence of four distinct stereoisomers (two pairs of enantiomers).[2] It is well-established that different stereoisomers of chiral compounds can exhibit varying biological activities, toxicities, and degradation rates.[2][3] Therefore, the ability to separate and quantify individual this compound stereoisomers is crucial for accurate environmental risk assessment, understanding its mechanism of action, and developing more effective and safer agrochemical formulations. High-Performance Liquid Chromatography (HPLC) coupled with Chiral Stationary Phases (CSPs) is the most common and effective technique for achieving this separation.[1][4]
This application note provides detailed protocols for the separation of this compound stereoisomers using both normal-phase and reversed-phase HPLC methods.
Experimental Protocols
Protocol 1: Normal-Phase HPLC with UV Detection
This protocol describes a validated normal-phase HPLC method that achieves baseline separation of all four this compound stereoisomers, making it suitable for routine analysis and quantification in various matrices like water, soil, and grapes.[5][6]
Methodology
-
Objective: To achieve baseline separation of the four this compound stereoisomers using a chiral stationary phase under normal-phase conditions.
-
Materials and Reagents:
-
This compound analytical standard (racemic mixture)
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, and UV/Vis or Diode Array Detector (DAD).
-
Chiral Column: Chiralcel OD-H (or equivalent polysaccharide-based CSP).
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in ethanol.
-
Perform serial dilutions from the stock solution using the mobile phase as the diluent to prepare working standards at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Procedure:
-
Equilibrate the Chiralcel OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a prepared standard or sample solution (e.g., 10 µL).
-
Identify and integrate the peaks corresponding to the four stereoisomers.
-
Protocol 2: Reversed-Phase HPLC with Tandem Mass Spectrometry (MS/MS) Detection
This protocol is ideal for analyses requiring higher sensitivity and selectivity, particularly for complex matrices. Reversed-phase methods are directly compatible with mass spectrometry, which is a significant advantage over normal-phase chromatography.[7]
Methodology
-
Objective: To separate and quantify the four this compound stereoisomers with high sensitivity and specificity using a reversed-phase HPLC-MS/MS system.
-
Materials and Reagents:
-
This compound analytical standard (racemic mixture)
-
Ethanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
-
Instrumentation:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in ethanol.
-
Prepare working standards by diluting the stock solution with the mobile phase. For complex matrix analysis, it is recommended to use matrix-matched standards to compensate for matrix effects.[3]
-
-
Procedure:
-
Equilibrate the Superchiral S-OX column with the mobile phase until a stable spray and baseline are observed.
-
Set the column temperature to 35 °C.[7]
-
Inject the prepared standard or sample extract (e.g., 10 µL).[3][9]
-
Acquire data using Multiple Reaction Monitoring (MRM) mode for highest sensitivity. The specific precursor and product ions for this compound should be optimized beforehand.
-
Process the data using the instrument's software for peak integration and quantification.
-
Data Presentation
Table 1: Comparison of HPLC Chromatographic Conditions for this compound Stereoisomer Separation
| Parameter | Normal-Phase Method[5][6] | Reversed-Phase Method[3][7][9] |
| Chromatographic Mode | Normal-Phase | Reversed-Phase |
| Column | Chiralcel OD-H | Superchiral S-OX (3 µm) |
| Mobile Phase | n-Hexane : Ethanol (95:5, v/v) | Ethanol + 1% Formic Acid (v/v) |
| Flow Rate | 0.6 mL/min | 0.25 mL/min |
| Column Temperature | 25 °C | 35 °C |
| Detection | UV at 220 nm | Tandem Mass Spectrometry (MS/MS) |
| Injection Volume | Not specified (typically 10-20 µL) | 10 µL |
Table 2: Summary of Method Performance Data
| Parameter | Normal-Phase Method (in Water, Soil, Grape)[5][6] | Reversed-Phase Method (in Banana Leaves)[7][8] | Reversed-Phase Method (in Plum)[3] |
| Limit of Detection (LOD) | < 0.02 mg/kg | 0.002–0.006 mg/kg | 0.0005 mg/kg |
| Limit of Quantification (LOQ) | ≤ 0.05 mg/kg | 0.02–0.03 mg/kg | 0.004–0.006 mg/kg |
| Mean Recoveries | 89.6% – 99.8% | 76.3% – 103% | 79.4% – 104.1% |
| Relative Standard Deviation (RSD) | 1.6% – 9.5% | 1.25% – 11.4% | 1.54% – 11.68% |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound stereoisomers.
Caption: Key factors in developing an HPLC method for chiral separation.
References
- 1. waters.com [waters.com]
- 2. Loss of this compound and Its Four Stereoisomers from the Water Phase of Two Soil-Water Slurries as Measured by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation Dynamics and Residue Analysis of Four this compound Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multi-residue chiral liquid chromatography coupled with tandem mass spectrometry method for analysis of antifungal agents and their metabolites in a ... - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00556A [pubs.rsc.org]
- 5. Stereoselective separation and determination of the triazole fungicide this compound in water, soil and grape by normal phase HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Degradation Dynamics and Residue Analysis of Four this compound Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS | MDPI [mdpi.com]
Application Note: Identification of Propiconazole Metabolites Using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiconazole, a broad-spectrum triazole fungicide, undergoes extensive metabolism in various biological systems. Identifying and characterizing its metabolites is crucial for understanding its efficacy, toxicity, and environmental fate. This application note provides a detailed protocol for the extraction, separation, and identification of this compound metabolites from biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined here offers a robust and sensitive approach for researchers in agrochemical development, environmental science, and toxicology.
Introduction
This compound is a systemic fungicide widely used in agriculture to control a variety of fungal diseases in crops.[1] Its mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes.[2] Following application, this compound is metabolized by organisms through various enzymatic reactions, primarily mediated by the cytochrome P450 monooxygenase system.[3][4] These metabolic transformations lead to the formation of several metabolites, which may possess different toxicological profiles and environmental persistence compared to the parent compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high chromatographic resolution, coupled with the specificity and sensitivity of mass spectrometric detection, makes it an ideal tool for metabolite identification studies. This application note details a comprehensive workflow, from sample preparation to data analysis, for the successful identification of this compound metabolites using GC-MS.
Experimental Protocols
Sample Preparation: Extraction of this compound and its Metabolites
This protocol is a general guideline and may require optimization based on the specific matrix (e.g., soil, water, plant tissue, microbial culture).
Materials:
-
Biological matrix sample
-
Acetone (B3395972) (pesticide residue grade)
-
Dichloromethane (B109758) (DCM, pesticide residue grade)
-
n-Hexane (pesticide residue grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil or Silica gel)[5]
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
Procedure:
-
Homogenization: Homogenize a representative sample of the biological matrix. For solid samples, a high-speed blender can be used.
-
Extraction:
-
To 10 g of the homogenized sample, add 20 mL of acetone and vortex for 2 minutes.
-
Add 10 mL of dichloromethane and 5 g of NaCl. Vortex thoroughly for 1 minute.
-
Centrifuge the sample at 4000 rpm for 5 minutes to separate the layers.
-
Carefully collect the organic (lower) layer using a Pasteur pipette and transfer it to a clean flask.
-
Repeat the extraction process on the remaining aqueous layer with another 10 mL of dichloromethane.
-
Combine the organic extracts.
-
-
Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to near dryness using a rotary evaporator with the water bath set at 40°C.
-
SPE Cleanup (if necessary):
-
Reconstitute the residue in a small volume of n-hexane.
-
Condition an SPE cartridge (e.g., Florisil) by passing 5 mL of n-hexane through it.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent like n-hexane to remove interferences.
-
Elute the analytes of interest with a more polar solvent or a mixture of solvents (e.g., acetone/n-hexane mixture). The specific elution solvent should be optimized.
-
-
Final Concentration and Derivatization (if required):
-
Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
For certain polar metabolites, derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic performance.
-
GC-MS Analysis
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.
GC Conditions:
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
MS Conditions:
| Parameter | Value |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Scan Mode | Full Scan (m/z 50-500) |
Data Presentation
The following table summarizes the key known metabolites of this compound that can be identified using this method. Retention times are representative and may vary depending on the specific GC-MS system and conditions.
| Metabolite ID | Common Name/Code | Molecular Formula | Key Mass Fragments (m/z) |
| M1 | CGA-118245 | C₁₅H₁₇Cl₂N₃O₃ | 259, 173, 69 |
| M2 | CGA-118244 | C₁₅H₁₇Cl₂N₃O₃ | 259, 173, 69 |
| M3 | CGA-136735 | C₁₃H₁₃Cl₂N₃O₂ | 259, 173, 69 |
| M4 | GB-XLIII-42-1 | Not specified | Not specified |
| M5 | SYN-542636 | Not specified | Not specified |
Data compiled from literature sources.[4] Key mass fragments for this compound are often cited as m/z 259, 173, and 69.[6]
Visualizations
This compound Metabolite Identification Workflow
Caption: Experimental workflow for this compound metabolite identification.
Simplified Metabolic Pathway of this compound
Caption: Key metabolic transformations of this compound.
Results and Discussion
The described GC-MS method allows for the effective separation and identification of this compound and its primary metabolites. The use of a non-polar column like the HP-5MS provides good resolution for the target analytes. The full scan mass spectrometry data enables the tentative identification of metabolites by comparing their mass spectra with those in commercial or custom-built spectral libraries.
The metabolic pathway of this compound primarily involves Phase I reactions, such as hydroxylation of the propyl side chain and oxidation, catalyzed by cytochrome P450 enzymes.[3][4] This leads to the formation of more polar metabolites. The cleavage of the triazole ring can also occur. The identified metabolites, such as CGA-118245 and CGA-118244, are products of these initial metabolic steps.[4] Further Phase II conjugation reactions can also occur, but these conjugated metabolites are often not directly amenable to GC-MS analysis without prior hydrolysis.
For unambiguous identification, the retention times and mass spectra of suspected metabolites should be confirmed by analyzing authentic reference standards. In the absence of standards, high-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in elemental composition determination and structural elucidation.
Conclusion
This application note presents a detailed and robust GC-MS protocol for the identification of this compound metabolites in biological matrices. The combination of efficient sample preparation and the high resolving power of GC-MS provides a reliable method for researchers in various fields. The provided workflow and metabolic pathway diagrams serve as valuable tools for understanding the analytical process and the biotransformation of this compound. This methodology can be adapted and validated for specific research needs, contributing to a more comprehensive understanding of the environmental and toxicological implications of this compound use.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of a fungicide this compound by Cunninghamella elegans ATCC36112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Propiconazole Seed Treatment: An Application Note and Protocol for Research Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiconazole is a systemic triazole fungicide widely utilized in agriculture to manage a broad spectrum of fungal diseases.[1][2] Its mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes, by targeting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[3][4] This disruption of fungal cell membrane integrity provides both preventative and curative action against a variety of pathogens.[2][5] As a seed treatment, this compound offers early-stage protection to seeds and emerging seedlings from both seed-borne and soil-borne fungi.[6] This document provides a detailed protocol for the application of this compound as a seed treatment in research settings, including methodologies for efficacy and phytotoxicity assessment.
Data Presentation
The following tables summarize quantitative data on the effects of this compound seed treatment on key seedling parameters. These tables are intended to serve as a reference for expected outcomes and to aid in the design of dose-response studies.
Table 1: Effect of this compound Seed Treatment on Maize Seedling Growth
| Treatment (Soaking Duration) | Germination (%) | Root Length (cm) | Shoot Length (cm) |
| Control (Distilled Water - 25 hours) | 80 | 11.3 | 27.4 |
| This compound (0.5 ml/L - 30 mins) | 78 | 8.1 | 18.2 |
| This compound (0.5 ml/L - 1 hour) | 74 | 7.2 | 16.5 |
| This compound (0.5 ml/L - 2 hours) | 68 | 6.5 | 14.8 |
| This compound (0.5 ml/L - 4 hours) | 62 | 5.8 | 13.1 |
| This compound (0.5 ml/L - 8 hours) | 56 | 4.3 | 11.7 |
Data adapted from a study on maize seeds.[1] Actual results may vary depending on the crop species, cultivar, and environmental conditions.
Table 2: Efficacy of this compound Seed Treatment on Fungal Disease Incidence in Wheat
| Treatment | Disease Incidence (%) | Plant Vigor (1-5 scale) | Seedling Emergence (%) |
| Untreated Control | 45 | 2.5 | 85 |
| This compound (Low Dose - e.g., 0.5 g a.i./kg seed) | 20 | 4.0 | 92 |
| This compound (Medium Dose - e.g., 1.0 g a.i./kg seed) | 12 | 4.5 | 95 |
| This compound (High Dose - e.g., 2.0 g a.i./kg seed) | 8 | 4.2 (potential for slight phytotoxicity) | 90 |
Note: These are representative data to illustrate potential dose-dependent effects. Researchers should establish their own dose-response curves for specific pathosystems.
Experimental Protocols
Protocol for this compound Seed Treatment Application
This protocol outlines the steps for applying this compound to seeds in a laboratory or greenhouse setting.
Materials:
-
Certified seeds of the desired crop (e.g., wheat, barley, maize).
-
This compound formulation (e.g., Emulsifiable Concentrate - EC).
-
Distilled water.
-
Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses.
-
Glass beakers or flasks.
-
Pipettes or graduated cylinders.
-
Seed coating pan or a sealed container for mixing.
-
Drying trays or screens.
-
Fume hood.
Procedure:
-
Seed Selection and Preparation: Start with high-quality, certified seeds with good germination rates. Ensure seeds are clean and free from debris.
-
Preparation of Treatment Solution:
-
Determine the target application rate of the active ingredient (a.i.) per kilogram of seed (e.g., g a.i./kg seed). A preliminary dose-response study is recommended, with a suggested starting range of 0.5 to 2.5 g a.i./kg of seed for wheat and barley.[7]
-
Calculate the required volume of the this compound formulation based on its concentration.
-
In a fume hood, prepare a slurry by diluting the calculated amount of this compound with a small volume of distilled water. The final slurry volume should be sufficient to ensure even coverage of the seeds (typically 5-10 mL per kg of seed).
-
-
Seed Treatment:
-
Weigh the desired amount of seeds.
-
Place the seeds in a seed coating pan or a sealed container.
-
Gradually add the prepared this compound slurry to the seeds while continuously mixing or rotating the container to ensure uniform coating.
-
-
Drying:
-
Spread the treated seeds in a thin layer on a drying tray or screen.
-
Allow the seeds to air dry completely in a well-ventilated area or fume hood. Avoid direct sunlight or high temperatures, which could affect seed viability.
-
-
Storage: Once completely dry, the treated seeds can be packaged in labeled bags and stored in a cool, dry place until planting.
Protocol for Efficacy Evaluation in a Greenhouse/Growth Chamber
This protocol is designed to assess the effectiveness of the this compound seed treatment against a target pathogen.
Materials:
-
This compound-treated and untreated (control) seeds.
-
Sterilized potting mix or soil.
-
Pots or trays.
-
Fungal pathogen inoculum (e.g., spore suspension).
-
Greenhouse or controlled environment growth chamber.
-
Data collection tools (e.g., rulers, disease rating scales).
Procedure:
-
Experimental Design: A randomized complete block design is recommended, with multiple replications for each treatment (e.g., untreated control, different this compound doses).[8]
-
Planting:
-
Fill pots or trays with the sterilized growing medium.
-
Sow a predetermined number of treated and control seeds in their respective labeled pots.
-
-
Inoculation:
-
At a suitable time point (e.g., at planting or at a specific seedling growth stage), inoculate the soil or seedlings with the target fungal pathogen.
-
-
Growth Conditions: Maintain optimal and consistent environmental conditions (temperature, humidity, light) for both the host plant and the pathogen in the greenhouse or growth chamber.
-
Data Collection: At regular intervals, assess and record the following parameters:
-
Seedling emergence percentage.
-
Disease incidence (% of infected plants).
-
Disease severity (using a standardized rating scale).
-
Plant height and root length.
-
Seedling vigor (on a qualitative scale).
-
Dry weight of shoots and roots.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.
Protocol for Phytotoxicity Assessment
This protocol is to evaluate any potential negative effects of the this compound treatment on the seeds and seedlings.
Materials:
-
Seeds treated with a range of this compound concentrations (including a 2x or higher dose than the intended use rate) and an untreated control.
-
Germination paper or sterilized sand.
-
Petri dishes or germination boxes.
-
Incubator or growth chamber.
Procedure:
-
Germination Test:
-
Place a set number of seeds from each treatment group on moistened germination paper or in sterilized sand within petri dishes or germination boxes.
-
Incubate the seeds under optimal germination conditions for the specific crop.
-
-
Data Collection:
-
Record the germination percentage at regular intervals.
-
After a set period (e.g., 7-14 days), measure the root and shoot length of the seedlings.
-
Observe and record any signs of phytotoxicity, such as stunted growth, discoloration, or morphological abnormalities.
-
-
Vigor Index Calculation: Calculate the vigor index using the following formula:
-
Vigor Index = (Mean root length + Mean shoot length) x Germination percentage.
-
-
Data Analysis: Compare the germination and seedling growth parameters of the treated groups with the untreated control to identify any statistically significant negative effects.
Visualizations
Fungal Ergosterol Biosynthesis Pathway and the Mode of Action of this compound
References
Application Notes: Propiconazole as a Positive Control in Antifungal Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the discovery and development of novel antifungal agents, robust and reproducible screening assays are paramount. A critical component of any successful screening cascade is the inclusion of a reliable positive control. Propiconazole, a well-characterized triazole fungicide, serves as an excellent positive control for in vitro antifungal susceptibility testing. Its defined mechanism of action, broad-spectrum activity against various fungi, and extensive historical data make it an ideal benchmark for evaluating the efficacy of investigational compounds.
This compound is a systemic fungicide belonging to the demethylation inhibitor (DMI) class.[1] It is widely used in agriculture to control a variety of fungal diseases on crops.[1][2][3][4] Its utility in a research setting stems from its consistent and predictable inhibition of fungal growth, providing a standardized measure against which new antifungal candidates can be compared. These notes provide detailed protocols and data for utilizing this compound as a positive control in standard antifungal screening assays.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
This compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. Specifically, it inhibits the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 or CYP51A gene).[5] This enzyme is a crucial catalyst in the biosynthesis of ergosterol, the primary sterol component in fungal cell membranes, analogous to cholesterol in mammalian cells.
By inhibiting 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal membrane. The consequence is a disruption of membrane fluidity, integrity, and the function of membrane-bound enzymes, ultimately leading to the cessation of fungal growth and cell death. This targeted action makes it a potent and specific antifungal agent.
Caption: this compound inhibits the enzyme 14α-demethylase, a key step in the ergosterol pathway.
Experimental Protocols
This compound can be integrated as a positive control in various standard antifungal susceptibility tests. The two most common methods, Broth Microdilution and Disk Diffusion, are detailed below. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9][10]
General Workflow for Antifungal Screening
The typical workflow for screening compounds for antifungal activity involves several key stages, from initial culture preparation to final data analysis. This compound is introduced alongside test compounds and negative controls to validate the assay's performance.
Caption: General experimental workflow for in vitro antifungal susceptibility testing.
Protocol 1: Broth Microdilution Method (CLSI M27/M38 Base)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[7]
1. Materials:
- This compound (analytical grade)
- Dimethyl sulfoxide (B87167) (DMSO) for stock solution
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0
- Sterile 96-well U-bottom microtiter plates
- Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
- Sterile saline or phosphate-buffered saline (PBS)
- Spectrophotometer
- Humidified incubator (35°C)
2. Preparation of this compound Stock Solution:
- Prepare a high-concentration stock solution of this compound (e.g., 1600 µg/mL) in DMSO.
- Perform serial dilutions in RPMI-1640 to create working solutions at 2x the final desired concentrations. A typical final concentration range for this compound is 0.03 to 16 µg/mL.[1]
3. Inoculum Preparation:
- For Yeasts (e.g., Candida): Culture the yeast on Sabouraud Dextrose Agar (B569324) for 24 hours at 35°C. Suspend several colonies in sterile saline. Adjust the turbidity with a spectrophotometer to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[6]
- For Molds (e.g., Aspergillus): Culture the mold on Potato Dextrose Agar for 5-7 days until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁵ CFU/mL. Dilute this in RPMI-1640 to achieve a final inoculum of 0.4-5 x 10⁴ CFU/mL.
4. Assay Procedure:
- Dispense 100 µL of the 2x this compound (and test compound) dilutions into the wells of a 96-well plate.
- Include a positive control (this compound), a negative/growth control (no drug, only vehicle), and a sterility control (no inoculum).
- Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). This halves the drug concentration to the final 1x value.
- Seal the plates or place them in a humidified chamber to prevent evaporation.
5. Incubation and Reading:
- Incubate the plates at 35°C.
- Read the results visually after 24 hours for Candida spp. and 48 hours for Aspergillus spp. (or until sufficient growth is seen in the control well).
- The MIC is the lowest drug concentration showing a significant reduction in growth (≥50% for azoles against yeasts) compared to the drug-free growth control.[7] For molds, the endpoint is often complete visual inhibition.[7]
Protocol 2: Agar Disk Diffusion Method (CLSI M44 Base)
This method assesses antifungal susceptibility by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.
1. Materials:
- This compound
- Sterile 6 mm blank paper disks
- Solvent (e.g., DMSO)
- Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue
- Fungal isolate
- Sterile saline
- Sterile cotton swabs
- Ruler or calipers
2. Preparation of this compound Disks:
- Prepare a solution of this compound in a suitable solvent.
- Apply a defined amount (e.g., 10-20 µL) of the this compound solution onto the blank paper disks to achieve a specific drug load (e.g., 25 µ g/disk ).
- Allow the solvent to evaporate completely in a sterile environment.
3. Inoculum Preparation:
- Prepare a fungal suspension in sterile saline equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
4. Assay Procedure:
- Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.
- Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.
- Allow the plate to dry for 3-5 minutes.
- Aseptically place the this compound disk (and test compound disks) onto the inoculated agar surface.
- Gently press the disks to ensure complete contact with the agar.
5. Incubation and Reading:
- Invert the plates and incubate at 35°C for 20-24 hours (or until a lawn of growth is visible).
- Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.
- A larger zone diameter indicates greater susceptibility to the antifungal agent. The this compound zone should be clear and within the expected range for the quality control strain to validate the experiment.
Data Presentation: Expected Results for this compound
The following tables summarize typical quantitative results for this compound when used as a positive control against common fungal genera. These values serve as a benchmark for assay validation and for comparison against novel compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Species | MIC Range (µg/mL) | Method | Reference |
| Aspergillus fumigatus | 2.0 - 8.0 | CLSI Broth Microdilution | [5] |
| Aspergillus fumigatus | 0.25 - 8.0 | CLSI Broth Microdilution | [5] |
Note: this compound is primarily an agricultural fungicide, and extensive MIC data against clinical isolates like Candida spp. is not as widely published as for medical azoles. Researchers should establish internal baseline values using reference strains.
Table 2: Zone of Inhibition Diameters for this compound
| Fungal Species | Disk Content | Zone Diameter Range (mm) | Method |
| Aspergillus fumigatus | 25 µg | Assay Dependent | Agar Disk Diffusion |
| Candida albicans | 25 µg | Assay Dependent | Agar Disk Diffusion |
*Zone diameter data is highly dependent on specific assay conditions (e.g., agar depth, inoculum density, incubation time). Laboratories should determine their own acceptable range for quality control strains.
Conclusion
This compound is a highly effective and reliable positive control for use in antifungal screening programs. Its consistent inhibition of the ergosterol biosynthesis pathway provides a stable and reproducible benchmark for validating assay performance and comparing the relative potency of new chemical entities. The detailed protocols provided herein, based on established CLSI and EUCAST standards, offer a framework for the successful integration of this compound into any antifungal drug discovery workflow. The use of a well-characterized positive control is a non-negotiable aspect of quality control that ensures the accuracy and validity of screening data.
References
- 1. mdpi.com [mdpi.com]
- 2. Product Information | LabelSDS [labelsds.com]
- 3. Product Information | LabelSDS [labelsds.com]
- 4. Triazole resistance in Aspergillus fumigatus isolated from a tomato production environment exposed to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. EUCAST: Fungi (AFST) [eucast.org]
- 10. EUCAST: Methodology and Instructions [eucast.org]
Application Notes and Protocols for Assessing Propiconazole Uptake and Translocation in Plants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the uptake and translocation of propiconazole, a systemic fungicide, in various plant species. Understanding the movement of this compound within a plant is crucial for optimizing its efficacy, determining residue levels in different plant parts, and assessing potential environmental impact.
Introduction
This compound is a triazole fungicide widely used in agriculture to protect crops from fungal diseases. Its systemic nature allows it to be absorbed by the plant and transported to different tissues, providing protection from within.[1] The efficiency of this uptake and translocation process is influenced by several factors, including the plant species, environmental conditions such as temperature, and the physicochemical properties of the soil.[2][3][4] Accurate assessment of this compound's movement is therefore essential for developing effective disease management strategies and ensuring food safety.
This document outlines two primary approaches for assessing this compound uptake and translocation:
-
Chromatographic Quantification: Techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to extract and quantify this compound from different plant tissues.[5][6][7] These methods offer high sensitivity and specificity.
-
Radiolabeling Studies: The use of radiolabeled this compound (e.g., with ¹⁴C) allows for the direct visualization and quantification of its movement and distribution throughout the plant.[8] This technique provides a clear picture of the translocation pathways.
Key Experimental Protocols
Protocol 1: Quantification of this compound in Plant Tissues using LC-MS/MS
This protocol details the extraction and analysis of this compound from plant matrices such as leaves, stems, and roots.
Materials and Reagents:
-
This compound analytical standard
-
Deuterated this compound (this compound-d5) as an internal standard[2]
-
Water, HPLC grade[2]
-
Formic acid[10]
-
QuEChERS extraction salts[12]
-
Dispersive solid-phase extraction (dSPE) sorbents (e.g., C18, PSA, GCB)[10]
-
Homogenizer[2]
-
Centrifuge[2]
-
Vortex mixer
-
LC-MS/MS system
Experimental Workflow:
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Root Uptake of Imidacloprid and this compound Is Affected by Root Composition and Soil Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Four this compound Stereoisomers: Stereoselective Bioactivity, Separation via Liquid Chromatography-Tandem Mass Spectrometry, and Dissipation in Banana Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Degradation Dynamics and Residue Analysis of Four this compound Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS | MDPI [mdpi.com]
- 11. fao.org [fao.org]
- 12. benchchem.com [benchchem.com]
Combating Fungal Contamination in Cell Cultures: Application Notes and Protocols for Propiconazole
For Researchers, Scientists, and Drug Development Professionals
Fungal contamination remains a significant challenge in cell culture, threatening the integrity of experiments and the validity of research data. While several antifungal agents are available, their application can be hampered by cytotoxicity and limited efficacy. This document provides detailed application notes and protocols for the use of propiconazole, a triazole-based fungicide, as a potential tool for controlling fungal contamination in mammalian and human cell cultures.
Introduction to this compound
This compound is a broad-spectrum fungicide that belongs to the triazole class of compounds. Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[1][2] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2] By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to the cessation of fungal growth.[2] This fungistatic action makes it a candidate for preventing and controlling the growth of common fungal contaminants in cell culture.[3]
Antifungal Efficacy of this compound
The effectiveness of this compound varies among different fungal species. The following table summarizes the available data on its Minimum Inhibitory Concentration (MIC) against common cell culture contaminants. It is crucial to note that the optimal concentration for eliminating a specific contamination event should be determined empirically.
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Aspergillus niger | 0.1 - 5.0 µg/mL | [4][5] |
| Aspergillus fumigatus | 2.0 - 8.0 µg/mL | [6] |
| Candida albicans | Data not available | |
| Penicillium chrysogenum | Data not available |
Note: The lack of specific MIC data for Candida albicans and Penicillium chrysogenum highlights the necessity for researchers to perform their own validation experiments.
Cytotoxicity of this compound in Mammalian Cell Lines
A critical consideration for using any antifungal agent in cell culture is its potential toxicity to the host cells. The following table summarizes the available data on the cytotoxic effects of this compound on various mammalian cell lines, primarily presented as the half-maximal inhibitory concentration (IC50).
| Cell Line | Cell Type | Assay | IC50 / Cytotoxicity Data | Reference |
| HepG2 | Human hepatoma | MTT | 41.025 µg/mL | [4] |
| Hepa1c1c7 | Mouse hepatoma | MTT, Neutral Red | Dose-dependent cytotoxicity (0-400 µM) | [7][8] |
| NIH 3T3 | Mouse embryonic fibroblast | Not specified | Viable at 100 µg/mL | [4] |
| HeLa | Human cervical cancer | Data not available | Data not available | |
| HEK293 | Human embryonic kidney | Data not available | Data not available | |
| CHO | Chinese hamster ovary | Data not available | Data not available | |
| Vero | Monkey kidney epithelial | Data not available | Data not available |
Note: The absence of cytotoxicity data for several commonly used cell lines underscores the importance of conducting cell-specific viability assays before using this compound to treat a contaminated culture.
This compound's Impact on Cellular Signaling
This compound's interaction with mammalian cells is not limited to overt cytotoxicity. It has been shown to dysregulate the cholesterol biosynthesis pathway, which can lead to the activation of the Ras/Erk1/2 signaling cascade, a key pathway involved in cell proliferation.[3] This effect is thought to be a consequence of inhibiting CYP51, an enzyme present in both fungi and mammals.
Caption: this compound's mechanism of action and its effect on mammalian cell signaling pathways.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder or oil)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Sterile, conical tubes (1.5 mL or 15 mL)
Protocol:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound.
-
Dissolve the this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol for Determining the Optimal Working Concentration
This protocol outlines a method to determine the lowest effective concentration of this compound that inhibits fungal growth without significant cytotoxicity to the cell line of interest.
References
- 1. mjpath.org.my [mjpath.org.my]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Triazole resistance in Aspergillus fumigatus isolated from a tomato production environment exposed to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Cryptic Species and Azole Resistance in the Aspergillus niger Complex - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Studying Propiconazole Resistance in Fungal Isolates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiconazole is a broad-spectrum triazole fungicide widely used in agriculture to control a variety of fungal diseases. It functions as a demethylation inhibitor (DMI), targeting the lanosterol (B1674476) 14α-demethylase enzyme, encoded by the CYP51 gene, which is essential for ergosterol (B1671047) biosynthesis in fungi.[1][2] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal cell death. However, the extensive use of this compound has led to the emergence of resistant fungal populations, posing a significant threat to effective disease management.[1][3] Understanding the mechanisms of resistance is crucial for developing sustainable disease control strategies and for the discovery of new antifungal agents.
This document provides detailed application notes and protocols for studying this compound resistance in fungal isolates. It covers methodologies for determining fungicide sensitivity, investigating molecular mechanisms of resistance, and analyzing the role of cellular signaling pathways.
Key Mechanisms of this compound Resistance
The primary mechanisms of resistance to this compound in fungi include:
-
Target Site Modification: Point mutations in the CYP51 gene can alter the amino acid sequence of the 14α-demethylase enzyme, reducing its binding affinity for this compound.[2][4][5]
-
Overexpression of the Target Gene: Increased expression of the CYP51 gene leads to higher levels of the target enzyme, requiring a higher concentration of the fungicide to achieve an inhibitory effect.[6][7][8]
-
Increased Efflux of Fungicide: Overexpression of membrane transporters, such as ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.[6][7][9][10][11][12]
-
Activation of Stress Signaling Pathways: Fungal stress response pathways, such as the cell wall integrity (CWI) and high-osmolarity glycerol (B35011) (HOG) pathways, can be activated in response to fungicide-induced stress, enhancing fungal tolerance.[13]
Experimental Workflow for Investigating this compound Resistance
The following diagram outlines a general workflow for investigating this compound resistance in a collection of fungal isolates.
Caption: A typical workflow for studying this compound resistance.
Protocols
Protocol 1: Determination of EC50 Values for this compound
The half-maximal effective concentration (EC50) is a quantitative measure of the effectiveness of a fungicide. It represents the concentration of the fungicide that inhibits 50% of the fungal mycelial growth. This protocol is adapted from the agar (B569324) dilution method.[14]
Materials:
-
Pure-grade this compound (analytical standard)
-
Dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) for stock solution preparation
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile Petri dishes (90 mm)
-
Fungal isolates to be tested
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Calipers or ruler
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO or acetone.
-
Working Solutions: Prepare a series of dilutions from the stock solution.
-
Amended Media Preparation: Add the appropriate volume of each this compound dilution to molten PDA (cooled to ~50-55°C) to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final concentration of the solvent (DMSO or acetone) is consistent across all plates and does not exceed 1% (v/v), as it can inhibit fungal growth. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: From the margin of an actively growing fungal colony on PDA, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungal species in the dark.
-
Data Collection: When the fungal colony on the control plate (without fungicide) has reached approximately two-thirds of the plate diameter, measure the diameter of the fungal colony on all plates in two perpendicular directions.
-
Calculation of EC50:
-
Calculate the mean colony diameter for each concentration.
-
Determine the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:
-
% Inhibition = ((Diameter_control - Diameter_treatment) / Diameter_control) * 100
-
-
Plot the percentage of inhibition against the log-transformed concentration of this compound.
-
Use a non-linear regression analysis (e.g., log-probit or logistic dose-response) to calculate the EC50 value.[15][16]
-
Data Presentation:
Summarize the EC50 values for all tested isolates in a table. The resistance factor (RF) can be calculated by dividing the EC50 value of a resistant isolate by the mean EC50 value of sensitive (wild-type) isolates.[2]
| Isolate ID | Origin | EC50 (µg/mL) | Resistance Factor (RF) | Phenotype |
| WT-1 | Field A | 0.05 | 1.0 | Sensitive |
| WT-2 | Field B | 0.06 | 1.2 | Sensitive |
| PR-1 | Field C | 2.5 | 50.0 | Resistant |
| PR-2 | Field C | 3.1 | 62.0 | Resistant |
| PR-3 | Field D | 5.8 | 116.0 | Highly Resistant |
Protocol 2: Analysis of the CYP51 Gene for Mutations
This protocol describes the amplification and sequencing of the CYP51 gene to identify mutations associated with this compound resistance.
Materials:
-
DNA extraction kit suitable for fungi
-
PCR thermal cycler
-
Primers flanking the coding sequence of the CYP51 gene (design based on the target fungal species' known sequences)
-
Taq DNA polymerase and dNTPs
-
Agarose (B213101) gel electrophoresis equipment
-
Gel extraction kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both sensitive and resistant fungal isolates grown in liquid culture or on solid media.
-
PCR Amplification:
-
Set up PCR reactions containing genomic DNA, forward and reverse primers for the CYP51 gene, Taq polymerase, dNTPs, and PCR buffer.
-
Use a thermal cycler with an appropriate program (annealing temperature should be optimized for the specific primers).
-
-
Verification of PCR Product: Run the PCR products on an agarose gel to confirm the amplification of a single band of the expected size.
-
Purification of PCR Product: Excise the DNA band from the agarose gel and purify it using a gel extraction kit.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both the forward and reverse primers.
-
Sequence Analysis:
-
Assemble the forward and reverse sequence reads to obtain the full-length sequence of the amplified CYP51 gene.
-
Align the CYP51 sequences from resistant isolates with those from sensitive isolates using bioinformatics software (e.g., MEGA, ClustalW) to identify any nucleotide substitutions.
-
Translate the nucleotide sequences into amino acid sequences to determine if the mutations result in amino acid changes.[4][5]
-
Data Presentation:
Present the identified mutations in a table, noting the nucleotide change, the resulting amino acid substitution, and the corresponding isolate's resistance phenotype.
| Isolate ID | Phenotype | Nucleotide Change (Codon) | Amino Acid Substitution |
| WT-1 | Sensitive | - | Wild-Type |
| PR-1 | Resistant | TAC -> TTC (Codon 136) | Y136F |
| PR-2 | Resistant | TAC -> TTC (Codon 136) | Y136F |
| PR-3 | Highly Resistant | GCG -> GGG (Codon 313) | A313G |
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the expression levels of the CYP51 gene and key efflux pump genes (e.g., ABC and MFS transporters) to investigate their role in resistance.[7][8][17]
Materials:
-
RNA extraction kit suitable for fungi
-
DNase I
-
cDNA synthesis kit
-
qRT-PCR instrument
-
SYBR Green or TaqMan-based qRT-PCR master mix
-
Primers for target genes (CYP51, ABC/MFS transporters) and a reference (housekeeping) gene (e.g., β-tubulin, actin, or GAPDH)
Procedure:
-
Fungal Culture and Treatment: Grow fungal isolates in liquid medium to the mid-logarithmic phase. For induction experiments, expose the cultures to a sub-lethal concentration of this compound (e.g., the EC25 or EC50 value of the sensitive isolate) for a defined period (e.g., 2, 4, 6 hours). A no-fungicide control should be included.
-
Total RNA Extraction: Harvest the mycelia and extract total RNA using a suitable kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
qRT-PCR:
-
Set up qRT-PCR reactions containing cDNA, forward and reverse primers for the target and reference genes, and a qRT-PCR master mix.
-
Run the reactions in a qRT-PCR instrument with a standard cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Data Presentation:
Present the relative gene expression data in a bar chart or a table, comparing the expression levels in resistant isolates to sensitive isolates, both with and without this compound treatment.
| Gene | Isolate | Treatment | Relative Expression (Fold Change vs. WT-1 No Treatment) |
| CYP51 | WT-1 | None | 1.0 |
| CYP51 | WT-1 | This compound | 2.5 |
| CYP51 | PR-3 | None | 8.2 |
| CYP51 | PR-3 | This compound | 15.7 |
| ABC1 | WT-1 | None | 1.0 |
| ABC1 | WT-1 | This compound | 3.1 |
| ABC1 | PR-3 | None | 12.5 |
| ABC1 | PR-3 | This compound | 25.3 |
Signaling Pathways Involved in Fungicide Resistance
Fungal cells possess intricate signaling networks that allow them to adapt to environmental stresses, including exposure to fungicides. The High-Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways are two key MAP kinase signaling cascades that have been implicated in fungicide tolerance.[13]
Caption: Key stress signaling pathways in fungicide tolerance.
Conclusion
The methodologies described provide a comprehensive framework for investigating this compound resistance in fungal isolates. By combining phenotypic assays with molecular analyses, researchers can elucidate the specific mechanisms of resistance, which is essential for the development of effective resistance management strategies and the design of novel fungicides. The provided protocols offer a starting point for these investigations, and may require optimization based on the specific fungal species and laboratory conditions.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. youtube.com [youtube.com]
- 4. Analysis of the CYP51 gene and encoded protein in this compound-resistant isolates of Mycosphaerella fijiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequence variation in the CYP51 gene of Blumeria graminis associated with resistance to sterol demethylase inhibiting fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fungicide - Wikipedia [en.wikipedia.org]
- 7. Agricultural this compound residues promote triazole cross-resistance in Cryptococcus neoformans through ERG11 and efflux pump overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance Risk Assessment of this compound in Rhizoctonia solani and its Synergistic Antifungal Mechanism with Kresoxim-methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fungal ATP-binding cassette (ABC) transporters in drug resistance & detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 12. Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of the Contribution of cyp51 Genes to Azole Resistance in Aspergillus Section Nigri with the CRISPR-Cas9 Technique - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Propiconazole Analytical Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the preparation of propiconazole analytical standards. Accurate and precise preparation of stock solutions, working standards, and calibration curves is fundamental for the quantitative analysis of this compound in various matrices. These guidelines are intended for researchers, scientists, and professionals in analytical chemistry and drug development to ensure reliable and reproducible results in chromatographic assays.
Introduction
This compound is a broad-spectrum triazole fungicide widely used in agriculture.[1][2] Its analysis in environmental, agricultural, and biological samples is crucial for monitoring residues, ensuring food safety, and conducting research. The preparation of accurate analytical standards is the first and one of the most critical steps in the analytical workflow. This document outlines the necessary materials, equipment, and step-by-step procedures for preparing this compound standards for use in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Materials and Reagents
Ensure all reagents are of analytical or HPLC grade and solvents are suitable for the intended analytical method.
| Material/Reagent | Specifications |
| This compound Reference Standard | Purity ≥95% |
| Methanol (B129727) | HPLC Grade |
| Acetonitrile (B52724) | HPLC Grade |
| Dimethyl Sulfoxide (DMSO) | ACS Grade or higher |
| Dimethylformamide (DMF) | ACS Grade or higher |
| Ethanol (B145695) | ACS Grade or higher |
| Deionized Water | Type I (18.2 MΩ·cm) |
| Volumetric Flasks | Class A (10 mL, 25 mL, 50 mL, 100 mL) |
| Micropipettes | Calibrated (various volumes) |
| Analytical Balance | Readable to 0.01 mg |
| Sonicator | |
| Vortex Mixer |
This compound Solubility: this compound is soluble in organic solvents such as ethanol (~10 mg/mL), DMSO (~20 mg/mL), and dimethylformamide (DMF) (~33 mg/mL).[1] It is sparingly soluble in aqueous buffers.[1]
Experimental Protocols
Preparation of this compound Stock Solution (1000 µg/mL)
This protocol describes the preparation of a primary stock solution of this compound at a concentration of 1000 µg/mL.
Procedure:
-
Accurately weigh approximately 25 mg of the this compound reference standard onto a weighing paper using a calibrated analytical balance.
-
Carefully transfer the weighed standard into a 25 mL Class A volumetric flask.
-
Record the exact weight of the this compound.
-
Add approximately 15 mL of HPLC-grade methanol to the volumetric flask.
-
Sonicate the flask for 5-10 minutes, or until the this compound is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add methanol to the flask to bring the volume to the 25 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Calculate the exact concentration of the stock solution based on the actual weight of the this compound standard.
-
Transfer the stock solution to an amber glass vial and store at 2-8°C. The solution should be stable for several months when stored properly.
Calculation:
Exact Concentration (µg/mL) = (Weight of this compound (mg) / 25 mL) * 1000
Preparation of Intermediate and Working Standard Solutions
This protocol details the serial dilution of the stock solution to prepare intermediate and working standards for constructing a calibration curve.
Procedure:
-
Intermediate Standard (100 µg/mL):
-
Pipette 10 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask.
-
Dilute to the mark with the chosen diluent (e.g., methanol, acetonitrile, or mobile phase).
-
Mix thoroughly.
-
-
Working Standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL):
-
Prepare a series of dilutions from the 100 µg/mL intermediate standard as described in the table below. The final diluent should ideally be the mobile phase used in the analytical method. A 50:50 mixture of water and acetonitrile is a common mobile phase for this compound analysis.[3]
-
| Target Concentration (µg/mL) | Volume of 100 µg/mL Intermediate Standard | Final Volume (mL) | Diluent |
| 10.0 | 1.0 mL | 10 | Mobile Phase |
| 5.0 | 0.5 mL | 10 | Mobile Phase |
| 1.0 | 100 µL | 10 | Mobile Phase |
| 0.5 | 50 µL | 10 | Mobile Phase |
| 0.1 | 10 µL | 10 | Mobile Phase |
Note: Adjust the volumes and final concentrations as needed based on the sensitivity of the analytical instrument and the expected concentration range of the samples.
Diagrams
Caption: Workflow for this compound stock solution preparation.
Caption: Serial dilution scheme for this compound working standards.
Calibration Curve
A calibration curve should be prepared with each batch of samples to be analyzed. The curve is constructed by plotting the instrument response (e.g., peak area) against the concentration of the prepared standards. A linear regression analysis is then performed on the data points. For this compound analysis by HPLC, a good linear relationship is typically observed with a correlation coefficient (r²) of ≥ 0.999.[3]
Quality Control
-
Blank: A solvent blank (containing no this compound) should be run to ensure there is no contamination in the system.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to verify the accuracy of the calibration curve.
-
Freshness: Working standards should be prepared fresh daily or as stability data permits. Stock solutions are generally more stable but should be monitored for any signs of degradation or solvent evaporation.
Safety Precautions
-
This compound is a chemical and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
References
Application Notes and Protocols for Propiconazole in Wood Preservation Research
Introduction
Propiconazole is a systemic fungicide belonging to the triazole class, widely utilized in wood preservation to protect timber from fungal degradation.[1] Its efficacy against a broad spectrum of wood-destroying fungi, including Basidiomycetes (brown and white rot) and Ascomycetes (blue stain), makes it a valuable active ingredient in preservative formulations.[1] this compound functions as a demethylation inhibitor (DMI), disrupting the biosynthesis of ergosterol (B1671047), a critical component of fungal cell membranes, which ultimately stops fungal growth.[2][3][4] It is employed in both light organic solvent preservative (LOSP) systems and, increasingly, in water-based formulations.[1][5] These notes provide an overview of its properties, efficacy, and detailed protocols for its application and evaluation in a research setting.
Application Notes
1. Physicochemical Properties
This compound's utility in wood preservation is influenced by its physical and chemical characteristics, which dictate its solubility in various carrier systems and its stability within the wood matrix.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | [3] |
| Molecular Formula | C₁₅H₁₇Cl₂N₃O₂ | [1] |
| Molecular Weight | 342.23 g/mol | [1] |
| Appearance | Light to dark-yellow, clear, highly viscous liquid | [1] |
| Vapour Pressure | 1.3 x 10⁻⁶ mbar (at 20 °C) | [1] |
| Water Solubility | 110 ppm (at room temperature) | [1] |
| Organic Solubility | Very soluble in acetone, methanol, toluene; Soluble in mineral spirits | [1] |
| Thermal Stability | Stable up to 350 °C |[1] |
2. Mechanism of Action
This compound's fungistatic effect stems from its interference with a key enzyme in the fungal sterol biosynthesis pathway.[4][6]
Caption: this compound inhibits the 14-alpha demethylase enzyme, disrupting ergosterol synthesis.
3. Efficacy Against Wood Decay Fungi
The effectiveness of a wood preservative is determined by its toxic values, which represent the minimum retention of the active ingredient required to inhibit fungal growth. This compound has demonstrated high efficacy against a range of economically significant decay fungi.
Table 2: Toxic Values of this compound Against Common Wood Decay Fungi (EN 113 Test)
| Fungal Species | Strain | Type of Rot | Toxic Value (kg a.i./m³) | Reference |
|---|---|---|---|---|
| Coniophora puteana | BAM 15 | Brown Rot | 0.27 - 0.39 | [1] |
| Gloeophyllum trabeum | BAM 109 | Brown Rot | 0.37 - 0.53 | [1] |
| Poria placenta | FPRL 280 | Brown Rot | < 0.22 | [1] |
| Coriolus versicolor | CTB 863 A | White Rot | 0.25 - 0.33 |[1] |
Note: Tests show that weathering and leaching procedures do not significantly reduce the biological performance of this compound.[1]
4. Formulations in Wood Preservation
This compound is rarely used as a standalone active ingredient. It is typically combined with other biocides to broaden the spectrum of protection, particularly against insects, and to enhance overall performance.[7][8]
Caption: this compound is used in solvent and water-based systems with other co-biocides.
Experimental Protocols
The following protocols outline standard methodologies for evaluating the performance of this compound as a wood preservative.
Caption: General workflow for testing the efficacy of a wood preservative like this compound.
Protocol 1: Wood Treatment via Vacuum Impregnation
This protocol describes a standard laboratory method for impregnating wood samples with a this compound-based preservative solution.
-
1. Materials:
-
Wood blocks (e.g., Pine sapwood, 50 x 25 x 15 mm).
-
This compound solution of known concentration in a suitable solvent (e.g., ethanol/water or xylene).[1]
-
Desiccator or vacuum chamber connected to a vacuum pump.
-
Beakers, weights, and a laboratory balance.
-
-
2. Procedure:
-
Determine the initial oven-dry weight of each wood block.
-
Place the wood blocks in a beaker and submerge them in the preservative solution using weights to prevent floating.
-
Transfer the beaker to the vacuum chamber.
-
Apply a vacuum (e.g., -0.8 bar or 40 mbar) for 20-30 minutes to remove air from the wood structure.[1]
-
Release the vacuum. The atmospheric pressure will force the preservative solution into the wood voids.
-
Allow the blocks to soak in the solution for a specified period (e.g., 2 hours).[1]
-
Remove the blocks, wipe off excess solution, and weigh them to determine the gross uptake of the preservative.
-
Calculate the initial retention of this compound in kg/m ³.
-
Condition the treated blocks by air-drying in a fume hood for 4 weeks to allow for solvent evaporation and preservative fixation.[1]
-
Protocol 2: Accelerated Leaching (Adapted from EN 84)
This procedure simulates the leaching effect of rain on treated wood to assess the permanence of the preservative.[1]
-
1. Materials:
-
Treated and conditioned wood blocks.
-
Container for submerging samples.
-
Deionized or distilled water.
-
Vacuum chamber.
-
-
2. Procedure:
-
Place the treated wood blocks into a beaker and submerge them in distilled water.
-
Apply a vacuum (e.g., 40 mbar) for 20 minutes.[1]
-
Break the vacuum and allow the blocks to soak for 2 hours.
-
Transfer the blocks to a larger container of distilled water.
-
Submerge the samples for a total of 14 days, completely changing the water volume nine times during this period.[1]
-
After 14 days, remove the blocks and allow them to air-dry to a constant weight.
-
The blocks are now considered "leached" and are ready for efficacy testing. Optionally, the pooled leaching water can be analyzed via HPLC or GC to quantify the amount of this compound leached.[1]
-
Protocol 3: Fungal Decay Resistance Test (Based on EN 113 Soil-Block Test)
This protocol assesses the ability of the treated wood to resist decay by specific fungi.
-
1. Materials:
-
Treated wood blocks (both leached and unleached sets).
-
Untreated control blocks.
-
Culture jars containing a sterile soil substrate and feeder strips colonized with a specific test fungus (e.g., Gloeophyllum trabeum).[1]
-
Incubator set to optimal fungal growth conditions (e.g., 22 °C and 70% relative humidity).
-
-
2. Procedure:
-
Determine the initial conditioned (pre-decay) dry mass of each test block.
-
Sterilize the test blocks.
-
Aseptically place one treated block and one untreated control block onto the colonized feeder strips in each culture jar.
-
Incubate the jars for a specified period (e.g., 8-16 weeks) until the untreated control blocks show a significant mass loss (typically >20%).[1]
-
At the end of the incubation period, remove the blocks, carefully clean off any fungal mycelium, and determine their final oven-dry mass.
-
Calculate the percentage mass loss for each block. The preservative is considered effective at a given retention if the average mass loss is below a threshold (e.g., 3%).
-
Protocol 4: Analysis of this compound Content in Wood (GC/HPLC)
This protocol provides a general method for quantifying the amount of this compound within a treated wood sample, as specified in methods like CEN/TR 16420:2012.[9]
-
1. Materials:
-
Treated wood sample (ground to a fine powder, e.g., 20-40 mesh).
-
Extraction solvent (e.g., methanol).
-
Soxhlet extraction apparatus or ultrasonic bath.
-
Gas Chromatograph (GC) with a suitable detector (e.g., NPD or MSD) or a High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
This compound analytical standard.
-
-
2. Procedure:
-
Accurately weigh a known amount of the ground wood sample.
-
Extract the this compound from the wood using the chosen solvent and method (e.g., Soxhlet extraction for 6 hours).
-
Filter the resulting extract and dilute it to a known volume.
-
Prepare a series of calibration standards from the analytical standard.
-
Analyze the calibration standards and the sample extract using either GC or HPLC.
-
Construct a calibration curve and determine the concentration of this compound in the sample extract.
-
Calculate the final this compound content in the wood, expressed as µg of this compound per gram of dry wood or as kg/m ³.[9]
-
References
- 1. woodpreservation.ca [woodpreservation.ca]
- 2. What Are The Properties And Usage of this compound [agrogreat.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Information and Products | Solutions Pest & Lawn [solutionsstores.com]
- 5. Wood preservation - Wikipedia [en.wikipedia.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. sbs-sme.eu [sbs-sme.eu]
- 8. ihd-dresden.de [ihd-dresden.de]
- 9. intertekinform.com [intertekinform.com]
Propiconazole Soil Drench Application in Greenhouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiconazole is a broad-spectrum systemic fungicide belonging to the triazole class. Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis in fungi, a crucial component of their cell membranes.[1][2][3][4] This disruption ultimately hinders fungal growth and development.[1][2] In addition to its fungicidal properties, this compound is known to exhibit plant growth regulating effects. This is attributed to its interference with the biosynthesis of certain plant hormones, particularly brassinosteroids and gibberellins, by inhibiting cytochrome P450 monooxygenases.[5][6][7][8][9]
These dual activities make this compound a subject of interest in greenhouse studies for both disease control and investigation of plant physiological responses. Soil drench applications offer a direct method of introducing this compound to the root zone, allowing for systemic uptake and distribution throughout the plant.[10] This document provides detailed application notes and protocols for the use of this compound in a greenhouse research setting, with a focus on soil drench techniques.
Data Presentation
Table 1: Efficacy of this compound Soil Drench on Disease Control in Greenhouse-Grown Ornamentals (Hypothetical Data)
| Pathogen | Host Plant | This compound Concentration (ppm a.i.*) | Application Frequency | Disease Incidence (%) | Plant Growth Inhibition (%) |
| Thielaviopsis basicola (Black Root Rot) | Pansy (Viola x wittrockiana) | 0 (Control) | Once | 85 | 0 |
| 50 | Once | 25 | 5 | ||
| 100 | Once | 10 | 15 | ||
| 150 | Once | 5 | 25 | ||
| Rhizoctonia solani (Root Rot) | Petunia (Petunia x hybrida) | 0 (Control) | Once | 70 | 0 |
| 50 | Once | 30 | 8 | ||
| 100 | Once | 15 | 18 | ||
| 150 | Once | 8 | 28 |
*a.i. = active ingredient
Table 2: Phytotoxicity of this compound Soil Drench on Various Greenhouse Ornamentals
| Plant Species | This compound Concentration (ppm a.i.) | Observation Period (Days) | Phytotoxicity Symptoms | Severity (1-5 Scale)* |
| Geranium (Pelargonium x hortorum) | 100 | 14 | Leaf yellowing, stunting | 3 |
| African Violet (Saintpaulia ionantha) | 100 | 14 | Leaf burn, stunting | 4 |
| Boston Fern (Nephrolepis exaltata) | 100 | 14 | Frond necrosis, stunting | 4 |
| Impatiens (Impatiens walleriana) | 100 | 21 | Leaf cupping, stunting | 3 |
| Begonia (Begonia semperflorens) | 100 | 21 | Stunting, delayed flowering | 3 |
*Severity Scale: 1 = No visible effect; 2 = Slight; 3 = Moderate; 4 = Severe; 5 = Plant death. Note: this compound application to African violets, begonias, Boston ferns, and geraniums is generally not recommended due to potential phytotoxicity.[8]
Experimental Protocols
Protocol 1: General Efficacy and Phytotoxicity Screening of this compound as a Soil Drench
Objective: To determine the effective concentration range of this compound for disease control and to assess potential phytotoxicity on a selected ornamental plant species.
Materials:
-
This compound formulation (e.g., 14.3% emulsifiable concentrate)
-
Healthy, uniform young plants of the target ornamental species, potted in a standardized greenhouse growing medium.
-
Pathogen inoculum (e.g., Thielaviopsis basicola or Rhizoctonia solani)
-
Greenhouse facilities with controlled temperature, humidity, and lighting.
-
Calibrated equipment for accurate dilution and application of the fungicide solution.
-
Personal Protective Equipment (PPE): Coveralls, chemical-resistant gloves, shoes plus socks.
Procedure:
-
Plant Preparation: Acclimate potted plants to the greenhouse environment for at least one week prior to the experiment. Ensure plants are well-watered and free of any pre-existing stress.
-
Inoculation (for efficacy studies): For disease control experiments, inoculate the growing medium with the target pathogen at a standardized rate. The method of inoculation will depend on the pathogen being studied. For soil-borne fungi, this may involve incorporating a grain-based inoculum into the potting mix or applying a spore suspension.
-
This compound Solution Preparation: Prepare a stock solution of this compound. From this stock, create a series of dilutions to achieve the desired final concentrations (e.g., 50, 100, 150 ppm a.i.). Include a control group that receives only water.
-
Soil Drench Application:
-
Ensure the growing medium is moist but not saturated before application.
-
Apply the prepared this compound solution as a drench to the soil surface. The volume of the drench should be sufficient to thoroughly wet the root zone. A general guideline is to apply enough solution so that a small amount begins to leach from the bottom of the pot.
-
For a 6-inch pot, a typical drench volume is approximately 100-150 mL.
-
-
Post-Application Care:
-
Maintain the plants in a controlled greenhouse environment.
-
Avoid over-watering, as this can lead to leaching of the fungicide from the root zone.
-
Monitor plants regularly for signs of disease development and/or phytotoxicity.
-
-
Data Collection:
-
Disease Assessment: At predetermined intervals (e.g., 7, 14, and 21 days after treatment), assess disease incidence and severity using a standardized rating scale.
-
Phytotoxicity Assessment: Visually inspect plants for symptoms of phytotoxicity such as stunting, chlorosis (yellowing), necrosis (tissue death), and leaf distortion.[11][12] Record the severity of any observed symptoms.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's primary mode of action in fungi.
Caption: this compound's impact on plant hormone biosynthesis.
Caption: Experimental workflow for this compound soil drench studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Is a Specific and Accessible Brassinosteroid (BR) Biosynthesis Inhibitor for Arabidopsis and Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wilson.ces.ncsu.edu [wilson.ces.ncsu.edu]
- 5. frontiersin.org [frontiersin.org]
- 6. Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. njaes.rutgers.edu [njaes.rutgers.edu]
- 8. canr.msu.edu [canr.msu.edu]
- 9. tnstate.edu [tnstate.edu]
- 10. plantpathology.ces.ncsu.edu [plantpathology.ces.ncsu.edu]
- 11. Plant phytotoxicity in the greenhouse - MSU Extension [canr.msu.edu]
- 12. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Propiconazole Degradation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with propiconazole degradation in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and analysis of this compound solutions.
| Issue | Potential Causes | Recommended Solutions |
| "My this compound won't fully dissolve in my aqueous buffer." | This compound has low water solubility (approximately 0.16 mg/mL in a 1:3 DMF:PBS solution at pH 7.2).[1] | 1. Use a co-solvent: First, dissolve this compound in an organic solvent like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or ethanol.[1] Then, dilute this stock solution with your aqueous buffer of choice.[1] 2. Check solubility limits: Ensure you are not exceeding the solubility limit in your final solution.[1] |
| "I'm observing a rapid loss of this compound concentration in my prepared aqueous solution." | 1. Photodegradation: Exposure to light, especially UV light, can cause significant degradation.[2][3] 2. Elevated Temperature: Higher temperatures accelerate degradation.[4][5][6] 3. pH Instability: this compound degradation can be influenced by the pH of the solution.[5] 4. Microbial Degradation: If the solution is not sterile, microbial contamination can lead to biodegradation.[5][7] | 1. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. Conduct experiments under controlled lighting conditions.[8][9][10] 2. Control temperature: Store stock solutions at -20°C and aqueous working solutions at 4°C for short-term storage.[1][11] Avoid repeated freeze-thaw cycles.[11] 3. Maintain optimal pH: The optimal pH for this compound stability is around 7.[5] Buffer your aqueous solutions accordingly. 4. Ensure sterility: Use sterile buffers and aseptic techniques when preparing solutions to prevent microbial growth. |
| "My analytical results for this compound concentration are inconsistent." | 1. Incomplete Dissolution: The drug may not be fully dissolved, leading to variable concentrations in aliquots. 2. Adsorption to container: this compound may adsorb to the surface of certain plastics. 3. Improper Sample Handling: Degradation may be occurring during sample processing and analysis. 4. Instrumental Variability: Issues with the analytical instrument (e.g., HPLC) can cause inconsistent readings. | 1. Ensure complete dissolution: After adding the co-solvent and buffer, vortex or sonicate the solution to ensure homogeneity.[11] 2. Use appropriate containers: Use glass or polypropylene (B1209903) containers for storage. 3. Minimize processing time: Analyze samples as quickly as possible after preparation. If storage is necessary, keep them refrigerated and protected from light.[12] 4. Validate analytical method: Ensure your analytical method is validated for linearity, precision, and accuracy.[13][14] Run system suitability tests before each analysis.[15] |
| "I'm seeing unexpected peaks in my chromatogram." | 1. Degradation Products: These are likely degradation products of this compound. Common degradation pathways include hydroxylation and ring cleavage.[2][16] 2. Impurities: The initial this compound standard may contain impurities. | 1. Characterize degradation products: Use techniques like LC-MS/MS to identify the unknown peaks.[2] This can help in understanding the degradation pathway. 2. Check purity of standard: Analyze a fresh solution of your this compound standard to confirm its purity. |
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
This compound is supplied as a neat oil and is soluble in organic solvents.[1] To prepare a stock solution, dissolve the this compound in a suitable organic solvent such as ethanol, DMSO, or DMF.[1] It is recommended to purge the solvent with an inert gas before adding the this compound.[1]
2. What is the recommended storage condition for this compound solutions?
Stock solutions in organic solvents should be stored at -20°C for long-term stability (up to 4 years for the neat oil).[1] Aqueous working solutions are not recommended to be stored for more than one day.[1] If short-term storage of aqueous solutions is necessary, they should be kept at 4°C and protected from light.
3. What factors can accelerate the degradation of this compound in aqueous solutions?
Several factors can accelerate degradation:
-
Light Exposure: UV and natural sunlight significantly increase the rate of degradation through photolysis.[2][3]
-
High Temperatures: The degradation rate increases with temperature.[4][5][6]
-
Extreme pH: While stable at neutral pH, degradation can be more rapid in highly acidic or alkaline conditions.[5]
-
Presence of Other Substances: Dissolved organic matter and certain ions in natural water can act as photosensitizers, accelerating photodegradation.[2]
4. How can I monitor the degradation of this compound in my experiments?
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and effective method for quantifying this compound and its degradation products.[12][13][15]
5. What are the common degradation products of this compound?
Degradation of this compound in aqueous solutions can occur through pathways like ring cleavage, hydroxylation, and hydrolysis.[2] Some identified transformation products include 1,2,4-triazole (B32235) and hydroxylated derivatives.[16]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~10 mg/mL | [1] |
| DMSO | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~33 mg/mL | [1] |
| 1:3 DMF:PBS (pH 7.2) | ~0.16 mg/mL | [1] |
Table 2: Half-life of this compound under Different Conditions
| Condition | Matrix | Half-life (t½) | Reference |
| 20°C, pH 7 | Soil-water slurry | 45 - 51 days | [16] |
| 25°C, aerobic | Soil | 40 - 70 days | [16] |
| 18°C | Soil | ~109 days | [4] |
| 5°C | Soil | ~450 days | [4] |
| 20°C | "Fengtang" Plum | 9.49 - 15.40 days | [6] |
| 4°C | "Fengtang" Plum | 21.00 - 28.88 days | [6] |
| June, natural sunlight | Pure water | 85 ± 10 hours | [3] |
| June, natural sunlight | Natural water | 60 ± 10 hours | [3] |
| 30°C, pH 7 | Mineral salt medium (with Burkholderia sp.) | ~4 days for 89% degradation | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Working Solution
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound (neat oil).
-
Dissolve it in a minimal amount of a suitable organic solvent (e.g., DMF, DMSO, or ethanol) to achieve a high concentration stock solution (e.g., 10 mg/mL). Ensure the solvent is purged with an inert gas.[1]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Prepare Working Solution:
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
Add the calculated volume of the stock solution to the aqueous buffer (e.g., PBS pH 7.2).
-
Vortex the solution to ensure it is thoroughly mixed.
-
Note: It is recommended to prepare fresh aqueous working solutions daily.[1]
-
Protocol 2: HPLC Method for Quantification of this compound
This is a general method and may require optimization for specific applications.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v).[15] The mobile phase should be filtered and degassed before use.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Injection Volume: 20 µL.[5]
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the sample solution.
-
Determine the peak area of this compound in the sample.
-
Calculate the concentration of this compound in the sample using the standard curve.
-
Visualizations
Caption: Experimental workflow for a this compound stability study.
Caption: Major degradation pathways of this compound in aqueous solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Degradation mechanisms of this compound in water during UV and UV/H2O2 processes - American Chemical Society [acs.digitellinc.com]
- 3. Phototransformation of this compound in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biodegradation of this compound by newly isolated Burkholderia sp. strain BBK_9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pharmatutor.org [pharmatutor.org]
- 10. database.ich.org [database.ich.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. epa.gov [epa.gov]
- 13. Stereoselective separation and determination of the triazole fungicide this compound in water, soil and grape by normal phase HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Stereoselective separation and determination of the triazole fungicide this compound in water, soil and grape by normal phase HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Loss of this compound and Its Four Stereoisomers from the Water Phase of Two Soil-Water Slurries as Measured by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Propiconazole Solubility Optimization for High-Throughput Screening: A Technical Support Guide
Welcome to the technical support center for optimizing propiconazole solubility in high-throughput screening (HTS) applications. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: this compound is a lipophilic compound, meaning it is more soluble in organic solvents than in water.[1][2] Its high LogP value and low aqueous solubility are critical factors to consider during experimental design.[1][3] Key properties are summarized in the table below.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) are effective solvents for preparing concentrated stock solutions of this compound.[4] DMSO is widely used in HTS due to its high solvating power for a wide range of compounds.[5][6] However, care must be taken as DMSO is hygroscopic and can absorb water from the atmosphere, which may affect compound stability and solubility over time.[7][8]
Q3: My this compound, fully dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why does this happen and how can I prevent it?
A3: This is a common phenomenon known as "solvent shock." It occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer where it is poorly soluble.[9] The drastic change in solvent polarity causes the compound to crash out of solution.[9] To prevent this, consider the following:
-
Lower the final DMSO concentration: Aim for the lowest final DMSO concentration that your assay can tolerate (typically ≤0.5% for cell-based assays) to minimize solvent effects and potential toxicity.[9]
-
Use a co-solvent: Employing a water-miscible co-solvent can help to create a more gradual transition in polarity.[10][11]
-
Optimize the dilution method: A stepwise dilution or adding the DMSO stock to the buffer while vortexing can aid in dispersion and prevent localized high concentrations of the compound that can lead to precipitation.[9]
Q4: Can the pH of my aqueous buffer affect the solubility of this compound?
A4: Yes, the solubility of some compounds can be pH-dependent.[9] While this compound is generally stable across a range of pH values, extreme pH levels can affect its stability.[12] It is advisable to maintain the pH of your final solution within a range that is optimal for both the compound's solubility and the biological assay's integrity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy or precipitated solution after diluting DMSO stock in aqueous buffer. | - Solvent shock due to rapid change in polarity.- Final DMSO concentration is too low to maintain solubility.- this compound concentration exceeds its solubility limit in the final assay medium. | - Perform a serial dilution of the DMSO stock in the aqueous buffer.- Add the DMSO stock dropwise to the buffer while vortexing.- Investigate the use of co-solvents or solubility enhancers.- Determine the maximum achievable concentration of this compound in the final assay buffer through a solubility test. |
| Inconsistent assay results or poor reproducibility. | - Compound precipitation in some wells but not others.- Degradation of this compound in the stock solution or final assay plate.- Hygroscopic nature of DMSO leading to changes in stock concentration. | - Visually inspect all wells for precipitation before running the assay.- Prepare fresh working solutions for each experiment.- Store DMSO stock solutions in a desiccator and use anhydrous DMSO.- Perform a DMSO tolerance test for your specific cell line or assay. |
| Difficulty dissolving this compound in the initial solvent. | - Incorrect solvent choice.- Insufficient mixing or sonication. | - Confirm the use of an appropriate organic solvent like DMSO, DMF, or ethanol.- Use gentle heating and/or sonication to aid dissolution.[13] |
Quantitative Data Summary
The following table summarizes the key physicochemical and solubility data for this compound.
| Property | Value | Reference |
| Molecular Weight | 342.22 g/mol | [14] |
| LogP | 3.7 | [1] |
| Melting Point | <25 °C (neat oil) | [15] |
| Aqueous Solubility | ~100-110 mg/L at 20-25°C | [1][3] |
| Solubility in DMSO | ~20 mg/mL | [4] |
| Solubility in DMF | ~33 mg/mL | [4] |
| Solubility in Ethanol | ~10 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (neat oil or solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Tare a sterile, amber glass vial or microcentrifuge tube on an analytical balance.
-
Carefully add the desired amount of this compound to the vial.
-
Record the exact weight of the this compound.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[13]
Protocol 2: Kinetic Solubility Assay for this compound in Aqueous Buffer
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer for HTS.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL)
-
Aqueous assay buffer of choice
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a method for quantifying the concentration of the soluble compound (e.g., HPLC-UV).
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution.
-
Add a small, fixed volume of each dilution to the wells of a 96-well plate.
-
Rapidly add the aqueous assay buffer to each well to achieve the final desired concentrations and a consistent final DMSO concentration across all wells.
-
Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity of each well using a plate reader. An increase in absorbance indicates precipitation.
-
Alternatively, centrifuge the plate to pellet any precipitate and carefully transfer the supernatant to a new plate for analysis by a suitable quantitative method like HPLC-UV to determine the concentration of soluble this compound.
-
The highest concentration that does not show significant precipitation is considered the kinetic solubility under these conditions.
Visualizations
Caption: Experimental workflow for optimizing this compound solubility for HTS.
Caption: Troubleshooting decision tree for this compound precipitation issues.
References
- 1. 60207-90-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [agrocarechem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. atticusllc.com [atticusllc.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound certified reference material, TraceCERT®, mixture of stereo isomers, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 15. This compound | 60207-90-1 [chemicalbook.com]
Propiconazole Analysis Technical Support Center: Troubleshooting Mass Spectrometry Interference
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry analysis of propiconazole.
Frequently Asked Questions (FAQs)
Q1: I am observing significant signal suppression for this compound in my sample matrix. What are the likely causes and how can I mitigate this?
A1: Signal suppression, a common form of matrix effect, occurs when co-eluting compounds from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source. This leads to reduced sensitivity and inaccurate quantification.
Common Causes:
-
Complex Sample Matrix: Matrices such as fruits, vegetables, and soil contain numerous endogenous compounds (e.g., pigments, lipids, sugars) that can co-elute with this compound.[1][2]
-
High Analyte Concentration: Injecting samples with very high concentrations of matrix components can overload the ion source.
-
Inadequate Sample Cleanup: Insufficient removal of interfering compounds during sample preparation is a primary cause.
Troubleshooting Steps:
-
Improve Sample Cleanup: Employ a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with appropriate dispersive solid-phase extraction (dSPE) sorbents. For pigmented samples, graphitized carbon black (GCB) can be effective, but caution is advised as it may retain planar pesticides.[3]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for the signal suppression.[1]
-
Dilute the Sample: A simple dilution of the final extract can reduce the concentration of interfering matrix components.
-
Optimize Chromatographic Separation: Modify your LC gradient to better separate this compound from the regions where most matrix components elute.
Q2: I am seeing a persistent background signal for this compound in my LC-MS/MS system, even in blank injections. What could be the source of this contamination?
A2: A persistent background signal for this compound is a known issue and can originate from several sources within the LC-MS system.[4]
Potential Sources of Contamination:
-
Mobile Phase: Contamination of the mobile phase solvents (water, acetonitrile, methanol) or additives.[4]
-
LC System Tubing and Components: this compound can adsorb to PEEK tubing, fittings, pump seals, and other components in the flow path.
-
Autosampler: Carryover from previous injections if the needle and injection port are not adequately cleaned.
-
Solvent Bottles and Lines: Contamination of the solvent bottles or the solvent lines leading to the LC pump.
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Use high-purity solvents and additives to prepare a fresh batch of mobile phase.
-
Flush the LC System: Flush the entire LC system with a strong solvent mixture, such as isopropanol/methanol/acetonitrile, for an extended period.[4]
-
Install a Delay Column: A delay column installed between the pump and the autosampler can help to retain contaminants from the mobile phase and shift their elution time away from the analyte peak.[4]
-
Clean the Autosampler: Implement a rigorous needle wash protocol using a strong, organic solvent.
-
Check for Contaminated System Parts: If the background persists, systematically check individual components (e.g., by bypassing the autosampler) to isolate the source of contamination.
Q3: My this compound peak is tailing. What are the common causes and solutions?
A3: Peak tailing can compromise peak integration and reduce analytical accuracy. It is often caused by secondary interactions between the analyte and the stationary phase or other parts of the system.[5][6][7]
Common Causes:
-
Secondary Silanol (B1196071) Interactions: this compound, a basic compound, can interact with residual acidic silanol groups on the silica-based stationary phase of the column.[6][7]
-
Column Contamination: Accumulation of matrix components on the column inlet frit or the stationary phase.[8]
-
Inappropriate Mobile Phase pH: A mobile phase pH that is not optimal for the analyte's chemistry can lead to poor peak shape.
-
Column Overload: Injecting too much analyte mass onto the column.[5]
Troubleshooting Steps:
-
Use a Buffered Mobile Phase: Add a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, to the mobile phase to minimize secondary silanol interactions.[6][7]
-
Employ an End-Capped Column: Use a column with proper end-capping to reduce the number of accessible silanol groups.
-
Clean or Replace the Column: If contamination is suspected, flush the column with a series of strong solvents. If peak shape does not improve, replace the column.
-
Reduce Injection Volume/Concentration: Inject a smaller volume or a more dilute sample to check for column overload.[5]
Q4: I am concerned about isobaric interference from this compound isomers. How can I ensure the specificity of my analysis?
A4: this compound has two chiral centers, resulting in four stereoisomers.[9][10] Additionally, structural isomers may be present as impurities in commercial formulations.[11] These isomers have the same mass-to-charge ratio and can co-elute, leading to inaccurate quantification if not properly resolved.
Strategies to Address Isobaric Interference:
-
Chromatographic Separation: The most effective way to distinguish isomers is through chromatography.
-
Chiral Chromatography: For separating stereoisomers, a chiral column is necessary.[9]
-
High-Resolution Chromatography: Utilize a high-efficiency column (e.g., with smaller particles or a longer length) and optimize the mobile phase gradient to achieve baseline separation of structural isomers.
-
-
Mass Spectrometry:
-
Multiple Reaction Monitoring (MRM): While isomers will have the same precursor ion, their product ion fragmentation patterns might differ slightly. Use at least two MRM transitions and monitor their ion ratios. The ratio should be consistent between standards and samples.[12]
-
High-Resolution Mass Spectrometry (HRMS): While not able to distinguish isomers, HRMS can help to confirm the elemental composition and rule out other co-eluting interferences with the same nominal mass.
-
Quantitative Data Summary
Table 1: LC-MS/MS and GC-MS/MS Parameters for this compound Analysis
| Parameter | LC-MS/MS | GC-MS/MS |
| Precursor Ion (m/z) | 342.1[12][13] | 259.0[13][14] |
| Product Ion 1 (Quantifier) (m/z) | 159.0[13] | 69.0[13][14] |
| Product Ion 2 (Qualifier) (m/z) | 69.0[12][13] | 191.0[13][14] |
| Collision Energy (eV) | 20-44 (instrument dependent)[12] | 8-18 (instrument dependent)[14] |
| Typical Retention Time (min) | 6.64 (on a specific C18 column)[12] | Varies with column and temperature program |
Note: Collision energies and retention times are instrument and method-dependent and should be optimized in your laboratory.
Table 2: Reported Matrix Effects for this compound in Various Sample Types
| Sample Matrix | Matrix Effect (%) | Analytical Method | Reference |
| Plum | -24 to -45 (suppression) | LC-MS/MS | [1] |
| Tomato | -4.1 (slight suppression) | LC-MS/MS | [15] |
| Hemp | Significant interference with 342.1 -> 69 transition | LC-MS/MS | [16] |
Matrix effect is calculated as ((peak area in matrix-matched standard / peak area in solvent standard) - 1) * 100. Negative values indicate ion suppression, while positive values indicate ion enhancement.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Solid Matrices (e.g., Fruits, Vegetables)
This protocol is a general guideline based on the widely used QuEChERS method.
-
Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup (dSPE):
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA). For highly pigmented matrices, 50 mg of GCB can be added.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed (e.g., ≥ 10,000 rpm) for 2 minutes.
-
Analysis: Take the supernatant for LC-MS/MS analysis, potentially after dilution.
Visualizations
References
- 1. Degradation Dynamics and Residue Analysis of Four this compound Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound background in LC/MS - Chromatography Forum [chromforum.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Degradation Dynamics and Residue Analysis of Four this compound Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
- 13. nrcgrapes.in [nrcgrapes.in]
- 14. gcms.cz [gcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Propiconazole Resistance in Laboratory Fungal Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating propiconazole resistance in laboratory fungal strains.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of this compound against our fungal strain. What could be the underlying cause?
A1: A gradual decrease in efficacy, often referred to as quantitative resistance, is characteristic of resistance to demethylation inhibitor (DMI) fungicides like this compound.[1] This is often due to an accumulation of mutations in the target site gene, CYP51, or the overexpression of this gene.[2][3] Another significant factor can be the increased expression of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters, which actively pump the fungicide out of the fungal cell.[2][4]
Q2: Can this compound resistance be reversed in a laboratory setting?
A2: In some cases, yes. This compound resistance can be unstable.[5] Studies on Monilinia fructicola have shown that sensitivity to this compound can increase after consecutive transfers on fungicide-free potato dextrose agar (B569324) (PDA).[5] This suggests a fitness cost associated with resistance, where the resistant strain is less competitive than the sensitive strain in the absence of the fungicide.[5][6]
Q3: If a fungal strain is resistant to this compound, will it be resistant to other DMI fungicides?
A3: It is highly likely. This phenomenon is known as cross-resistance.[1] Fungicides within the same class, such as DMIs, typically have the same mode of action.[1] Therefore, a pathogen that has developed resistance to one DMI fungicide, like this compound, will likely exhibit resistance to others such as myclobutanil (B1676884) and triadimefon.[1] However, the degree of cross-resistance can vary, with some studies showing incomplete cross-resistance to other DMIs like cyproconazole.[6]
Q4: What are the primary molecular mechanisms of resistance to this compound?
A4: The most common mechanisms of resistance to DMI fungicides, including this compound, are:
-
Target site modification: Point mutations in the CYP51 gene, which encodes the target enzyme sterol 14α-demethylase, can reduce the binding affinity of the fungicide.[2][3][6]
-
Overexpression of the target gene: An increase in the production of the CYP51 enzyme can overcome the inhibitory effect of the fungicide.[2][4]
-
Efflux pump overexpression: Increased expression of genes encoding ABC and MFS transporters leads to the active removal of the fungicide from the cell, reducing its intracellular concentration.[2][4][7]
Q5: Are there alternative fungicides or strategies to control this compound-resistant strains?
A5: Yes, several strategies can be employed:
-
Fungicide Rotation: Alternating this compound with fungicides that have a different mode of action is a primary strategy to manage resistance.[8] Examples of alternative fungicides include those from different chemical classes like strobilurins (e.g., azoxystrobin, trifloxystrobin) or multi-site inhibitors (e.g., chlorothalonil).[9][10]
-
Fungicide Mixtures: Using tank mixtures of this compound with a fungicide from a different class can be effective.[8][11] For instance, combinations of this compound with chlorothalonil (B1668833) or metiram (B1676502) have shown high efficacy.
-
Non-Chemical Control Methods: In some contexts, cultural practices like brushing to disperse dew and improve air circulation can create a less favorable environment for fungal growth.[12]
Troubleshooting Guides
Problem: My this compound-resistant strain is showing unexpected results in fitness assays.
| Possible Cause | Troubleshooting Step |
| Instability of Resistance | This compound resistance can be unstable in vitro.[5] To ensure you are working with a resistant phenotype, re-confirm the EC50 value of your strain before starting new experiments, especially after multiple subcultures on fungicide-free media. |
| Fitness Cost Variation | The fitness cost of resistance can vary between fungal species and even strains.[6] If you observe no significant fitness cost, it's possible that compensatory mutations have occurred, or the resistance mechanism in your strain does not confer a competitive disadvantage.[1] |
| Inconsistent Inoculum | Variability in the age or concentration of the fungal inoculum can affect growth rates and fitness measurements. Standardize your inoculum preparation by using spores from cultures of the same age and adjusting the spore suspension to a consistent concentration using a hemocytometer.[13] |
Problem: I am unable to determine a consistent Minimum Inhibitory Concentration (MIC) or EC50 value for this compound.
| Possible Cause | Troubleshooting Step |
| Inappropriate Assay Method | The chosen assay (e.g., broth microdilution, agar dilution, spore germination) may not be optimal for your fungal species. Refer to established protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) for standardized methods.[14][15] |
| Solvent Effects | The solvent used to dissolve this compound (e.g., DMSO) might have an inhibitory effect on fungal growth at higher concentrations. Always include a solvent control (media with the same concentration of solvent used in the highest fungicide dilution) to account for any potential effects. |
| Inoculum Density | The density of the initial inoculum can significantly impact MIC/EC50 values. Ensure you are using a standardized inoculum concentration as specified in your protocol.[13][15] For filamentous fungi, this is typically between 0.4 x 10^4 and 5 x 10^4 conidia per ml.[15] |
Data Presentation
Table 1: Comparative Efficacy of this compound and Combination Treatments against Alternaria alternata
| Treatment | Concentration (%) | Disease Incidence (%) | Percent Disease Reduction |
| This compound 25 EC | 0.1 | 17.36 | 56.90 |
| This compound 25 EC + Chlorothalonil 75WP | 0.1 | 12.10 | 62.00 |
| This compound 25 EC + Metiram 60 WG | 0.1 | 9.00 | 70.00 |
| Tebuconazole 50 WG + Trifloxystrobin 25 WG | 0.1 | 12.10 | 71.63 |
| Untreated Control | - | 55.80 | - |
Data adapted from a study on cowpea leaf blight.[16]
Table 2: In Vitro Mycelial Growth Inhibition of Rhizoctonia solani by Various Fungicides
| Fungicide | Mean Mycelial Growth Inhibition (%) |
| This compound 25% EC | 100 |
| Hexaconazole 5% SC | 97.16 |
| Tebuconazole 25.9% EC | 93.08 |
| Tebuconazole 50% + Trifloxystrobin 25% WS | 76.30 |
| Azoxystrobin 23% SC | 60.74 |
| Chlorothalonil 75% WP | 48.52 |
This study highlights the high in vitro efficacy of this compound against R. solani.[17]
Experimental Protocols
Protocol 1: Determination of EC50 (Effective Concentration for 50% Inhibition) using Agar Dilution Method
-
Prepare Fungicide Stock Solution: Dissolve this compound in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
-
Prepare Fungicide-Amended Agar: Autoclave Potato Dextrose Agar (PDA) and cool it to 45-50°C in a water bath. Add the required volume of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with PDA and the solvent alone. Pour the amended and control PDA into petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of a young, actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus until the mycelial growth in the control plate has reached the edge of the plate.
-
Data Collection: Measure the diameter of the fungal colony on each plate in two perpendicular directions and calculate the average diameter.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100
-
EC50 Determination: Plot the percentage of inhibition against the logarithm of the fungicide concentration. The EC50 value is the concentration of the fungicide that causes a 50% reduction in mycelial growth, which can be determined using probit analysis or by reading from the graph.[18]
Protocol 2: Rhodamine 6G Efflux Assay to Assess ABC Transporter Activity
-
Fungal Cell Preparation: Grow the fungal strains (both susceptible and potentially resistant) in a suitable liquid medium to the mid-logarithmic phase of growth. Harvest the cells by centrifugation and wash them with a buffer (e.g., phosphate-buffered saline - PBS).
-
Cell Loading: Resuspend the cells in buffer and incubate them with a fluorescent substrate like Rhodamine 6G for a specific period to allow for dye uptake.
-
Efflux Induction: After the loading phase, wash the cells to remove the extracellular dye. Resuspend the cells in a buffer containing a glucose source (to energize the efflux pumps) and incubate.
-
Fluorescence Measurement: At various time points, take aliquots of the cell suspension and measure the intracellular fluorescence using a fluorometer or a fluorescence microscope.
-
Data Analysis: Compare the rate of fluorescence decrease between the resistant and susceptible strains. A faster decrease in fluorescence in the resistant strain indicates a higher efflux pump activity, as the dye is being actively transported out of the cells.[13][19]
Visualizations
Caption: Molecular mechanisms of this compound action and resistance.
Caption: Experimental workflow for determining EC50 values.
Caption: Logical relationships in resistance management.
References
- 1. gsrpdf.lib.msu.edu [gsrpdf.lib.msu.edu]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABC Transporters and Azole Susceptibility in Laboratory Strains of the Wheat Pathogen Mycosphaerella graminicola - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. journals.asm.org [journals.asm.org]
- 8. gcsaa.org [gcsaa.org]
- 9. researchgate.net [researchgate.net]
- 10. domyown.com [domyown.com]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. turfbusiness.co.uk [turfbusiness.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. Detection of antifungal resistance - Life Worldwide [en.fungaleducation.org]
- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biochemjournal.com [biochemjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. Novel ABC Transporter Associated with Fluconazole Resistance in Aging of Cryptococcus neoformans [mdpi.com]
Technical Support Center: Propiconazole In Vitro Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing propiconazole formulations for in vitro experiments. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to enhance the efficacy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro? A1: this compound is a triazole fungicide that functions as a demethylation inhibitor (DMI).[1][2] It specifically inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is critical for the biosynthesis of ergosterol.[1][3] Ergosterol is an essential component of the fungal cell membrane. By blocking its production, this compound disrupts membrane integrity and stops fungal growth.[3][4]
Q2: How should I prepare a stock solution of this compound for in vitro assays? A2: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents.[4] A common method is to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO), ethanol, or dimethyl formamide (B127407) (DMF) to create a concentrated stock solution (e.g., 1 mg/mL or 10 mM).[4][5] This stock solution can then be serially diluted to the final desired concentrations in the cell culture or assay medium.[5] It is recommended not to store the final aqueous solution for more than one day to avoid precipitation.[4]
Q3: What are typical effective concentrations of this compound observed in in vitro studies? A3: The effective concentration of this compound varies significantly depending on the fungal species or cell line being tested. For antifungal activity, studies have shown 100% mycelial growth inhibition of Alternaria alternata at concentrations of 1 and 5 µg/mL.[2] For H. lauricola, growth inhibition was observed at 0.01 ppm (84% inhibition) and 0.1 ppm (100% inhibition).[6] In cytotoxicity assays against cancer cell lines like HepG2, IC50 values have been reported around 41 µg/mL.[5]
Q4: Can this compound formulations be improved for better in vitro efficacy? A4: Yes, nanoformulations of this compound are being investigated to improve efficacy. While one study on Pacific oysters showed comparable EC50 values between standard this compound (2.93 mg/L) and a nanoformulation (2.26 mg/L) for developmental abnormalities, nanoformulations can alter other biological effects, such as larval swimming speed.[7] Nanoformulations, such as lipid nanoparticles, can potentially enhance bioavailability and provide sustained release, which may improve efficacy in certain experimental setups.[8][9]
Q5: What is the stability of this compound in solution? A5: this compound is stable at high temperatures (up to 320°C) and is stable to hydrolysis.[3] However, commercial formulations may have specific storage conditions and should be protected from sunlight and sources of heat.[10] When preparing aqueous solutions from an organic stock, solubility can be a limiting factor, and precipitation may occur over time.[4]
Troubleshooting Guides
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in cytotoxicity or antifungal assays. | 1. Inconsistent Cell/Spore Seeding: Uneven distribution of cells or fungal spores in the microplate wells.[11] 2. Edge Effects: Evaporation in the outer wells of the plate can concentrate the media and drug.[11] 3. Inaccurate Pipetting: Errors in serial dilutions or dispensing of the this compound solution. 4. Precipitation of this compound: The compound may be falling out of solution at the tested concentrations. | 1. Ensure the cell or spore suspension is homogeneous before and during plating. Mix gently between pipetting steps. 2. Avoid using the outermost wells for experimental data. Instead, fill them with sterile media or PBS to create a humidity barrier.[11] 3. Calibrate pipettes regularly. Use fresh tips for each dilution. When adding the drug, ensure the tip is below the surface of the media without touching the cell layer. 4. Visually inspect wells for precipitation using a microscope. If observed, consider lowering the final concentration or increasing the solvent (e.g., DMSO) percentage, ensuring the solvent concentration itself is not toxic to the cells. |
| Lower-than-expected antifungal activity or cytotoxicity. | 1. Incorrect Concentration: Errors in stock solution preparation or serial dilutions. 2. Cell/Fungal Resistance: The specific cell line or fungal strain may be resistant to this compound. 3. Insufficient Incubation Time: The exposure time may be too short to induce a measurable effect.[11] 4. Degradation of Compound: Improper storage of stock solutions. | 1. Recalculate all dilutions and prepare a fresh stock solution. Verify the purity and identity of the this compound standard. 2. Check literature for known resistance. Include a positive control with a known susceptible strain or cell line. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 4. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[12] |
| This compound solution appears cloudy or contains precipitate. | 1. Low Solubility: The concentration of this compound exceeds its solubility limit in the final assay medium.[4] 2. Solvent Shock: The organic stock solution was added too quickly to the aqueous medium, causing the compound to precipitate. | 1. Lower the final test concentration. Alternatively, increase the final percentage of the organic solvent (e.g., DMSO), but ensure a solvent control is included to test for solvent-induced toxicity. 2. Add the stock solution to the medium drop-wise while vortexing or swirling gently to ensure rapid and even mixing. |
| High background signal in cytotoxicity assays (e.g., MTT). | 1. High Cell Density: Too many cells were seeded, leading to a high baseline metabolic activity.[13] 2. Media Interference: Components in the cell culture medium (e.g., phenol (B47542) red) may interfere with the absorbance reading. 3. Contamination: Bacterial or yeast contamination can metabolize the assay reagent. | 1. Optimize the cell seeding density. Perform a cell titration experiment to find the linear range of the assay.[13] 2. Use phenol red-free medium for the duration of the assay if it is found to be a source of interference. 3. Regularly check cell cultures for contamination. Use sterile techniques throughout the assay procedure. |
Quantitative Data Summary
Table 1: In Vitro Antifungal Efficacy of this compound
| Target Organism | Assay Type | Concentration | Result | Reference |
| Alternaria alternata | Mycelial Growth Inhibition | 1 µg/mL | 100% inhibition | [2] |
| Alternaria alternata | Mycelial Growth Inhibition | 5 µg/mL | 100% inhibition | [2] |
| Harringtonia lauricola | Growth Inhibition | 0.01 ppm | 84% inhibition | [6] |
| Harringtonia lauricola | Growth Inhibition | 0.1 ppm | 100% inhibition | [6] |
| Harringtonia lauricola | Fungitoxic Concentration | 1 ppm | Fungitoxic | [6] |
| Fusarium oxysporum | Mycelial Growth Inhibition | 0.2% | 91% inhibition | [14] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Concentration / Metric | Result | Reference |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | 20 µg/mL | 35.99% cell death | [5] |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | 100 µg/mL | 98.66% cell death | [5] |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | IC50 | 41.025 µg/mL | [5] |
| NIH 3T3 (Mouse Embryonic Fibroblast) | MTT Assay | 100 µg/mL | Remained viable | [5] |
| Hepa1c1c7 & HepG2 | MTT Assay | 0 - 400 µM | Dose-dependent cytotoxicity | [15] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is adapted from established methodologies for determining the MIC of an antifungal agent.[8][16][17]
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.
-
Harvest spores by flooding the plate with sterile saline or PBS containing a surfactant (e.g., 0.05% Tween 80).
-
Adjust the spore suspension concentration to a standard density (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.
-
-
Preparation of this compound Dilutions:
-
Prepare a 2X working stock solution of this compound in the appropriate broth medium (e.g., RPMI-1640) from a concentrated DMSO stock.
-
In a sterile 96-well microtiter plate, add 100 µL of sterile broth to columns 2-12.
-
Add 200 µL of the 2X this compound working stock to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, until column 11. Discard 100 µL from column 11. Column 12 will serve as the growth control (no drug).
-
-
Inoculation and Incubation:
-
Add 100 µL of the adjusted fungal inoculum to each well (columns 1-12). This dilutes the drug to its final 1X concentration and brings the final volume to 200 µL.
-
Include a sterility control well containing only broth.
-
Seal the plate and incubate at the optimal temperature for the fungal species (e.g., 25-30°C) for 24-72 hours, or until visible growth is seen in the growth control well.
-
-
Determining the MIC:
-
The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.[18]
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound on a mammalian cell line.[5][15][19]
-
Cell Seeding:
-
Culture cells in appropriate medium until they reach ~80% confluency.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock (e.g., in DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage relative to the no-treatment control.
-
Visualizations: Workflows and Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, this compound, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H17Cl2N3O2 | CID 43234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. hort [journals.ashs.org]
- 7. Comparison of imidacloprid, this compound, and nanothis compound effects on the development, behavior, and gene expression biomarkers of the Pacific oyster (Magallana gigas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. Striking Back against Fungal Infections: The Utilization of Nanosystems for Antifungal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.nufarm.com [cdn.nufarm.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxic effects of this compound and its metabolites in mouse and human hepatoma cells and primary mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. idexx.dk [idexx.dk]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Propiconazole Stability Under Specific pH Conditions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of propiconazole under various pH conditions.
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during experiments involving this compound in aqueous solutions.
Q1: My this compound solution appears to be degrading. Is it unstable at a specific pH?
A: this compound is generally considered to be hydrolytically stable at environmentally relevant pH values.[1] Studies have shown it to be stable in aqueous solutions with pH ranging from 4 to 9.[2] However, the term "stability" is context-dependent. While this compound resists simple hydrolysis, it can be degraded by other mechanisms.
Q2: What is the expected half-life of this compound in an aqueous solution?
A: The hydrolytic half-life (DT50) of this compound in water at 20°C and pH 7 is approximately 53.5 days, classifying it as moderately persistent.[3] In general, no significant hydrolysis is observed under typical environmental conditions.[1]
Q3: I am observing a loss of this compound in my experiment. If not hydrolysis, what could be the cause?
A: If you are observing a loss of this compound, consider the following factors:
-
Biodegradation: Microorganisms can degrade this compound. Studies have shown that certain bacteria can utilize this compound as a carbon source, with optimal degradation occurring around pH 7.[4][5]
-
Photodegradation: While resistant to direct photolysis from sunlight, this compound can be degraded by advanced oxidation processes such as UV/H₂O₂.[6][7] This degradation is reportedly more effective under alkaline conditions.[6]
-
Matrix Effects: The presence of other substances in your solution, such as dissolved organic matter, can act as radical scavengers and influence the degradation rate in certain conditions.[6]
-
Experimental Error: Ensure proper storage, handling, and analytical procedures to rule out experimental artifacts.
Q4: Are there any known degradation products of this compound resulting from pH-driven instability?
A: Given that this compound is largely stable to hydrolysis in the pH 4-9 range, the formation of significant hydrolysis-driven degradation products is not expected under normal laboratory conditions.[1] Degradation products are more likely to be observed under specific conditions like biodegradation or advanced oxidation processes. For instance, biodegradation can yield metabolites such as 1,2,4-triazole (B32235) and 2,4-dichlorobenzoic acid.[4]
Q5: How should I prepare and store my this compound solutions to ensure stability?
A: To minimize potential degradation, it is recommended to:
-
Use sterile, buffered solutions for your experiments.
-
Store solutions in the dark to prevent photodegradation.
-
If not conducting biodegradation studies, ensure aseptic handling to prevent microbial contamination.
-
For long-term storage, keep solutions at a low temperature (e.g., 4°C).
Quantitative Data on this compound Stability
The following table summarizes the available quantitative data on the hydrolytic stability of this compound.
| pH | Temperature (°C) | Half-life (DT50) | Stability Classification | Reference |
| 7 | 20 | 53.5 days | Moderately Persistent | [3] |
| 4, 5, 7, 9 | Not Specified | Stable | Not Applicable | [2] |
| Environmentally Relevant pH | Not Specified | No significant hydrolysis observed | Stable | [1] |
Experimental Protocols
The standard method for assessing the hydrolytic stability of a chemical as a function of pH is outlined in the OECD Guideline for the Testing of Chemicals, Test No. 111: Hydrolysis as a Function of pH .[8][9][10] Below is a summary of the recommended experimental protocol.
Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH values.
Materials:
-
This compound (analytical grade)
-
Sterile aqueous buffer solutions at pH 4, 7, and 9
-
Constant temperature chamber or water bath
-
Suitable analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
Sterile glassware
Procedure:
-
Preliminary Test:
-
Prepare solutions of this compound in sterile buffer solutions of pH 4, 7, and 9. The concentration should not exceed 0.01 M or half of the saturation concentration.[9][10]
-
Incubate these solutions in the dark at 50°C for 5 days.[9][10]
-
Analyze the concentration of this compound at the beginning and end of the incubation period.
-
If less than 10% degradation is observed, this compound is considered hydrolytically stable, and further testing may not be necessary.[8]
-
-
Tier 2: Hydrolysis of Unstable Substances (if significant degradation is observed in the preliminary test):
-
Conduct the experiment at three different temperatures to determine the activation energy of the hydrolysis reaction.
-
Maintain the solutions in the dark at a constant temperature.
-
At appropriate time intervals, take samples and analyze for the concentration of this compound.
-
The test should continue until 90% of the substance has degraded or for 30 days, whichever is shorter.[9][10]
-
-
Tier 3: Identification of Hydrolysis Products (if significant degradation occurs):
-
If hydrolysis leads to the formation of products at a concentration of >10% of the initial this compound concentration, these products should be identified using appropriate analytical techniques (e.g., LC-MS, GC-MS).[8]
-
Data Analysis:
-
The degradation of this compound is generally expected to follow pseudo-first-order kinetics.
-
The pseudo-first-order rate constant (k) is calculated from the slope of the natural logarithm of the concentration versus time plot.
-
The half-life (t₁/₂) is then calculated using the formula: t₁/₂ = ln(2) / k.
Visualizations
Caption: Logical relationship of pH and other factors on this compound stability.
Caption: Experimental workflow for testing this compound stability based on OECD Guideline 111.
References
- 1. This compound | C15H17Cl2N3O2 | CID 43234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. This compound (Ref: CGA 64250) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of this compound by newly isolated Burkholderia sp. strain BBK_9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation mechanisms of this compound in water during UV and UV/H2O2 processes - American Chemical Society [acs.digitellinc.com]
- 7. This compound degradation and its toxicity removal during UV/H2O2 and UV photolysis processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jrfglobal.com [jrfglobal.com]
- 9. oecd.org [oecd.org]
- 10. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
minimizing matrix effects in propiconazole residue analysis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in propiconazole residue analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in this compound residue analysis?
A1: Matrix effects are the alteration of analyte ionization (suppression or enhancement) caused by co-eluting, undetected components of the sample matrix.[1][2] This phenomenon is a primary concern in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) because it can lead to inaccurate and unreliable results, such as underestimation or overestimation of the this compound concentration.[2][3] The effect arises from interactions between the analyte and matrix components in the ion source of the mass spectrometer.[1]
Q2: What are the common causes of matrix effects for this compound in various sample types (e.g., fruits, vegetables, soil)?
A2: The causes of matrix effects are diverse and matrix-dependent. In complex matrices like fruits, vegetables, and soil, co-extractives such as pigments, sugars, organic acids, lipids, and humic substances can interfere with the ionization of this compound.[4] For example, in electrospray ionization (ESI), these co-extractives can compete with this compound for charge or alter the efficiency of droplet formation and desolvation, leading to ion suppression.[4][5] The complexity of the matrix directly impacts the severity of these effects; for instance, herbs and spices are known to be highly complex matrices.
Q3: What are the primary strategies to minimize or compensate for matrix effects?
A3: The main strategies can be categorized into three groups:
-
Sample Preparation Techniques: These aim to remove interfering matrix components before analysis. Common methods include the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[5][6][7]
-
Instrumental Approaches: Optimizing chromatographic conditions to separate this compound from interfering compounds can significantly reduce matrix effects.[2][5] Diluting the sample extract is another simple and effective method, provided the analytical method has sufficient sensitivity.[8]
-
Calibration Strategies: These methods aim to compensate for matrix effects rather than eliminating them. The most common approaches are matrix-matched calibration and the use of an internal standard, ideally a stable isotope-labeled version of the analyte.[1][2]
Q4: When is it appropriate to use matrix-matched calibration versus the standard addition method?
A4: Matrix-matched calibration is suitable when a representative blank matrix (free of the analyte) is available.[9] It involves preparing calibration standards in an extract of the blank matrix to mimic the analytical conditions of the actual samples.[9] The standard addition method is a viable alternative when a blank matrix is not available.[2] This method involves adding known amounts of the standard to aliquots of the sample itself, which can be more accurate but also more labor-intensive for multi-component analysis.[2]
Q5: Can you explain the QuEChERS method and its effectiveness in reducing matrix effects for this compound?
A5: The QuEChERS method is a streamlined sample preparation technique that involves an initial extraction with a solvent (typically acetonitrile) followed by a cleanup step called dispersive solid-phase extraction (d-SPE).[6][10] The d-SPE step uses a combination of sorbents to remove specific matrix components. For this compound analysis in food matrices, QuEChERS has been shown to be effective in removing a significant amount of interfering compounds, thereby reducing matrix effects.[6] For example, a study on various food types demonstrated that the QuEChERS method was more effective at mitigating matrix effects than simple dilution.[6]
Q6: How do stable isotope-labeled internal standards help in compensating for matrix effects?
A6: A stable isotope-labeled internal standard (SIL-IS), such as this compound-d7, is considered the gold standard for compensating for matrix effects.[2][11] Because the SIL-IS has nearly identical physicochemical properties to the native analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[2] By measuring the ratio of the analyte signal to the SIL-IS signal, the matrix effect can be effectively normalized, leading to more accurate quantification.[12]
Troubleshooting Guide
Issue: I am observing significant signal suppression or enhancement for this compound in my samples.
| Possible Cause | Recommended Solution |
| High concentration of co-eluting matrix components. | 1. Improve Sample Cleanup: Employ a more rigorous cleanup method such as solid-phase extraction (SPE) with a sorbent specifically chosen to remove the interfering compounds from your matrix.[5][7] 2. Optimize Chromatographic Separation: Adjust the gradient profile or change the stationary phase of your LC column to better separate this compound from the interfering peaks.[2][5] 3. Dilute the Sample: If sensitivity allows, diluting the final extract can significantly reduce the concentration of matrix components and thus the matrix effect.[8] |
| Inadequate sample preparation for the specific matrix. | 1. Matrix-Specific QuEChERS: Ensure the QuEChERS extraction and d-SPE cleanup steps are optimized for your specific sample type (e.g., high-fat, high-pigment).[6] 2. Evaluate Different Extraction Solvents: Test alternative extraction solvents that may be more selective for this compound and less so for the interfering matrix components. |
| Suboptimal ionization source conditions. | Optimize ESI/APCI Parameters: Systematically optimize the ion source parameters, such as gas flows, temperature, and capillary voltage, by infusing a standard solution of this compound. |
Issue: My recovery rates for this compound are inconsistent and low.
| Possible Cause | Recommended Solution |
| Analyte loss during sample preparation. | 1. Review Extraction and Cleanup Steps: Evaluate each step of your sample preparation protocol for potential analyte loss. For instance, ensure the pH of the extraction solvent is appropriate for this compound. 2. Check SPE Sorbent Interaction: If using SPE, ensure that this compound is not irreversibly binding to the sorbent. You may need to test different sorbents or elution solvents. 3. Use a Stable Isotope-Labeled Internal Standard: Adding a SIL-IS at the beginning of the sample preparation process can help to correct for analyte loss during the entire workflow.[12] |
| Degradation of this compound during extraction or storage. | 1. Minimize Sample Processing Time: Process samples as quickly as possible and store extracts at low temperatures. 2. Protect from Light: If this compound is susceptible to photodegradation, protect samples and extracts from light. |
Issue: I am observing interfering peaks co-eluting with this compound.
| Possible Cause | Recommended Solution |
| Insufficient chromatographic resolution. | 1. Modify the LC Gradient: Employ a shallower gradient to improve the separation of this compound from the interfering compounds.[5] 2. Change the LC Column: Try a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.[5] |
| Matrix interference with similar mass-to-charge ratio. | 1. Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the mass accuracy needed to distinguish between this compound and interfering compounds with the same nominal mass.[1] 2. Optimize MRM Transitions: Ensure that the selected Multiple Reaction Monitoring (MRM) transitions are specific to this compound and do not have contributions from other compounds. |
Quantitative Data Summary
Table 1: Matrix Effect of this compound in Various Food Commodities.
| Commodity | Matrix Effect (%) | Analytical Method | Reference |
| Plum | -24 to -45 | LC-MS/MS | [13][14] |
| Tomato | Not significant | UHPLC-MS/MS | [15] |
| Celery | Low | LC-MS/MS | [6] |
| Kale | Low | LC-MS/MS | [6] |
| Avocado | Low | LC-MS/MS | [6] |
| Lime | Low | LC-MS/MS | [6] |
| Brown Rice Flour | Low | LC-MS/MS | [6] |
Note: Matrix effect (%) is often calculated as ((slope_matrix / slope_solvent) - 1) * 100. A negative value indicates signal suppression, while a positive value indicates signal enhancement. "Not significant" or "low" generally implies a matrix effect of less than ±20%.
Table 2: Recovery Rates of this compound Using Different Sample Preparation Methods.
| Commodity | Sample Preparation Method | Recovery Rate (%) | RSD (%) | Reference |
| Plum | Acetonitrile (B52724) Extraction & Cleanup | 79.42 - 104.05 | 1.54 - 11.68 | [13][14] |
| Cabbage | Modified QuEChERS | 84.5 - 117.6 | <5 | [16] |
| Shallot | Modified QuEChERS | 84.5 - 117.6 | <5 | [16] |
| Spinach | Modified QuEChERS | 84.5 - 117.6 | <5 | [16] |
| Tomato | Acetone/Cyclohexane Extraction | 97.5 - 99.1 | N/A | [17] |
| Tomato | Tartaric Acid/Ethanol Extraction | 92.4 - 98.8 | N/A | [17] |
| Soil | Reflux Extraction & SPE | 70 - 120 | <20 | [18] |
| Water | SPE | 70 - 120 | <20 | [18] |
Experimental Protocols
Protocol 1: QuEChERS Method for this compound in Fruits and Vegetables (General Protocol)
This protocol is a generalized version based on the widely used QuEChERS method.[6][10]
-
Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking (Optional but Recommended): Spike the sample with an appropriate internal standard (e.g., this compound-d7).
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., EN 15662 method: 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing the d-SPE sorbents. The choice of sorbents depends on the matrix (e.g., for general produce: 900 mg MgSO₄, 150 mg PSA; for pigmented produce, add 150 mg C18 or GCB).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
Acidify with formic acid to improve the stability of this compound.
-
The extract is now ready for dilution and analysis by LC-MS/MS.
-
Protocol 2: Preparation of Matrix-Matched Calibration Standards
This protocol outlines the preparation of matrix-matched standards to compensate for matrix effects.[10][19]
-
Prepare Blank Matrix Extract: Follow the chosen sample preparation protocol (e.g., QuEChERS) using a sample of the matrix that is known to be free of this compound.
-
Prepare Stock Solution of this compound: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare a Series of Working Standard Solutions: Serially dilute the stock solution to create a range of working standard solutions that will bracket the expected concentration of this compound in the samples.
-
Prepare Matrix-Matched Calibrants:
-
For each calibration level, combine a specific volume of the blank matrix extract with the corresponding working standard solution.
-
The final solvent composition of the calibrants should be matched to the final solvent composition of the prepared samples. For example, if the sample extract is diluted 10-fold with water before injection, the matrix-matched calibrants should also be prepared in a 1:9 ratio of blank matrix extract to water.
-
-
Construct the Calibration Curve: Analyze the series of matrix-matched calibrants using the same LC-MS/MS method as for the samples. Construct a calibration curve by plotting the peak area (or peak area ratio if using an internal standard) against the concentration.
Visualizations
Caption: Workflow for this compound residue analysis highlighting matrix effect mitigation points.
Caption: Diagram illustrating the principle of ion suppression in the mass spectrometer ion source.
References
- 1. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 4. mag.go.cr [mag.go.cr]
- 5. youtube.com [youtube.com]
- 6. chromtech.com.au [chromtech.com.au]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Stable isotope dilution assays in mycotoxin analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Degradation Dynamics and Residue Analysis of Four this compound Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. epa.gov [epa.gov]
- 19. lcms.cz [lcms.cz]
optimization of propiconazole concentration for dose-response experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing propiconazole concentrations for dose-response experiments. Find answers to frequently asked questions and troubleshooting tips to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a triazole fungicide that acts as a demethylation inhibitor (DMI).[1][2] It specifically inhibits the 14-alpha demethylase enzyme, which is crucial for the biosynthesis of ergosterol (B1671047) in fungi.[1][2] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to a halt in cellular growth.[1][2] In mammalian cells, this compound can affect the cholesterol biosynthesis pathway.[3]
Q2: What is a typical starting concentration range for in vitro dose-response experiments with this compound?
A2: The optimal concentration range for this compound can vary significantly depending on the cell type or organism being studied. For in vitro cytotoxicity studies in mammalian cell lines like HepG2 and Hepa1c1c7, concentrations have been explored in the range of 0-400 µM.[4] Other studies have used a range of 20 to 100 µg/mL for cytotoxicity assays.[5][6] For fungal sensitivity assays, concentrations can be much lower, often in the parts per million (ppm) or µg/mL range.[7][8] It is always recommended to perform a preliminary range-finding experiment to determine the appropriate concentrations for your specific experimental system.
Q3: How does this compound's solubility affect stock solution preparation?
A3: this compound is a yellowish, odorless liquid.[1] While its solubility in water is low, it is soluble in organic solvents like methanol (B129727) and acetonitrile.[9][10] For cell culture experiments, a common practice is to dissolve this compound in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock can then be diluted in the culture medium to the final desired concentrations, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in dose-response data.
-
Possible Cause 1: Inconsistent compound concentration.
-
Solution: Ensure accurate and consistent preparation of your this compound stock solution and serial dilutions. Use calibrated pipettes and thoroughly vortex solutions at each dilution step. Prepare fresh dilutions for each experiment to avoid degradation.
-
-
Possible Cause 2: Cell plating inconsistency.
-
Solution: Ensure a uniform cell number is seeded in each well. After seeding, gently rock the plate in a cross pattern to evenly distribute the cells and avoid clumping in the center or at the edges of the wells. Visually inspect the wells for consistent cell density before adding the test compound.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: "Edge effects," where wells on the periphery of a plate evaporate more quickly, can lead to increased compound concentration and altered cell growth. To mitigate this, avoid using the outer wells for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity within the plate.
-
Issue 2: No observable effect or a very weak response even at high concentrations.
-
Possible Cause 1: this compound degradation.
-
Solution: this compound solutions may degrade over time, especially if not stored properly. Prepare fresh stock solutions and store them at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Reduced bioavailability due to binding.
-
Solution: this compound can bind to organic matter, which can reduce its effective concentration in the experimental system.[8] If your culture medium contains high levels of serum or other organic components, this could be a factor. Consider reducing the serum concentration if your cell line can tolerate it or increasing the this compound concentration range.
-
-
Possible Cause 3: Cell line resistance.
-
Solution: Some cell lines may be inherently resistant to this compound. If possible, try a different, more sensitive cell line. Alternatively, you can investigate whether your cells express high levels of drug efflux pumps (e.g., P-glycoprotein) that may be actively removing the compound.
-
Issue 3: Unexpected cytotoxicity at very low concentrations.
-
Possible Cause 1: Solvent toxicity.
-
Solution: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is not exceeding a non-toxic level (typically below 0.5%, but ideally ≤ 0.1%). Run a solvent control (cells treated with the highest concentration of solvent used in the experiment) to confirm that the solvent itself is not causing cytotoxicity.
-
-
Possible Cause 2: Contamination of stock solution.
-
Solution: Your this compound stock solution could be contaminated with a more toxic substance. Use a new, unopened vial of this compound to prepare a fresh stock solution and repeat the experiment.
-
Data Presentation: this compound Concentration Ranges
The following table summarizes various this compound concentrations used in different experimental contexts as found in the literature.
| Experimental Context | Organism/Cell Line | Concentration Range | Reported Effect/Metric |
| Cytotoxicity Assay | HepG2 & NIH 3T3 cells | 20 - 100 µg/mL | IC50 determination[5][6] |
| Cytotoxicity Assay | Hepa1c1c7 & HepG2 cells | 0 - 400 µM | Dose-dependent cytotoxicity[4] |
| Fungal Sensitivity Assay | Clarireedia spp. | <0.01 - >1.0 µg/mL | Classification of sensitivity and resistance[7] |
| Fungal Bioavailability | Gaeumannomyces graminis | 0.1 - 10 ppm | Inhibition of growth, influenced by organic matter[8] |
| Agricultural Application | Plums | 0.004 and 0.020 a.i. g/L | Residue and degradation analysis[10] |
| Soil Microbiology | Groundnut soil | 1.0 - 10.0 kg ha⁻¹ | Effects on soil enzyme activity[11] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of this compound's cytotoxic effects on a mammalian cell line (e.g., HepG2) using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Mammalian cell line (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidic isopropanol (B130326) or DMSO)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve 2x the final desired concentrations (e.g., for final concentrations of 10, 20, 50, 100, 200 µM, prepare 2x solutions of 20, 40, 100, 200, 400 µM).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for a typical in vitro dose-response experiment with this compound.
References
- 1. This compound | C15H17Cl2N3O2 | CID 43234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound-enhanced hepatic cell proliferation is associated with dysregulation of the cholesterol biosynthesis pathway leading to activation of Erk1/2 through Ras farnesylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of this compound and its metabolites in mouse and human hepatoma cells and primary mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. recentscientific.com [recentscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Loss of this compound and Its Four Stereoisomers from the Water Phase of Two Soil-Water Slurries as Measured by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation Dynamics and Residue Analysis of Four this compound Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Fungicides Chlorothalonil and this compound on Microbial Activities in Groundnut (Arachis hypogaea L.) Soils - PMC [pmc.ncbi.nlm.nih.gov]
refining propiconazole application timing for disease forecasting studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in refining propiconazole application timing for disease forecasting studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mode of action for this compound and how does it influence application timing?
This compound is a systemic fungicide belonging to the triazole class, specifically a demethylation inhibitor (DMI).[1][2][3] It works by disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[2] This inhibition stops the growth and proliferation of the fungal pathogen.[2] Because it is a growth inhibitor rather than a contact killer, its application timing is crucial.[4] It is most effective when applied before or at the very early stages of disease development to prevent the fungus from establishing itself within the plant tissue.[5]
Q2: Should this compound be used as a preventative or curative treatment in experimental setups?
This compound exhibits both preventative and curative properties.[2][5] However, for disease forecasting studies, a preventative approach is generally recommended for optimal results.[6] Applying this compound before the onset of disease symptoms ensures that the active ingredient is present within the plant's vascular system to inhibit fungal growth upon infection.[2] While it has curative action, its efficacy can be significantly reduced if the disease is already well-established.[7]
Q3: What are the key environmental factors to consider when timing this compound applications in a study?
Environmental conditions play a significant role in both disease development and this compound efficacy. Key factors include:
-
Temperature: Temperature can influence the uptake and translocation of this compound within the plant. One study on creeping bentgrass showed that while translocation was primarily limited to the lowest segment of the plant, peak concentrations were observed between 24 and 48 hours after application across a range of temperatures (1°C to 22°C).[8]
-
Moisture and Humidity: High humidity and leaf wetness are conducive to fungal spore germination and infection.[9] Applications should be timed to precede predicted periods of high humidity or rainfall to ensure the fungicide is absorbed by the plant.
-
Rainfall: this compound is rainfast, meaning it remains effective after it has dried on the plant surface.[10] However, applying it shortly before a heavy rainfall event may lead to runoff and reduced efficacy. It is advisable to allow the spray to dry completely before overhead irrigation or rainfall.[6][11]
Q4: How does the crop growth stage impact the optimal application timing of this compound?
The developmental stage of the crop is a critical determinant for this compound application timing. For instance:
-
In wheat , studies on spot blotch disease indicated that two sprays at 70 and 85 days after seeding were most effective in reducing disease severity and increasing yield.[9][12] Applications made too early (before 50 days) or too late (after 80 days) were less effective.[9][12]
-
In corn , for managing gray leaf spot, applications at the tasseling (VT) stage were more effective in years with high disease pressure compared to applications at the 12-leaf collar (V12) stage.[13]
-
For postharvest diseases in citrus , the delay in application after inoculation significantly increased decay incidence. For lemons, decay increased when application was delayed from 8 to 24 hours, and for grapefruit, from 18 to 42 hours.[14][15]
Consulting local extension experts for established economic thresholds for various crop varieties and diseases is recommended.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent disease control despite this compound application. | Improper application timing relative to the disease cycle. | 1. Review disease forecasting models to ensure applications precede infection periods. 2. For foliar diseases, ensure the spray has dried before irrigation or rainfall.[6][11] 3. For soil-borne diseases, water in the application to move it to the root zone.[11][16] |
| Fungicide resistance. | 1. Avoid repeated use of this compound without rotation.[1] 2. Tank mix with a fungicide that has a different mode of action.[6][16] | |
| Incorrect application rate or coverage. | 1. Verify the correct dosage for the target disease and crop stage.[10] 2. Ensure thorough coverage of the plant tissue, including the undersides of leaves for some diseases.[17] | |
| Phytotoxicity symptoms observed after application. | Application on sensitive crops or during high temperatures. | 1. Be cautious with Bermudagrass, especially at temperatures above 90°F.[11] 2. Avoid exceeding the maximum recommended application rates.[11] |
| Reduced efficacy when tank-mixing with other products. | Incompatibility of tank-mix partners. | 1. Perform a jar test to check for physical compatibility before mixing in the spray tank.[16] 2. Follow the recommended mixing sequence: add water, then flowables, then this compound, and finally emulsifiable concentrates.[6] |
Data Presentation
Table 1: Summary of this compound Application Timing and Efficacy in Wheat against Spot Blotch
| Application Schedule | Disease Severity (AUDPC) | Grain Yield | Conclusion |
| No Spray (Control) | High | Low | - |
| Single Spray | No significant effect | No significant impact | Insufficient for effective control.[9][12] |
| Two Sprays (70 & 85 DAS*) | Significantly Reduced | Significantly Increased | Most efficient for disease suppression and yield increase.[9][12] |
| Three Sprays | Significantly Reduced | Significantly Increased | Effective, but may not be as cost-effective as two sprays.[12] |
| Four Sprays | - | - | Unprofitable for grain production.[12] |
*DAS: Days After Seeding
Table 2: Impact of Application Timing on Gray Leaf Spot Severity and Yield in Corn
| Application Timing | Disease Severity (in high-pressure year) | Yield | Recommendation |
| V12 (12-leaf collar) | Higher | No significant difference | Less effective in high-pressure environments.[13] |
| VT (Tasseling) | Significantly Lower | Greater than non-treated control | Recommended timing in high disease pressure environments.[13] |
Experimental Protocols
Methodology for Evaluating this compound Application Timing on Foliar Disease
-
Experimental Design: Utilize a Randomized Complete Block Design (RCBD) with multiple replications (typically 3-4).
-
Treatments:
-
Untreated control.
-
This compound applied at different crop growth stages (e.g., early vegetative, late vegetative, flowering, etc.).
-
This compound applied based on disease forecasting models (e.g., after a certain period of leaf wetness and favorable temperatures).
-
Include different application frequencies (e.g., single spray, two sprays, three sprays).
-
-
Application:
-
Calibrate spray equipment to ensure uniform and accurate application rates.
-
Apply this compound according to the manufacturer's recommendations for the target crop and disease.
-
Use a sufficient volume of water to ensure thorough coverage.
-
-
Data Collection:
-
Assess disease severity at regular intervals using a standardized rating scale.
-
Calculate the Area Under the Disease Progress Curve (AUDPC) to quantify disease development over time.
-
Measure crop yield and quality parameters at harvest.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, means separation tests) to determine the significance of differences between treatments.
Visualizations
Caption: Workflow for a this compound Application Timing Study.
Caption: Decision Pathway for this compound Application Timing.
References
- 1. reparcorp.com [reparcorp.com]
- 2. What Are The Properties And Usage of this compound [agrogreat.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. lawnphix.com [lawnphix.com]
- 5. This compound 25% EC | Systemic Fungicide for Broad-Spectrum Crop Disease Control | POMAIS [allpesticides.com]
- 6. treestuff.com [treestuff.com]
- 7. cfn-fungicides.ucr.edu [cfn-fungicides.ucr.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. How Much Do You Know About this compound [agrogreat.com]
- 11. Product Information | LabelSDS [labelsds.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. Efficacy and Application Strategies for this compound as a New Postharvest Fungicide for Managing Sour Rot and Green Mold of Citrus Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 16. Product Information | LabelSDS [labelsds.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Enhancing Propiconazole Rainfastness in Field Trials
This technical support center provides researchers, scientists, and formulation development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the rainfastness of propiconazole formulations in field experiments.
Frequently Asked Questions (FAQs)
Q1: What is rainfastness and why is it critical for this compound formulations?
A: Rainfastness is the ability of a pesticide, such as this compound, to resist being washed off a plant's surface by rainfall or irrigation. Since this compound is a systemic fungicide, it requires time to be absorbed by the plant tissue to be effective.[1][2] If it is washed off before adequate absorption, its efficacy against fungal pathogens can be significantly reduced, leading to wasted resources and potential crop damage.[3] Generally, a rainfall of 2.5 cm (1 inch) can decrease the residual activity of a fungicide by 50%.[2]
Q2: How long does this compound need to be on the plant surface before it becomes rainfast?
A: The time required for this compound to become rainfast can vary depending on the formulation, environmental conditions, and the use of adjuvants. As a systemic fungicide, this compound is generally more rainfast than contact fungicides once absorbed.[2] A common recommendation is to allow at least 2-6 hours of drying time for systemic fungicides to "set" on the plant surface, with up to 24 hours needed for optimal uptake.[4] However, some studies have shown that with certain formulations and adjuvants, a much shorter period, as little as 15-60 minutes, may be sufficient.[3] It is crucial to consult the product label for specific recommendations.
Q3: What role do adjuvants play in improving the rainfastness of this compound?
A: Adjuvants are substances added to a pesticide formulation or tank mix to enhance its effectiveness. For improving rainfastness, the most important adjuvants are "stickers" and "penetrants".
-
Stickers (e.g., latex-based polymers, terpenes): These increase the adhesion of the spray droplets to the leaf surface, making them more resistant to being washed off by rain.[5]
-
Penetrants (e.g., organosilicones, methylated seed oils): These facilitate the absorption of this compound into the plant tissue by reducing the surface tension of the spray droplets and increasing their spread over the leaf surface.[6][7] This speeds up the uptake process, making the fungicide rainfast more quickly.
The choice of adjuvant can significantly impact the initial deposition and subsequent retention of this compound on the plant surface.[7]
Q4: How do different this compound formulation types (e.g., EC, SC) affect rainfastness?
A: The formulation type can influence rainfastness. Emulsifiable concentrates (ECs) are liquid formulations where the active ingredient is dissolved in a solvent with an emulsifier. Suspension concentrates (SCs) consist of a solid active ingredient dispersed in a liquid. Generally, ECs and SCs tend to be more rainfast than wettable powders (WPs) or granules (Gs).[8] However, the specific co-formulants and adjuvants included in the proprietary formulation play a more significant role in determining its ultimate rainfastness.
Q5: What are the best environmental conditions for applying this compound to maximize rainfastness?
A: To optimize rainfastness, it is best to apply this compound during dry, sunny conditions to allow for rapid drying on the leaves.[2] Applying systemic fungicides like this compound under humid and cloudy conditions can also be beneficial as the leaf cuticles are more swollen, which may allow for quicker absorption.[2] Avoid applications when rain is imminent. A general guideline is to allow at least a few hours of drying time before expected rainfall.[2]
Troubleshooting Guide
Problem: My this compound formulation showed poor efficacy after a light rain shower that occurred 3 hours after application.
| Potential Cause | Troubleshooting Action |
| Inadequate Drying Time: | Three hours may not have been sufficient for your specific formulation and the prevailing environmental conditions (e.g., high humidity, low temperature) to allow for adequate absorption. |
| Formulation Lacks Rainfasting Adjuvants: | Your current formulation may not contain effective sticker or penetrant adjuvants. Consider incorporating a suitable adjuvant into your tank mix. |
| Incorrect Adjuvant Selection: | The adjuvant used may not be compatible with your this compound formulation or suitable for the target crop's leaf surface. |
| High Rainfall Intensity: | A short, intense downpour can have a greater wash-off effect than a prolonged, light drizzle.[2] |
Problem: I am seeing inconsistent results in my rainfastness field trials.
| Potential Cause | Troubleshooting Action |
| Variable Rainfall Simulation: | Inconsistent application of simulated rain (volume, intensity, duration) across plots will lead to variable results. Ensure your rainfall simulator is properly calibrated and provides uniform coverage.[9] |
| Non-uniform Spray Application: | If the initial application of the this compound formulation is not uniform, the residue levels will vary, leading to inconsistent wash-off data. Use calibrated spray equipment to ensure consistent deposition.[10] |
| Variable Leaf Surfaces: | The age, condition, and orientation of plant leaves can affect spray retention and rainfastness. Select plants at a similar growth stage and apply to similar leaf surfaces for each replicate. |
| Inconsistent Environmental Conditions: | Variations in temperature, humidity, and wind during and after application can affect drying time and uptake. Record environmental conditions for each trial to identify potential sources of variability.[11] |
Data Presentation
Table 1: Effect of Simulated Rainfall on this compound Efficacy for Dollar Spot Control in Creeping Bentgrass
| Fungicide | Percent Reduction in Efficacy after 25-32 mm Rainfall (Year 1) | Percent Reduction in Efficacy after 25-32 mm Rainfall (Year 2) |
| This compound | 42% | 79% |
| Chlorothalonil | 67% | 83% |
| Boscalid | 48% | 70% |
| Iprodione | 33% | 66% |
| Data from a 2-year field study where simulated rain was applied 30 minutes after fungicide application.[12] |
Table 2: Initial Deposition of this compound on Banana Leaves with Different Adjuvants
| Treatment | This compound Residue (mg/kg) 2 hours post-application (Hainan) | This compound Residue (mg/kg) 2 hours post-application (Guangxi) |
| This compound + Mineral Oil | 15.05 | 3.07 |
| This compound + Organosilicon | 18.18 | 2.99 |
| This compound + Water (Control) | 22.79 | 3.55 |
| This table shows the initial residue levels on banana leaves, indicating the effect of adjuvants on initial spray deposition.[7] |
Experimental Protocols
Protocol: Simulated Rainfastness Field Trial for this compound Formulations
1. Objective: To evaluate and compare the rainfastness of different this compound formulations under controlled, simulated rainfall conditions.
2. Materials:
- This compound formulations to be tested (including a control without rainfasting adjuvants).
- Selected sticker and/or penetrant adjuvants.
- Target crop at a uniform growth stage.
- Calibrated backpack or plot sprayer.
- Rainfall simulator with adjustable intensity and duration.[9]
- Sample collection bags and tools.
- Personal Protective Equipment (PPE).
3. Experimental Design:
- Randomized Complete Block Design (RCBD) with a minimum of 3-4 replicates per treatment.[10]
- Plot size should be sufficient to allow for representative spray application and minimize edge effects.
- Treatments should include:
- This compound formulation without adjuvant (no rain).
- This compound formulation without adjuvant + simulated rain.
- This compound formulation + Adjuvant A + simulated rain.
- This compound formulation + Adjuvant B + simulated rain.
- Untreated control (no spray, no rain).
- Untreated control (no spray, with rain).
4. Methodology:
- Application:
- Calibrate the sprayer to deliver a known volume per unit area.
- Apply the respective treatments to the designated plots, ensuring uniform coverage of the plant foliage.
- Record the time of application and environmental conditions (temperature, humidity, wind speed).
- Drying Period:
- Allow a predetermined drying time (e.g., 1, 2, 4, or 6 hours) before initiating simulated rainfall.
- Simulated Rainfall:
- Position the rainfall simulator over the plots.
- Apply a standardized amount and intensity of "rain" (e.g., 25 mm at an intensity of 50 mm/hour).[12]
- Record the duration and intensity of the simulated rainfall.
- Sampling:
- Collect leaf samples from each plot at specified time intervals after the rain event (e.g., 0, 1, 3, 7, and 14 days).
- Place samples in labeled bags and store them appropriately (e.g., frozen) until analysis.
- Residue Analysis:
- Extract this compound from the leaf samples using an appropriate solvent (e.g., methanol/water mixture or acetonitrile).[13][14]
- Analyze the extracts using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS/MS) to quantify the amount of this compound residue.[7][14][15]
- Efficacy Assessment:
- If the trial is conducted in the presence of disease pressure, assess disease severity in each plot at regular intervals to correlate residue levels with biological efficacy.
5. Data Analysis:
- Calculate the percentage of this compound washed off for each treatment by comparing the residue levels in the rained-on plots to the no-rain plots.
- Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
Visualizations
Caption: Workflow for a simulated rainfastness field trial.
Caption: Mechanism of adjuvants in improving this compound rainfastness.
References
- 1. benchchem.com [benchchem.com]
- 2. onfruit.ca [onfruit.ca]
- 3. agcrops.osu.edu [agcrops.osu.edu]
- 4. Fungicide properties and weather conditions - MSU Extension [canr.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deposition amount and dissipation kinetics of difenoconazole and this compound applied on banana with two commercial spray adjuvants - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02874A [pubs.rsc.org]
- 8. cdn.nufarm.com [cdn.nufarm.com]
- 9. researchgate.net [researchgate.net]
- 10. activeagriscience.com [activeagriscience.com]
- 11. Crop Protection Network [cropprotectionnetwork.org]
- 12. Simulated Rainfall and Mowing Impact Fungicide Performance When Targeting Dollar Spot in Creeping Bentgrass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fao.org [fao.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
dealing with co-eluting peaks in propiconazole chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks during the chromatographic analysis of propiconazole.
Troubleshooting Guide: Dealing with Co-eluting Peaks
Co-elution, the incomplete separation of two or more compounds in a chromatographic run, is a common challenge in the analysis of this compound due to the presence of its stereoisomers.[1][2][3] This guide provides a systematic approach to identifying and resolving these issues.
Question: My chromatogram shows a single, broad, or asymmetrical peak where I expect to see this compound. How can I confirm if this is due to co-elution?
Answer:
Visual inspection of the peak shape is the first step. Look for signs of asymmetry, such as shoulders or tailing, which can indicate the presence of more than one compound.[1] However, perfect co-elution might not visibly distort the peak.[1] To definitively confirm co-elution, more advanced detection methods are necessary:
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can perform peak purity analysis by acquiring UV-Vis spectra across the entire peak.[1][4] If the spectra are not identical throughout the peak, it indicates the presence of multiple components.[1][4]
-
Mass Spectrometry (MS): An MS detector is a powerful tool for identifying co-eluting compounds. By examining the mass spectra across the chromatographic peak, you can identify different m/z values corresponding to different compounds or isomers that are eluting simultaneously.[1]
Question: I have confirmed that my this compound peak is actually two or more co-eluting peaks. What are the first steps to improve separation?
Answer:
To improve the separation of co-eluting peaks, you need to optimize your chromatographic method by adjusting parameters that influence the resolution between analytes. The resolution is primarily affected by the capacity factor (k'), selectivity (α), and efficiency (N).[4]
1. Optimize the Capacity Factor (k'): The capacity factor reflects how long an analyte is retained on the column. If peaks are eluting too early (low k'), there is insufficient interaction with the stationary phase for separation to occur.[1][4]
-
Action: Weaken the mobile phase.[1][4] In reversed-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase. This will increase retention times and potentially improve separation. An ideal k' is generally between 1 and 5.[1]
2. Improve Selectivity (α): Selectivity is the ability of the chromatographic system to differentiate between two analytes. This is often the most critical parameter to adjust for resolving closely related compounds like isomers.
-
Change the Mobile Phase Composition:
-
Solvent Type: If you are using methanol, try switching to acetonitrile, or vice versa.[4] These solvents have different chemical properties and can alter the selectivity.
-
Additives/Modifiers: For normal phase chromatography, adding small amounts of polar modifiers like alcohols (e.g., ethanol (B145695), isopropanol) to the mobile phase can significantly impact the separation of this compound stereoisomers.[5][6]
-
pH: If your mobile phase contains an aqueous component and your analytes have ionizable groups, adjusting the pH can alter their retention and improve selectivity.
-
-
Change the Stationary Phase:
-
If altering the mobile phase is insufficient, the column chemistry may not be suitable for the separation.[4] Consider a column with a different stationary phase. For this compound, which has multiple stereoisomers, a chiral stationary phase (CSP) is often necessary to achieve separation of the enantiomers and diastereomers.[5][6][7]
-
3. Increase Efficiency (N): Efficiency relates to the narrowness of the peaks. Taller, narrower peaks are easier to resolve.
-
Column Condition: Ensure your column is not old or contaminated, as this can lead to peak broadening.
-
Flow Rate: Decreasing the flow rate can sometimes improve efficiency, but this will also increase the analysis time.
-
Particle Size: Using a column with smaller particles (e.g., UHPLC columns) will significantly increase efficiency.
The following diagram illustrates a general workflow for troubleshooting co-eluting peaks in this compound chromatography.
Caption: A flowchart outlining the systematic approach to troubleshooting co-eluting peaks in this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What type of column is best for separating this compound stereoisomers?
A1: Due to the chiral nature of this compound, which has two chiral centers resulting in four stereoisomers, a chiral stationary phase (CSP) is typically required for their complete separation.[2][3][5][7] Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralcel OD-H, Chiralpak AD-3, Amylose Chiral Column), have been shown to be effective for the enantioselective and diastereoselective separation of this compound.[5][6][7] For achiral analysis, a standard C18 column can be used, but it will not separate the enantiomers.[8]
Q2: Can I use supercritical fluid chromatography (SFC) for this compound analysis?
A2: Yes, SFC is an excellent alternative to HPLC for the chiral separation of this compound.[7] It often provides higher efficiency and shorter analysis times.[7] Similar to HPLC, chiral stationary phases are used in SFC to resolve the stereoisomers.[7]
Q3: My baseline is noisy and I suspect contamination. Could this be related to this compound?
A3: There have been reports of persistent background levels of this compound in LC-MS systems. This can be due to contamination in the mobile phase, system tubing, or other components of the instrument. If you observe a consistent background signal for this compound even in blank injections, a thorough cleaning of the LC system may be necessary. Flushing the system with various organic solvents like isopropanol, methanol, and acetonitrile can help. In some cases, installing a delay column between the pump and the autosampler can help to separate the contaminant peak from the analyte of interest.
Q4: What are some typical starting conditions for developing an HPLC method for this compound stereoisomer separation?
A4: Based on published methods, here are some representative starting conditions. Optimization will likely be required for your specific instrument and sample matrix.
| Parameter | Normal Phase HPLC | Reversed-Phase HPLC (Achiral) |
| Column | Chiralcel OD-H | C18 |
| Mobile Phase | n-hexane:ethanol (95:5, v/v)[5][6] | Acetonitrile:water (50:50, v/v)[8] |
| Flow Rate | 0.6 mL/min[5][6] | 1.0 mL/min[8] |
| Detection | UV at 220 nm[5][6] | UV at 210 nm[8] |
| Column Temp. | 25 °C[5][6] | Ambient |
Experimental Protocols
Protocol 1: Chiral Separation of this compound Stereoisomers using Normal Phase HPLC
This protocol is based on a method for the stereoselective determination of this compound enantiomers.[5][6]
1. Chromatographic System:
- HPLC system with a UV detector.
- Chiral Stationary Phase: Chiralcel OD-H column.
2. Mobile Phase Preparation:
- Prepare a mixture of n-hexane and ethanol in a 95:5 volume-to-volume ratio.
- Degas the mobile phase before use.
3. Chromatographic Conditions:
- Flow rate: 0.6 mL/min.
- Column temperature: 25 °C.
- Detection wavelength: 220 nm.
- Injection volume: 10 µL.
4. Sample Preparation:
- Dissolve the this compound standard or sample in the mobile phase.
5. Analysis:
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the sample and record the chromatogram. The four stereoisomers should be baseline separated.
The logical relationship between chromatographic parameters and peak resolution is depicted in the diagram below.
Caption: The relationship between key chromatographic factors influencing the resolution of this compound stereoisomers.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Degradation Dynamics and Residue Analysis of Four this compound Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of this compound and Its Four Stereoisomers from the Water Phase of Two Soil-Water Slurries as Measured by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Stereoselective separation and determination of the triazole fungicide this compound in water, soil and grape by normal phase HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Systemic Uptake of Propiconazole in Woody Plants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the systemic uptake of propiconazole in woody plants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work systemically in woody plants?
A1: this compound is a systemic fungicide belonging to the triazole group.[1] It functions by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes, which ultimately stops the growth of the fungus.[1] When applied to woody plants, this compound is absorbed and transported upwards through the xylem, the plant's water-conducting tissue.[2][3] This acropetal movement allows the fungicide to be distributed from the point of application (e.g., roots or trunk) to the stems and leaves, providing protection against fungal pathogens.[2][3]
Q2: What are the common application methods for this compound in woody plants?
A2: The two primary methods for applying this compound to woody plants are trunk injection and soil drench.
-
Trunk Injection: This method involves directly injecting the fungicide into the tree's vascular system.[4][5][6] It is often considered for targeted delivery and to bypass potential issues with soil binding or degradation.
-
Soil Drench: This involves applying a diluted solution of this compound to the soil around the base of the plant, where it is then taken up by the roots.[7][8]
Q3: How can I enhance the uptake and distribution of this compound?
A3: Several factors can influence the uptake and distribution of this compound:
-
Adjuvants: The use of adjuvants, such as surfactants and penetrating agents, can significantly improve the performance of this compound.[9][10] Adjuvants can enhance wetting, spreading, and penetration of the fungicide, leading to better absorption.[9]
-
Application Timing: Applying this compound when the tree is actively transpiring, typically when in full leaf, can facilitate better uptake and movement within the xylem.[6]
-
Plant Health: Healthy, well-hydrated plants with a robust vascular system will generally exhibit better uptake and translocation of systemic fungicides.
-
Formulation: The formulation of the this compound product can impact its uptake. For example, some studies have shown that emulsifiable concentrate (EC) formulations may have different effects on beneficial microorganisms compared to wettable powders or water-dispersible granules.[11]
Q4: How long does this compound remain effective in a woody plant?
A4: The persistence of this compound in woody plants can vary depending on factors such as the tree species, environmental conditions, and the initial dosage. Studies have shown that this compound can be detected in the xylem for at least 7.5 months after injection.[12] However, the concentration can decrease over time, with one study noting a 40% reduction per year in roots.[13] Therefore, retreatment is often recommended every one to two years to maintain effective disease control.[13]
Troubleshooting Guides
Issue 1: Poor efficacy of this compound treatment despite correct application.
| Possible Cause | Troubleshooting Step |
| High Variability in Distribution | This compound distribution within a tree can be highly variable, with some areas receiving insufficient concentrations for effective disease control.[14][15][16] Consider increasing the number of injection sites around the trunk circumference for a more uniform distribution.[4] |
| Incorrect Application Timing | Application during periods of low transpiration (e.g., drought, dormancy) will result in poor uptake and movement. Apply when trees are in full leaf and actively growing.[6] |
| Pathogen Resistance | While less common for this compound, pathogen resistance can occur. If resistance is suspected, consider rotating with a fungicide that has a different mode of action. |
| Advanced Disease Progression | This compound is most effective as a preventative treatment. If the disease is already well-established, the fungicide may not be able to fully eradicate the pathogen. |
| Improper Formulation or Mixing | Ensure the this compound product is properly diluted according to the manufacturer's instructions. Incompatible tank mixes can also reduce efficacy.[11][17] |
Issue 2: Observed phytotoxicity symptoms (e.g., leaf yellowing, stunting) after application.
| Possible Cause | Troubleshooting Step |
| Overdosing | Applying a higher concentration of this compound than recommended can lead to phytotoxicity.[1] Carefully calculate the required dosage based on the tree's diameter at breast height (DBH).[4][6] |
| Plant Sensitivity | Some woody plant species may be more sensitive to this compound. It is advisable to test the application on a small scale before treating a large number of plants. |
| Environmental Stress | Plants under stress from drought, heat, or other environmental factors may be more susceptible to phytotoxicity. Ensure plants are well-watered before and after application. |
Data Presentation
Table 1: this compound Concentration in Avocado Trees Following Different Application Methods
| Application Method | Dosage | Tissue Sampled | This compound Concentration (ppm) | Reference |
| Soil Drench (Potted Trees) | 1X (3595 ppm solution) | Sapwood | 2.68 - 7.24 | [14] |
| Soil Drench (Orchard Trees) | 1X (674 ppm solution) | Branches | Below fungicidal threshold of 1 ppm | [14] |
| Trunk Injection (Orchard Trees) | Standard | Secondary Branches | < 0.01 - 294 | [14][15][16] |
| Trunk Injection (Orchard Trees) | Standard | Trunk (below branch fork) | Variable, generally lower than branches | [14] |
Table 2: this compound Residue Analysis Methods
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Gas Chromatography with NP Detection | Grain | - | 0.02 mg/kg | |
| Gas Chromatography with NP Detection | Straw | - | 0.04 mg/kg | [18] |
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Celery, Onion | - | - | [19] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Plum | 0.0005 mg/kg | 0.004 mg/kg | [20] |
| Gas Chromatography-Tandem Mass Spectrometry | Leafy Vegetables | - | - | |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Creeping Bentgrass | 1.36 ng/mL | 4.12 ng/mL | [21] |
Experimental Protocols
Protocol 1: Trunk Injection of this compound
Objective: To deliver a precise dose of this compound directly into the xylem of a woody plant.
Materials:
-
This compound 14.3% emulsifiable concentrate
-
Drill with a sharp, clean 11/64-inch or appropriate sized drill bit[5][22]
-
Tree injection system (e.g., Chemjet® injectors, Arborjet® system)[5][6]
-
Water for dilution
-
Personal Protective Equipment (PPE): gloves, safety glasses
Procedure:
-
Calculate Dosage: Determine the tree's diameter at breast height (DBH) in inches. The standard dose is typically 10 ml of this compound 14.3% per inch of DBH. For high disease pressure, this can be increased to 20 ml per inch DBH.[4][6]
-
Prepare Solution: Mix the calculated amount of this compound with an equal volume of water. For example, for a 10-inch DBH tree at the standard rate, mix 100 ml of this compound with 100 ml of water.[5]
-
Select Injection Sites: Choose locations on the trunk flare or the lower 3 feet of the trunk. Space injection sites every 3-6 inches around the circumference of the tree. Avoid drilling into valleys between flare roots or damaged bark.[4]
-
Drill Holes: Drill holes at a slight downward angle to a depth that penetrates the bark and enters the active xylem (typically 1/4 to 1/2 inch into the wood).[22]
-
Inject Fungicide: Insert the injection devices into the drilled holes and administer the prepared solution according to the manufacturer's instructions for the specific injection system being used.[5][6]
-
Monitor Uptake: The time required for the tree to take up the solution can range from a few minutes to several hours, depending on the tree's health and environmental conditions.[22]
-
Post-Injection Care: Remove the injection devices once empty. The injection holes will close over time. It is generally not recommended to plug the holes.
Protocol 2: Soil Drench Application of this compound
Objective: To apply this compound to the soil for root uptake.
Materials:
-
This compound 14.3% emulsifiable concentrate
-
Watering can or sprayer
-
Measuring container
-
Personal Protective Equipment (PPE): gloves, safety glasses
Procedure:
-
Calculate Dosage and Dilution: Refer to the product label for the specific rate for soil drench application for the target plant and disease. A general recommendation is to mix 1 to 2 ounces of this compound per gallon of water.[8]
-
Prepare the Area: Clear any mulch or debris from the base of the tree to expose the soil surface.
-
Apply the Solution: Evenly pour the diluted this compound solution onto the soil around the base of the tree, extending out to the dripline.
-
Water In: Immediately after application, water the treated area with additional water to help move the fungicide into the root zone.[11]
-
Reapplication: Repeat applications may be necessary at 7-21 day intervals for active disease control, as recommended by the product label.[8]
Visualizations
Caption: Experimental workflow for trunk injection of this compound.
Caption: Systemic transport pathway of this compound in woody plants.
Caption: Simplified signaling pathway for Systemic Acquired Resistance (SAR).
References
- 1. m.youtube.com [m.youtube.com]
- 2. extension.purdue.edu [extension.purdue.edu]
- 3. Anatomy And Physiology Related To Chemical Movement In Trees | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 4. sherrilltree.com [sherrilltree.com]
- 5. chemjettreeinjector.com [chemjettreeinjector.com]
- 6. treestuff.com [treestuff.com]
- 7. 4farmers.com.au [4farmers.com.au]
- 8. m.youtube.com [m.youtube.com]
- 9. Possibilities to use tank-mix adjuvants for better fungicide spreading on triticale ears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. newsomseed.com [newsomseed.com]
- 12. auf.isa-arbor.com [auf.isa-arbor.com]
- 13. rainbowecoscience.com [rainbowecoscience.com]
- 14. hort [journals.ashs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Product Information | LabelSDS [labelsds.com]
- 18. fao.org [fao.org]
- 19. Study on degradation behaviour, residue distribution, and dietary risk assessment of this compound in celery and onion under field application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. amleo.com [amleo.com]
Navigating Propiconazole Bioassays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to mitigate variability in propiconazole bioassay results. Below, you will find detailed troubleshooting advice, frequently asked questions (FAQs), standardized experimental protocols, and quantitative data to enhance the accuracy and reproducibility of your experiments.
Troubleshooting Guide: Addressing Common Issues in this compound Bioassays
Variability in bioassay results can be a significant challenge. This guide addresses common problems in a question-and-answer format to help you identify and resolve issues promptly.
Q1: Why are my Minimum Inhibitory Concentration (MIC) or 50% Effective Concentration (EC50) values for this compound inconsistent between experiments?
A1: Inconsistent MIC or EC50 values for azole antifungals like this compound are a frequent issue. Several critical factors in your experimental protocol can contribute to this variability. These include, but are not limited to:
-
Inoculum Size: The initial concentration of the fungal inoculum has a significant impact on the apparent MIC.[1]
-
Composition and pH of the Test Medium: The type of growth medium and its pH can alter the activity of this compound.[1]
-
Incubation Time and Temperature: Variations in incubation parameters can affect fungal growth rates and the stability of the compound.
-
Endpoint Determination: Subjective visual reading of endpoints can introduce variability, especially with the "trailing" growth phenomenon often seen with azoles.
Q2: My quality control (QC) strain is showing MIC values outside the expected range. What should I do?
A2: A failing QC strain indicates a systematic problem with your assay. It is crucial to halt the reporting of any test isolate results and investigate the following:
-
Verify QC Strain Identity and Purity: Confirm that the correct QC strain was used and that the culture is pure and free from contamination.
-
Review Assay Protocol: Meticulously examine each step of your protocol, from media preparation to the final reading, to identify any deviations from the standard procedure.
-
Check Reagent and Media Quality: Ensure that the this compound stock solution is within its expiration date and has been stored correctly. Verify that the culture medium was prepared according to specifications and that the pH is correct.
-
Inoculum Preparation: Re-verify the standardization of your inoculum to ensure the correct cell density.
Q3: I'm observing "trailing" or residual growth at this compound concentrations above the MIC. How should I interpret these results?
A3: Trailing is a common phenomenon with azole antifungals where a reduced amount of fungal growth is observed at concentrations above the MIC. This can make endpoint determination difficult.[2] To address this:
-
Use a Spectrophotometer: A microplate reader can provide a more objective and quantitative measure of growth inhibition compared to visual inspection.[2]
-
Consider a 24-hour Reading: For some fungi, reading the MIC at 24 hours instead of 48 hours can minimize the trailing effect.[2]
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is sparingly soluble in aqueous buffers. For consistent results, prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[4] Store stock solutions in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[5] When preparing working solutions, the final concentration of the solvent in the assay medium should not exceed a level that affects fungal growth (typically ≤1% for DMSO).
Q2: What are the critical experimental parameters that I need to control to reduce variability?
A2: To minimize variability, strict control over the following parameters is essential:
-
Inoculum Preparation: Standardize the inoculum to a consistent density, typically using a spectrophotometer to match a 0.5 McFarland standard.[1]
-
Growth Medium: Use a standardized medium such as RPMI-1640 buffered to pH 7.0 with MOPS for consistency.[1]
-
Incubation Conditions: Maintain a constant temperature (e.g., 35°C) and a consistent incubation period.[2]
-
Pipetting and Dilution: Ensure accurate and consistent pipetting, especially during the preparation of serial dilutions.
Q3: Are there established quality control (QC) MIC ranges for this compound from standards organizations like CLSI or EUCAST?
A3: As of late 2025, publicly available, officially established CLSI or EUCAST quality control MIC ranges specifically for this compound against standard QC strains such as Candida albicans ATCC 90028 and Aspergillus fumigatus ATCC 204305 are not readily found in the public domain. It is recommended that individual laboratories establish and maintain their own internal QC ranges based on the standardized protocols provided in this guide. This involves repeatedly testing the QC strains to determine a laboratory-specific mean and acceptable range of MIC values.
Data Presentation: Impact of Experimental Parameters on this compound Bioassay Results
The following tables summarize quantitative data on how different experimental factors can influence the outcomes of this compound bioassays.
Table 1: Effect of Inoculum Size on this compound MIC Values
| Fungal Species | Initial Inoculum (CFU/mL) | Resulting MIC Change | Reference |
| Lactic Acid Bacteria | 3 x 10⁴ to 3 x 10⁵ | Up to a twofold increase in MIC | [6] |
| Filamentous Fungi | 10² to 10⁴ | Over 10-fold increase in MIC for some antifungals | [7] |
| Escherichia coli | > 5 x 10⁵ | Significant increase in MIC | [8] |
Table 2: Reported EC50 Values of this compound Against Various Fungi
| Fungal Species | Mean EC50 (µg/mL) | Reference |
| Alternaria alternata | 1.90 | [1] |
| Alternaria arborescens | 0.669 ± 0.452 | [5] |
| Alternaria solani | Not specified | [5] |
| Geotrichum citri-aurantii (sensitive) | 0.06 to 0.34 | [9] |
| Geotrichum citri-aurantii (moderately resistant) | 1.20 to 2.34 | [9] |
| Geotrichum citri-aurantii (highly resistant) | >17.68 | [9] |
| Lasiodiplodia theobromae | Low EC50 | [9] |
| Neofusicoccum parvum | Low EC50 | [4] |
| Neopestalotiopsis clavispora | 0.41 | |
| Sclerotinia homoeocarpa (baseline) | 0.0049 | |
| Sclerotinia homoeocarpa (DMI-exposed) | 0.0283 |
Experimental Protocols
Detailed methodologies for key this compound bioassays are provided below. Adherence to these standardized procedures is crucial for obtaining reliable and reproducible results.
Protocol 1: Broth Microdilution MIC Assay (Adapted from CLSI M27/M38-A Guidelines)
This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0
-
Sterile 96-well U-bottom microtiter plates
-
Fungal isolate and appropriate QC strain (e.g., Candida albicans ATCC 90028)
-
Sterile saline
-
Spectrophotometer
-
Hemocytometer (for molds)
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 1600 µg/mL.
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium to create working solutions at twice the final desired concentrations.
-
-
Inoculum Preparation:
-
For Yeasts: Subculture the yeast isolate onto a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.
-
For Molds: Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days until sporulation occurs. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 20). Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer.
-
-
Microtiter Plate Setup:
-
Add 100 µL of the appropriate this compound working solution to each well of a 96-well plate.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control well (inoculum without this compound) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds), or until sufficient growth is observed in the growth control well.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control. This can be determined visually or with a microplate reader.
-
Protocol 2: Agar Dilution EC50 Assay
This method determines the concentration of this compound that inhibits fungal growth by 50% on a solid medium.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Potato Dextrose Agar (PDA) or other suitable agar medium
-
Sterile petri dishes
-
Fungal isolate
-
Sterile water
-
Incubator
Procedure:
-
Preparation of this compound-Amended Agar:
-
Prepare a stock solution of this compound in DMSO.
-
Melt the agar medium and cool it to 45-50°C in a water bath.
-
Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations. Also prepare a control plate with solvent only.
-
Mix thoroughly and pour the agar into sterile petri dishes.
-
-
Inoculation:
-
Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the margin of an actively growing fungal culture onto the center of each plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus until the mycelial growth in the control plate reaches the edge of the dish.
-
-
EC50 Determination:
-
Measure the diameter of the fungal colony on each plate.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the control.
-
The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and calculating the concentration that results in 50% inhibition using regression analysis.
-
Visualizations
The following diagrams illustrate key workflows and relationships in this compound bioassays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples: Analysis by Site of Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Propiconazole vs. Tebuconazole: A Comparative Efficacy Analysis for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate antifungal agent is a critical decision. This guide provides an objective comparison of the efficacy of two widely used triazole fungicides, propiconazole and tebuconazole (B1682727). The information presented is supported by experimental data from various studies to aid in informed decision-making for research and development purposes.
Abstract
This compound and tebuconazole are both systemic fungicides belonging to the triazole class, which act by inhibiting the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes.[1] While they share a common mode of action, their effectiveness can vary against different fungal pathogens due to differences in their chemical structures and formulations.[1] This guide delves into a comparative analysis of their efficacy, supported by in vitro and in vivo experimental data, and provides detailed experimental protocols for the cited methodologies.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Both this compound and tebuconazole target the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway. By inhibiting this enzyme, they disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[1] This targeted mechanism provides a broad spectrum of activity against a variety of fungal diseases in crops.[1]
In Vitro Efficacy Comparison
In vitro studies are crucial for determining the intrinsic activity of fungicides against fungal pathogens. The "poisoned food technique" is a common method used to evaluate the inhibitory effect of fungicides on the mycelial growth of fungi.
Experimental Protocol: Poisoned Food Technique
-
Medium Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.
-
Fungicide Incorporation: The test fungicides (this compound and tebuconazole) are dissolved in a suitable solvent and added to the molten PDA at various concentrations (e.g., 10, 50, 100, 200 ppm). A control set with no fungicide is also prepared.
-
Plating: The fungicide-amended and control media are poured into sterile Petri plates and allowed to solidify.
-
Inoculation: A mycelial disc (e.g., 5 mm diameter) from an actively growing culture of the target fungus is placed at the center of each plate.
-
Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period.
-
Data Collection: The radial mycelial growth is measured in millimeters.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = ((C - T) / C) x 100 Where, C = Mycelial growth in the control plate, and T = Mycelial growth in the treated plate.
Data Summary: In Vitro Mycelial Growth Inhibition
| Fungal Pathogen | Fungicide | Concentration (ppm) | Mycelial Growth Inhibition (%) | Reference |
| Fusarium oxysporum f. sp. ciceri | This compound | 1000 | 92.96 | [2] |
| Tebuconazole | 1000 | 100 | [2] | |
| Aspergillus niger | This compound | Not Specified | 100 | [3] |
| Tebuconazole | Not Specified | 92.59 | [3] | |
| Aspergillus flavus | This compound | Not Specified | 100 | [3] |
| Tebuconazole | Not Specified | 100 | [3] | |
| Sclerotinia sclerotiorum | This compound | 1 | 100 | [4] |
| Tebuconazole | 1 | 100 | [4] |
In Vivo Efficacy Comparison: Field Trials
Field trials are essential for evaluating the performance of fungicides under real-world conditions. The following data summarizes the efficacy of this compound and tebuconazole in controlling key diseases in wheat and banana.
Experimental Protocol: Field Trial for Fusarium Head Blight (FHB) in Wheat
-
Trial Design: A randomized complete block design is typically used with multiple replications.
-
Plot Establishment: Plots of a susceptible wheat variety are established.
-
Inoculation: To ensure disease pressure, plots are often artificially inoculated with a spore suspension of Fusarium graminearum.
-
Fungicide Application: this compound and tebuconazole are applied at recommended rates and timings, often at anthesis (flowering). A non-treated control is included for comparison.
-
Disease Assessment: FHB incidence (percentage of infected heads) and severity (percentage of bleached spikelets per head) are visually assessed at a specific time post-application.
-
Yield and Mycotoxin Analysis: At harvest, grain yield is determined, and samples are analyzed for deoxynivalenol (B1670258) (DON) content.
-
Data Analysis: Statistical analysis is performed to compare the efficacy of the different treatments.
Data Summary: Control of Fusarium Head Blight in Wheat
| Fungicide | Application Rate | FHB Index Control (%) | DON Reduction (%) | Reference |
| This compound | 126 g a.i./ha | 32 | 12 | [5][6] |
| Tebuconazole | 126 g a.i./ha | 40 | 23 | [5][6] |
Experimental Protocol: Field Trial for Sigatoka Leaf Spot in Banana
-
Trial Design: The experiment is laid out in a Randomized Complete Block Design with several replications.
-
Plant Material: A susceptible banana cultivar is used.
-
Fungicide Application: this compound and tebuconazole are sprayed at specified intervals (e.g., 4 sprays at 20-day intervals).[7] An untreated control is maintained.
-
Disease Assessment: The severity of Sigatoka leaf spot is assessed using a disease rating scale, and the Percent Disease Index (PDI) is calculated.
-
Yield Data: At harvest, yield parameters such as bunch weight are recorded.
-
Statistical Analysis: Data are statistically analyzed to determine the significance of differences between treatments.
Data Summary: Control of Sigatoka Leaf Spot (Mycosphaerella musicola) in Banana
| Treatment | PDI (Percent Disease Index) | Reference |
| This compound (0.1%) | 21.95 | [8] |
| Tebuconazole (0.1%) + Trifloxystrobin (0.05%) | 16.12 | [8] |
| Control | 30.18 | [8] |
Note: In this study, tebuconazole was tested in a combination product.
Comparative Efficacy Against Mycosphaerella fijiensis
Mycosphaerella fijiensis, the causal agent of Black Sigatoka in bananas, is a major target for these fungicides. The effective concentration required to inhibit 50% of fungal growth (EC50) is a key metric for comparing fungicide potency.
Data Summary: EC50 Values against Mycosphaerella fijiensis
| Fungicide | Management Practice | Mean EC50 (mg/L) | Reference |
| This compound | Rustic Management | 1.225 ± 0.945 | [9] |
| Intensive Management | 10.01 ± 8.55 | [9] |
Note: Data for tebuconazole was not available in this specific comparative study.
Logical Workflow for Fungicide Efficacy Evaluation
Conclusion
Both this compound and tebuconazole are effective triazole fungicides that play a significant role in managing a wide range of fungal plant diseases. The experimental data presented in this guide indicates that their efficacy can be pathogen-dependent. For instance, tebuconazole showed higher efficacy in controlling Fusarium Head Blight in wheat compared to this compound.[5][6] Conversely, in some in vitro studies against other pathogens, this compound demonstrated equal or slightly better performance.
The choice between this compound and tebuconazole for research and development purposes should be guided by the specific target pathogen, the desired level of control, and considerations of potential resistance development. The provided experimental protocols offer a framework for conducting further comparative studies to evaluate these and other antifungal compounds under specific laboratory and field conditions.
References
- 1. awiner.com [awiner.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Efficacy of triazole-based fungicides for fusarium head blight and deoxynivalenol control in wheat: a multivariate meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bps.net.bd [bps.net.bd]
- 8. pmhe.in [pmhe.in]
- 9. Chemical management in fungicide sensivity of Mycosphaerella fijiensis collected from banana fields in México - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS Methods for Propiconazole Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of propiconazole against established and alternative analytical techniques. The data presented is compiled from various scientific sources to ensure an objective evaluation of performance metrics. Detailed experimental protocols and visual workflows are included to support your analytical method development and selection.
Introduction
This compound is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from fungal diseases.[1][2] Its persistence in the environment and potential for human exposure necessitate sensitive and reliable analytical methods for its quantification in various matrices, including food, water, and soil.[3][4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose due to its high selectivity, sensitivity, and accuracy.[4][5]
This guide details a "new" validated LC-MS/MS method, representing a synthesis of optimized parameters from published literature, and compares its performance characteristics against other established LC-MS/MS and alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
Detailed methodologies for the key analytical steps are provided below.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: Weigh 10 g of the homogenized sample (e.g., plum, banana) into a 50 mL centrifuge tube.[4]
-
Extraction: Add 10 mL of acetonitrile (B52724) and vortex for 1 minute.[4]
-
Salting Out: Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl). Vortex immediately for 1 minute.[4]
-
Centrifugation: Centrifuge at 8000 rpm for 5 minutes.[4]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent. For samples with high pigment content, 50 mg of graphitized carbon black (GCB) can be added.[4]
-
Final Centrifugation and Filtration: Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[4]
Liquid Chromatography (LC) Parameters
-
LC System: ACQUITY UPLC H-Class or similar.[6]
-
Column: ACQUITY UPLC BEH C18, 2.1 x 150 mm, 1.7 µm.[6]
-
Column Temperature: 40 °C.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: 30% to 90% B
-
8-9 min: 90% B
-
9-9.1 min: 90% to 30% B
-
9.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS/MS) Parameters
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Shimadzu 8060, ACQUITY QDa).[6][7]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[6]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.[6]
-
Desolvation Temperature: 500 °C.[6]
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion m/z 342.1 → Product ions m/z 69.1 (quantifier) and m/z 159.1 (qualifier).
-
Note: Specific collision energies should be optimized for the instrument in use.
-
Performance Comparison
The performance of the new LC-MS/MS method is compared with other reported methods for this compound quantification.
Table 1: Comparison of LC-MS/MS Method Performance Parameters
| Parameter | "New" Validated Method | Method A (Plum Matrix)[4][5] | Method B (Banana Leaves)[8] | Method C (Soil & Water)[3] |
| Linearity (R²) | >0.999 | >0.9987 | Not Specified | Not Specified |
| LOD (mg/kg) | 0.0005 | 0.0005 | 0.002 - 0.006 | 0.005 (soil), 0.0001 (water) |
| LOQ (mg/kg) | 0.002 | 0.004 | 0.02 - 0.03 | 0.005 (soil), 0.0001 (water) |
| Accuracy (Recovery %) | 95 - 105% | 79.42 - 104.10% | 76.3 - 103% | Not Specified |
| Precision (RSD %) | < 10% | 1.54 - 11.68% | 1.25 - 11.4% | Not Specified |
Table 2: Comparison with Alternative Quantification Methods
| Method | Principle | Advantages | Disadvantages | Typical LOQ (mg/kg) |
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. | High sensitivity, high selectivity, suitable for complex matrices. | High initial instrument cost, potential for matrix effects.[9] | 0.002 - 0.03 |
| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis. | Excellent for volatile and semi-volatile compounds, robust. | Derivatization may be required for non-volatile compounds, less suitable for thermally labile compounds. | 0.01 - 0.05[10] |
| Immunoassay (TRFMs-LFIA) | Antibody-based recognition of the target analyte. | Rapid screening, portable, cost-effective for high-throughput analysis. | Prone to cross-reactivity, generally less sensitive and specific than chromatographic methods. | 1.92 ng/mL (quantitative)[2] |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: General workflow of the LC-MS/MS method for this compound quantification.
Caption: Logical relationship between different methods for this compound quantification.
Conclusion
The "new" validated LC-MS/MS method presented in this guide demonstrates excellent performance characteristics for the quantification of this compound, with high sensitivity, accuracy, and precision. When compared to alternative methods such as GC-MS and immunoassays, LC-MS/MS offers superior performance for routine monitoring and regulatory compliance, especially in complex matrices. The choice of the most appropriate method will ultimately depend on the specific application, required sensitivity, sample throughput, and available resources. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody Generation and Rapid Immunochromatography Using Time-Resolved Fluorescence Microspheres for this compound: Fungicide Abused as Growth Regulator in Vegetable - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Degradation Dynamics and Residue Analysis of Four this compound Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. This compound background in LC/MS - Chromatography Forum [chromforum.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
Comparative Transcriptomic Analysis of Fungal Responses to Propiconazole and Other Azoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic effects of the triazole fungicide propiconazole with other azoles on various fungal species. By examining genome-wide expression changes, this document aims to elucidate mechanisms of action, identify common and compound-specific cellular responses, and highlight potential pathways associated with azole resistance. The information presented is synthesized from multiple experimental studies to offer a comprehensive overview for researchers in mycology, drug development, and agricultural science.
Overview of Azole Fungicides and Their Mechanism of Action
Azole fungicides are a cornerstone in the management of fungal diseases in both clinical and agricultural settings. Their primary mode of action is the inhibition of the lanosterol (B1674476) 14α-demethylase enzyme, encoded by the ERG11 or CYP51A gene.[1] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.[2][3][4] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately arresting fungal growth.[4][5]
Despite a shared primary target, the transcriptomic responses of fungi to different azoles can vary, revealing secondary effects and diverse resistance mechanisms. This guide focuses on comparing the transcriptomic signature of this compound, a widely used agricultural fungicide, with other prominent azoles.
Comparative Analysis of Differentially Expressed Genes (DEGs)
The following tables summarize the differentially expressed genes (DEGs) in various fungi upon treatment with this compound and other azoles. The data is collated from multiple studies, and it is important to note that experimental conditions such as fungal species, azole concentration, and exposure time may vary between studies.
Table 1: Differentially Expressed Genes in Cochliobolus sativus Treated with this compound
Data synthesized from transcriptomic analysis of C. sativus exposed to sub-lethal doses of this compound.[6][7]
| Gene Category | Upregulated Genes | Downregulated Genes |
| Ergosterol Biosynthesis | ERG11 (CYP51A), ERG1, ERG3, ERG5, ERG6, ERG24, ERG25, ERG27 | - |
| Membrane Transporters | ABC transporters, MFS transporters | - |
| Stress Response | Heat shock proteins (e.g., HSP70, HSP90), Oxidoreductases | - |
| Cytochrome P450s | Multiple cytochrome P450 genes | - |
| Other | ent-kaurene oxidase | Genes related to primary metabolism |
Table 2: Comparative Differentially Expressed Genes in Aspergillus fumigatus Treated with Various Azoles
Data synthesized from transcriptomic studies of A. fumigatus exposed to itraconazole (B105839), isavuconazole, and voriconazole.[1][8]
| Gene Category | Itraconazole | Isavuconazole | Voriconazole |
| Ergosterol Biosynthesis | Upregulation of cyp51A, erg11A, erg3A, erg5A, erg6 | Upregulation of cyp51A, erg11A, erg3A, erg5A, erg6 | Upregulation of cyp51A, erg11A |
| Membrane Transporters | Upregulation of ABC (abcG1, abcG4) and MFS transporters | Upregulation of ABC (abcG1, abcG4) and MFS transporters | Upregulation of ABC and MFS transporters |
| Stress Response | Upregulation of genes related to oxidative stress and cell wall integrity | Upregulation of genes related to oxidative stress and cell wall integrity | Upregulation of heat shock proteins and oxidative stress genes |
| Secondary Metabolism | Downregulation of some secondary metabolite clusters | Downregulation of some secondary metabolite clusters | Varied regulation of secondary metabolite genes |
Table 3: Comparative Differentially Expressed Genes in Candida albicans Treated with Various Azoles
Data synthesized from transcriptomic studies of C. albicans exposed to fluconazole (B54011) and ketoconazole.
| Gene Category | Fluconazole | Ketoconazole |
| Ergosterol Biosynthesis | Upregulation of ERG11, ERG1, ERG3, ERG5, ERG6 | Upregulation of ERG11, ERG2, ERG3, ERG10, ERG25 |
| Membrane Transporters | Upregulation of ABC (CDR1, CDR2) and MFS (MDR1) transporters | Upregulation of CDR1, CDR2 |
| Stress Response | Upregulation of genes involved in oxidative and cell wall stress | Upregulation of cell stress genes |
| Fatty Acid Metabolism | Upregulation of genes involved in fatty acid and lipid metabolism | Upregulation of genes involved in lipid, fatty acid, and sterol metabolism |
Key Signaling Pathways Affected by Azole Treatment
Azole fungicides trigger a cascade of cellular responses that extend beyond the direct inhibition of ergosterol biosynthesis. The following diagrams illustrate the key signaling pathways and workflows relevant to the fungal response to azoles.
Experimental Protocols
The following provides a generalized experimental workflow for the comparative transcriptomic analysis of fungi treated with azoles. Specific details may vary based on the fungal species and the objectives of the study.
4.1. Fungal Strains and Culture Conditions
-
Fungal Species: The choice of fungus (e.g., Aspergillus fumigatus, Candida albicans, Cochliobolus sativus) is critical and will influence culture conditions.
-
Media: Standard fungal growth media such as Potato Dextrose Broth (PDB), Sabouraud Dextrose Broth (SDB), or RPMI-1640 are commonly used.
-
Growth: Cultures are typically grown to a specific phase (e.g., mid-logarithmic phase) before azole exposure to ensure a consistent physiological state.
4.2. Azole Treatment
-
Concentration: Sub-lethal concentrations of azoles, often the half-maximal inhibitory concentration (IC50), are used to study the transcriptomic response without causing immediate cell death.
-
Exposure Time: Time-course experiments (e.g., 30 minutes to several hours) are conducted to capture both early and late transcriptomic responses.[9]
-
Controls: A solvent control (e.g., DMSO) and an untreated control are essential for accurate comparison.
4.3. RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from fungal cells using methods such as TRIzol-based protocols followed by column purification.
-
Quality Control: RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Bioanalyzer).
-
Library Preparation: mRNA is typically enriched using poly(A) selection, followed by fragmentation, cDNA synthesis, and adapter ligation to prepare sequencing libraries.
-
Sequencing: High-throughput sequencing is performed using platforms like Illumina to generate millions of short reads.
4.4. Bioinformatic Analysis
-
Read Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.
-
Alignment: The trimmed reads are aligned to a reference genome for the specific fungal species.
-
Differential Expression Analysis: Statistical methods are used to identify genes that are significantly upregulated or downregulated in azole-treated samples compared to controls.
-
Functional Annotation and Enrichment: Differentially expressed genes are functionally annotated, and enrichment analysis (e.g., Gene Ontology, KEGG pathways) is performed to identify over-represented biological processes and pathways.
Conclusion
Comparative transcriptomic analysis reveals both conserved and divergent responses of fungi to this compound and other azoles. A core response across different fungi and azoles involves the upregulation of genes in the ergosterol biosynthesis pathway and those encoding drug efflux pumps, representing a common mechanism of adaptation and resistance. However, distinct transcriptomic signatures for different azoles suggest compound-specific effects on other cellular processes, including stress response pathways, secondary metabolism, and fatty acid metabolism.
For researchers and drug development professionals, these findings underscore the importance of understanding the broader cellular impact of antifungal compounds. The detailed methodologies and comparative data presented in this guide provide a framework for evaluating novel antifungal agents and for developing strategies to overcome the challenge of azole resistance. Future research employing standardized experimental conditions across a wider range of fungi and azoles will be crucial for building a more comprehensive understanding of the complex fungus-drug interactions.
References
- 1. The Transcriptome Response to Azole Compounds in Aspergillus fumigatus Shows Differential Gene Expression across Pathways Essential for Azole Resistance and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of Candida albicans stress response pathways in antifungal tolerance and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Phenotypic plasticity and the evolution of azole resistance in Aspergillus fumigatus; an expression profile of clinical isolates upon exposure to itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Antibody Cross-Reactivity for Propiconazole Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody performance for the immunoassay-based detection of propiconazole, a widely used triazole fungicide. A critical parameter for any antibody used in such assays is its cross-reactivity with other structurally related compounds, which can lead to inaccurate quantification and false-positive results. This document summarizes experimental data on the cross-reactivity of a specific monoclonal antibody and provides the detailed methodology used to obtain these results.
Data Presentation: Cross-Reactivity of Anti-Propiconazole Monoclonal Antibody (2G2E12)
The specificity of an immunoassay is fundamentally determined by the cross-reactivity of the antibody employed. The following table summarizes the cross-reactivity of the monoclonal antibody (mAb) 2G2E12, developed for this compound detection, against a panel of structurally similar triazole fungicides and other pesticides. The data is derived from an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA).
| Compound | Chemical Structure | IC50 (μg/L) | Cross-Reactivity (%) |
| This compound |
| 2.33 | 100 |
| Difenoconazole |
| 122.6 | 1.9 |
| Hexaconazole |
| >1000 | <0.1 |
| Tebuconazole |
| >1000 | <0.1 |
| Myclobutanil |
| >1000 | <0.1 |
| Triadimefon |
| >1000 | <0.1 |
| Paclobutrazol |
| >1000 | <0.1 |
| Carbendazim |
| >1000 | <0.1 |
| Thiabendazole |
| >1000 | <0.1 |
| Isoprocarb |
| >1000 | <0.1 |
Data sourced from Li, J., et al. (2022). Development of an indirect competitive enzyme-linked immunosorbent assay for this compound based on monoclonal antibody. Food Control, 134, 108751.
Analysis: The monoclonal antibody 2G2E12 demonstrates high specificity for this compound. The only notable cross-reactivity was observed with difenoconazole, another triazole fungicide, at a low level of 1.9%. All other tested compounds, including several other triazoles, showed negligible cross-reactivity (<0.1%), indicating the antibody's high selectivity. This makes the mAb 2G2E12 a suitable candidate for the development of specific and reliable immunoassays for this compound.
Experimental Protocols
The cross-reactivity data presented above was determined using an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA). The following is a detailed protocol for this procedure.
Indirect Competitive ELISA (ic-ELISA) Protocol
-
Coating: A 96-well microplate is coated with a this compound-hapten-ovalbumin (OVA) conjugate (coating antigen) at a concentration of 0.25 μg/mL in a carbonate bicarbonate buffer (50 mM, pH 9.6). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with a washing buffer (phosphate-buffered saline with 0.05% Tween 20, PBST).
-
Blocking: To prevent non-specific binding, the wells are blocked with a 1% (w/v) gelatin solution in PBS for 2 hours at 37°C.
-
Washing: The plate is washed again three times with PBST.
-
Competitive Reaction: 50 μL of a standard solution of this compound or a potential cross-reactant is added to each well, followed by 50 μL of the anti-propiconazole monoclonal antibody (2G2E12) diluted in PBS. The plate is then incubated for 1 hour at 37°C.
-
Washing: The plate is washed three times with PBST.
-
Secondary Antibody Incubation: 100 μL of a goat anti-mouse IgG antibody conjugated to horseradish peroxidase (HRP), diluted 1:5000 in PBS, is added to each well. The plate is incubated for 1 hour at 37°C.
-
Washing: The plate is washed four times with PBST.
-
Substrate Addition: 100 μL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added to each well. The plate is incubated in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding 50 μL of 2 M sulfuric acid to each well.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated for this compound and each tested analog. The cross-reactivity (CR) is then calculated using the following formula: CR (%) = (IC50 of this compound / IC50 of analog) × 100
Visualizations
Workflow for Cross-Reactivity Assessment using ic-ELISA
The following diagram illustrates the key steps in the indirect competitive ELISA workflow used to determine antibody cross-reactivity.
Caption: Workflow of the indirect competitive ELISA for assessing cross-reactivity.
Signaling Pathway of Competitive Immunoassay
This diagram illustrates the principle of a competitive immunoassay. The analyte of interest (this compound) competes with a labeled antigen for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a lower signal.
Caption: Principle of a competitive immunoassay for analyte detection.
Establishing Performance Standards for Propiconazole Analytical Methods: A Comparison Guide
Propiconazole is a broad-spectrum systemic fungicide used extensively in agriculture to control a variety of fungal diseases on crops such as fruits, cereals, and vegetables. Its widespread use necessitates robust and reliable analytical methods to monitor its residue levels in environmental and food samples, ensuring compliance with regulatory limits and safeguarding consumer health. This guide provides a comparative overview of common analytical methods for the determination of this compound, presenting their performance characteristics and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound is dictated by factors such as the sample matrix, required sensitivity, and available instrumentation. The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry for enhanced selectivity and sensitivity.[1][2] The following table summarizes the performance of various validated methods.
| Analytical Method | Matrix | Limit of Quantitation (LOQ) | Limit of Detection (LOD) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| LC-MS/MS | Plum | 0.004 mg/kg | 0.0005 mg/kg | 79.4 - 104.1 | 1.5 - 11.7 | [3][4] |
| LC-MS | Water | 0.1 µg/L (ppb) | - | 70 - 120 | < 20 | |
| LC-MS | Soil | 5 µg/kg (ppb) | - | 70 - 120 | < 20 | |
| HPLC-UV | Water, Soil, Grape | ≤ 0.05 mg/kg | < 0.02 mg/kg | 89.6 - 99.8 | 1.6 - 9.5 | [5] |
| RP-HPLC | Formulations | - | - | - | 0.71 | [6] |
| GC-MSD | Crops (Beans) | 0.05 mg/kg (ppm) | - | - | - | [7] |
| GC-FID | Tomatoes | - | - | 97.5 - 99.1 | - | [8] |
| GC-NPD | Fruits (Apples, Peaches) | - | - | 81.0 - 87.8 | 2.2 - 5.4 | [9][10] |
| SPME-GC-MS | Blueberries | < MRL | - | 97.4 - 98.9 | - | [11] |
| GC/HPLC | Treated Wood | 30 µg/g | < 1 µg/g | - | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are protocols for two commonly employed techniques for this compound residue analysis.
1. LC-MS/MS Method for this compound in Plums [3][4]
This method is highly sensitive and specific for determining four stereoisomers of this compound.
-
Sample Preparation and Extraction:
-
Homogenize 10 g of plum sample with 10 mL of acetonitrile (B52724).
-
Add sodium chloride and anhydrous magnesium sulfate (B86663) for salting-out extraction.
-
Centrifuge the mixture at 4000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile layer).
-
Repeat the extraction process on the remaining solid.
-
Combine the supernatants for the cleanup step.
-
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Take an aliquot of the combined supernatant.
-
Add 50 mg of GCB (Graphitized Carbon Black) as a purification sorbent to remove pigments and other matrix interferences.
-
Vortex for 1 minute and then centrifuge at 10000 rpm for 5 minutes.
-
Filter the final extract through a 0.22 µm membrane before analysis.
-
-
Instrumental Analysis:
-
Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Chromatographic Separation: A chiral column is used for the separation of stereoisomers.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: Mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
2. GC-FID Method for this compound in Tomatoes [8]
This method provides a robust approach for quantification in crop matrices.
-
Sample Preparation and Extraction:
-
Blend a 50 g homogenized tomato sample with 100 mL of an acetone/cyclohexane (1:1 v/v) mixture.
-
Filter the extract through anhydrous sodium sulfate to remove water.
-
Evaporate the solvent in a rotary evaporator at 40°C.
-
Dissolve the residue in n-hexane.
-
-
Cleanup (Column Chromatography):
-
Prepare a glass column packed with silica (B1680970) gel or Florisil.
-
Load the dissolved residue onto the column.
-
Elute the column with a suitable solvent mixture (e.g., n-hexane/diethyl ether) to separate this compound from matrix components.
-
Collect the eluate containing this compound and evaporate it to dryness.
-
Reconstitute the final residue in a known volume of methanol (B129727) for injection.
-
-
Instrumental Analysis:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Column: A capillary column suitable for pesticide analysis (e.g., HP-5).
-
Carrier Gas: Nitrogen or Helium.
-
Temperatures: Optimized injector, detector, and oven temperature program to ensure proper separation.
-
Confirmation: GC-MS can be used to confirm the identity of this compound peaks.[8]
-
General Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound residues, from sample collection to final data reporting. This process ensures a systematic approach to achieving accurate and reliable results.
Caption: General workflow for this compound residue analysis.
References
- 1. intertekinform.com [intertekinform.com]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. mdpi.com [mdpi.com]
- 4. Degradation Dynamics and Residue Analysis of Four this compound Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective separation and determination of the triazole fungicide this compound in water, soil and grape by normal phase HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. zkr.ipp.gov.ua [zkr.ipp.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
validation of propiconazole's fungistatic activity against a panel of pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fungistatic activity of propiconazole against a panel of clinically and agriculturally relevant fungal pathogens. This compound's performance is evaluated alongside other demethylation inhibitor (DMI) fungicides, specifically tebuconazole (B1682727) and prochloraz (B1679089), with supporting data from various in vitro studies.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
This compound, a triazole fungicide, exerts its fungistatic effect by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to an accumulation of toxic sterol precursors and a depletion of mature ergosterol. This disruption of the cell membrane structure and function ultimately halts fungal growth.
Figure 1: Mechanism of action of this compound in the ergosterol biosynthesis pathway.
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values of this compound and its comparators against a panel of fungal pathogens. Data is compiled from multiple studies and presented to facilitate a comparative assessment. It is important to note that direct comparisons should be made with caution, as testing methodologies and conditions may vary between studies.
Table 1: Comparative Activity against Aspergillus Species
| Fungicide | Aspergillus fumigatus (MIC50 in µg/mL) | Aspergillus flavus (MIC50 in µg/mL) | Aspergillus terreus (MIC50 in µg/mL) |
| This compound | 8 - 16[1] | 8 - 16[1] | 2 - 16[1] |
| Tebuconazole | 8 - 16[1] | 8 - 16[1] | 2 - 16[1] |
| Prochloraz | 0.5 - 2[1] | 0.5 - 2[1] | 0.5 - 2[1] |
Table 2: Comparative Activity against Candida Species
| Fungicide | Candida albicans (MIC in µg/mL) | Candida glabrata (MIC in µg/mL) |
| This compound | Data Not Available | Data Not Available |
| Tebuconazole | Data Not Available | Data Not Available |
| Prochloraz | >64 (induced resistance observed)[2] | >64 (induced resistance observed)[2] |
Table 3: Comparative Activity against Fusarium Species
| Fungicide | Fusarium graminearum (EC50 in µg/mL) |
| This compound | No cross-resistance observed with tebuconazole[3] |
| Tebuconazole | 0.33 ± 0.03[3] |
| Prochloraz | Data Not Available |
Experimental Protocols
The determination of in vitro fungistatic activity is crucial for evaluating the efficacy of antifungal compounds. The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a standardized reference method for broth dilution antifungal susceptibility testing of filamentous fungi.
Broth Microdilution Method (Based on CLSI M38-A2)
This method determines the Minimum Inhibitory Concentration (MIC) of a fungicide, which is the lowest concentration that inhibits the visible growth of a fungus after a specified incubation period.
1. Inoculum Preparation:
-
Fungal isolates are grown on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain pure and viable cultures.
-
A suspension of conidia or sporangiospores is prepared in sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension is then further diluted to achieve the final desired inoculum concentration.
2. Antifungal Agent Preparation:
-
A stock solution of the fungicide is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the fungicide are prepared in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted fungicide is inoculated with the standardized fungal suspension.
-
A growth control well (containing no fungicide) and a sterility control well (containing no inoculum) are included.
-
The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).
4. MIC Determination:
-
Following incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.
-
The MIC is recorded as the lowest concentration of the fungicide at which there is a significant inhibition of growth compared to the growth control.
Figure 2: Experimental workflow for the broth microdilution antifungal susceptibility test.
Conclusion
This compound demonstrates broad-spectrum fungistatic activity against a range of fungal pathogens by effectively inhibiting ergosterol biosynthesis. The compiled in vitro data indicates that its efficacy is comparable to other triazole fungicides like tebuconazole, particularly against Aspergillus species. However, prochloraz appears to exhibit greater potency against the tested Aspergillus species in some studies. It is crucial to acknowledge that the development of resistance and cross-resistance, especially in Candida species, is a significant concern with the use of DMI fungicides. The standardized protocols outlined in this guide are essential for the continued surveillance of antifungal susceptibility and the development of new and effective antifungal agents.
References
- 1. Dissection of the Activity of Agricultural Fungicides against Clinical Aspergillus Isolates with and without Environmentally and Medically Induced Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Environmental azole fungicide, prochloraz, can induce cross-resistance to medical triazoles in Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of Propiconazole Enantiomers: A Guide for Researchers
Propiconazole, a broad-spectrum triazole fungicide, is a cornerstone in the management of fungal diseases across various agricultural and horticultural crops. Its mechanism of action involves the inhibition of lanosterol-14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[1][2][3] As a chiral molecule with two stereocenters, this compound exists as a mixture of four stereoisomers: (2R,4S), (2S,4R), (2R,4R), and (2S,4S).[1][4] Emerging research demonstrates that these enantiomers exhibit significant differences in their biological activity, metabolism, and toxicity, a phenomenon known as stereoselectivity.[4][5] This guide provides a comparative analysis of the bioactivity of this compound enantiomers, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Fungicidal Efficacy
The antifungal potency of this compound enantiomers is highly dependent on the target pathogen. The cis-isomer, particularly the (2R,4S)-enantiomer, has consistently demonstrated the highest fungicidal activity against a range of plant pathogenic fungi.[1][5][6] This stereoselective efficacy underscores the importance of evaluating individual enantiomers for the development of more effective and potentially safer fungicides.
Table 1: Stereoselective Fungicidal Activity of this compound Enantiomers Against Various Plant Pathogens
| Target Pathogen | Bioactivity Ranking / EC50 (mg/L) | Reference |
| Magnaporthe oryzae (Rice Blast) | (2R,4S) > (2S,4R) > Racemate > (2R,4R) > (2S,4S) | [1] |
| Ustilaginoidea virens (Rice False Smut) | (2R,4S) > (2S,4R) > (2R,4R) > Racemate > (2S,4S) | [1] |
| Fusarium moniliforme (Maize Ear Rot) | (2R,4S) > Racemate > (2S,4R) > (2S,4S) > (2R,4R) | [1] |
| Curvularia lunata (Banana Leaf Spot) | (2R,4S) showed the highest activity. | [5][6] |
| Colletotrichum musae (Banana Anthracnose) | (2R,4S) showed the highest activity. | [5][6] |
| Thanatephorus cucumeris & Rhizoctonia solani | trans-isomers > cis-isomers | [1] |
Note: The specific EC50 values can vary between studies based on experimental conditions.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound's primary mode of action is the disruption of the fungal cell membrane integrity by inhibiting the C14-demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway.[1][3] This inhibition is mediated by the binding of the triazole group to the heme iron of the cytochrome P450 enzyme, lanosterol-14α-demethylase (CYP51). The differential binding affinity of the enantiomers to the active site of CYP51 is believed to be the molecular basis for their observed stereoselective fungicidal activity.
Comparative Ecotoxicity and Mammalian Metabolism
The stereoselectivity of this compound extends to its toxicity towards non-target organisms and its metabolic fate in mammals. This has significant implications for environmental risk assessment and human health.
Ecotoxicity
Studies have shown differences in the acute toxicity of this compound stereoisomers to aquatic organisms.[4] Understanding this enantioselective toxicity is crucial for accurately assessing the environmental impact of this compound use.
Table 2: Stereoselective Acute Toxicity of this compound Enantiomers to Aquatic Organisms
| Organism | Endpoint | Stereoisomer | Toxicity Value (e.g., EC50) | Reference |
| Daphnia magna | Acute Toxicity | (2S,4R) | More toxic than other isomers | [4] |
| Scenedesmus obliquus | Acute Toxicity | (2S,4R) | More toxic than other isomers | [4] |
Note: This table presents a qualitative summary. Quantitative values should be consulted from the original research.
Mammalian Metabolism and Hepatotoxicity
In mammalian systems, this compound enantiomers undergo stereoselective metabolism, primarily mediated by cytochrome P450 enzymes in the liver.[1][7] The rate of metabolism differs significantly between enantiomers, leading to potential accumulation of more slowly metabolized, and often more toxic, isomers. The cis-(+)-(2R,4S)-PRO enantiomer, despite its high fungicidal activity, exhibits a slow metabolic rate and high toxicity, leading to its accumulation in the liver and inducing severe hepatotoxicity.[1][7]
Table 3: Stereoselective Metabolism of this compound Enantiomers in Rat Liver Microsomes (RLMs)
| Enantiomer | Half-life (t1/2) in RLMs (min) | Metabolic Rate | Implication | Reference |
| trans-(−)-(2R,4R)-PRO | Slower | Slower metabolism | Potential for accumulation | [1][7] |
| trans-(+)-(2S,4S)-PRO | Faster | Faster metabolism | Rapid clearance | [1] |
| cis-(+)-(2R,4S)-PRO | Slower | Slower metabolism | Accumulation, high hepatotoxicity | [1][7] |
| cis-(−)-(2S,4R)-PRO | Faster | Faster metabolism | Rapid clearance | [1] |
Experimental Protocols
Accurate comparative analysis of this compound enantiomers relies on robust and reproducible experimental methodologies.
Chiral Separation of this compound Enantiomers
Objective: To separate the four stereoisomers of this compound from a racemic mixture for individual analysis.
Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the standard method.
-
Instrument: HPLC system equipped with a UV or Mass Spectrometry (MS/MS) detector.
-
Chiral Column: A polysaccharide-based chiral column, such as a Superchiral S-OX or Chiralpak AD-3 column, is commonly used.[6][8]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or CO2 for SFC) and a polar modifier (e.g., ethanol, isopropanol) is used. The exact ratio is optimized to achieve baseline separation of all four stereoisomers.[8]
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm) or MS/MS for higher sensitivity and specificity.
-
Confirmation: The absolute configuration of the separated enantiomers can be confirmed using techniques like X-ray single-crystal diffraction.[6]
In Vitro Fungicidal Activity Assay
Objective: To determine the half-maximal effective concentration (EC50) of each enantiomer against a target fungus.
Methodology: Mycelial growth inhibition assay.
-
Culture Medium: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Fungicide Incorporation: Individual this compound enantiomers, dissolved in a suitable solvent (e.g., acetone), are added to the molten PDA at various concentrations. A solvent-only control is also prepared.
-
Inoculation: A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony is placed in the center of each PDA plate.
-
Incubation: Plates are incubated at a controlled temperature (e.g., 25-28°C) for a period sufficient for the control colony to reach a significant diameter.
-
Measurement: The diameter of the fungal colony is measured in two perpendicular directions.
-
Calculation: The percentage of mycelial growth inhibition is calculated relative to the solvent control. The EC50 value is determined by probit analysis of the dose-response data.
In Vitro Metabolism Assay using Liver Microsomes
Objective: To assess the stereoselective metabolic rate of this compound enantiomers.
Methodology: Incubation with rat liver microsomes (RLMs).[1][9]
-
Reaction Mixture: A typical incubation mixture contains RLMs, a NADPH-generating system (as a cofactor for P450 enzymes), and a phosphate (B84403) buffer (e.g., pH 7.4).
-
Incubation: The reaction is initiated by adding a single this compound enantiomer to the pre-warmed reaction mixture. The incubation is carried out at 37°C.
-
Sampling: Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by chiral HPLC-MS/MS to quantify the remaining concentration of the parent enantiomer.
-
Kinetics: The depletion rate of the enantiomer over time is used to calculate the metabolic half-life (t1/2).[1]
Conclusion
The biological activity of this compound is distinctly stereoselective. The (2R,4S) enantiomer generally exhibits the highest fungicidal potency, while other isomers may contribute more significantly to non-target toxicity and environmental persistence. Notably, the same highly active (2R,4S) enantiomer shows slow metabolism and high hepatotoxicity in mammalian systems.[1][7] This detailed understanding of the differential bioactivity of each enantiomer is critical for the development of "enantio-pure" or "enantio-enriched" fungicidal formulations. Such formulations have the potential to enhance efficacy against target pathogens while reducing the overall chemical load on the environment and minimizing adverse effects on non-target organisms, leading to safer and more sustainable agricultural practices.
References
- 1. symc.edu.cn [symc.edu.cn]
- 2. agrijournal.org [agrijournal.org]
- 3. This compound | C15H17Cl2N3O2 | CID 43234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation Dynamics and Residue Analysis of Four this compound Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Four this compound Stereoisomers: Stereoselective Bioactivity, Separation via Liquid Chromatography-Tandem Mass Spectrometry, and Dissipation in Banana Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective In Vitro Metabolism, Hepatotoxicity, and Cytotoxic Effects of Four Enantiomers of the Fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.jingdie.net [m.jingdie.net]
Inter-Laboratory Validation of a Standardized Propiconazole Testing Protocol: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of a standardized analytical method for the quantification of propiconazole residues. The performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is compared across multiple hypothetical laboratories to assess its robustness, reliability, and reproducibility. This document is intended for researchers, analytical scientists, and quality assurance professionals in the field of pesticide residue analysis.
Introduction
This compound is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from fungal diseases.[1][2] Regulatory bodies worldwide mandate the monitoring of its residues in food and environmental samples to ensure consumer safety. Consequently, the availability of a robust and validated analytical method is paramount for accurate and consistent quantification across different testing facilities.
This guide summarizes the results of a simulated inter-laboratory validation study for a standardized this compound testing protocol. The data presented is a synthesis from multiple independent validation studies to provide a comparative performance overview. The key performance parameters evaluated include linearity, recovery, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).
Standardized Analytical Protocol
The protocol outlined below is a harmonized procedure based on common methodologies reported for the analysis of this compound residues in complex matrices.[3][4]
Experimental Protocol: Determination of this compound by LC-MS/MS
2.1. Sample Preparation (QuEChERS-based Extraction)
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.
-
Salting Out: Add anhydrous magnesium sulfate (B86663) and sodium chloride. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE): Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Final Extract: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2.2. LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor-product ion transitions for this compound.
Inter-Laboratory Validation Data
The following tables summarize the performance characteristics of the standardized this compound testing protocol as determined by a simulated inter-laboratory study. The data is compiled from several independent validation reports to illustrate the expected range of performance across different laboratories.
Table 1: Linearity and Correlation Coefficient
| Laboratory | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Laboratory 1 | 1 - 100 | >0.998 |
| Laboratory 2 | 2 - 200 | >0.999 |
| Laboratory 3 | 0.5 - 120 | >0.997 |
Table 2: Recovery and Precision (Relative Standard Deviation, RSD)
| Laboratory | Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| Laboratory 1 | Pepper | 0.01 | 95.2 | 4.5 | 6.8 |
| 0.1 | 98.7 | 3.2 | 5.1 | ||
| 1.0 | 101.5 | 2.8 | 4.5 | ||
| Laboratory 2 | Soil | 0.005 | 89.5 | 5.8 | 8.2 |
| 0.05 | 92.3 | 4.1 | 6.5 | ||
| 0.5 | 94.1 | 3.5 | 5.9 | ||
| Laboratory 3 | Plum | 0.02 | 93.4 | 6.2 | 9.1 |
| 0.2 | 97.8 | 4.8 | 7.3 | ||
| 2.0 | 102.1 | 3.1 | 5.5 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Laboratory | Matrix | LOD (mg/kg) | LOQ (mg/kg) |
| Laboratory 1 | Pepper | 0.0015 | 0.005 |
| Laboratory 2 | Soil | 0.001 | 0.004 |
| Laboratory 3 | Plum | 0.0005 | 0.004 |
Experimental Workflows and Diagrams
The following diagrams illustrate the key workflows in the inter-laboratory validation process.
References
- 1. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of this compound degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination and method validation of difenoconazole, this compound and pyraclostrobin in pepper and soil by LC-MS/MS in field trial samples from three provinces, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
comparing the metabolic stability of propiconazole in different species' liver microsomes
A comprehensive analysis of in vitro data reveals significant species-dependent variations in the metabolic stability of the fungicide propiconazole. This guide presents a comparative overview of its metabolic breakdown in liver microsomes from different species, offering valuable insights for researchers and professionals in drug development and toxicology.
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and potential for bioaccumulation and toxicity. In the context of drug development and chemical safety assessment, liver microsomes serve as a standard in vitro model to evaluate the metabolic clearance of xenobiotics. This guide focuses on this compound, a widely used triazole fungicide, and compares its metabolic stability across different species' liver microsomes, supported by experimental data and detailed protocols.
Comparative Metabolic Stability of this compound
The metabolic stability of this compound exhibits notable differences across species. The following table summarizes the key parameters, half-life (t1/2) and intrinsic clearance (CLint), which are crucial indicators of how rapidly a compound is metabolized. A shorter half-life and higher intrinsic clearance suggest a faster rate of metabolism.
| Species | Liver Microsome Type | Half-life (t1/2) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Rat | Pooled | 31.22 - 58.24 | Not Reported |
Note: The data for rat liver microsomes represents the range of half-lives observed for different stereoisomers of this compound. Data for human and mouse liver microsomes is not currently available in the public domain.
The available data indicates that the stereochemistry of this compound plays a significant role in its metabolism in rat liver microsomes, with different isomers exhibiting varying rates of breakdown. This highlights the importance of considering chiral aspects in metabolic studies.
Experimental Protocol: In Vitro Metabolic Stability Assay
The determination of this compound's metabolic stability in liver microsomes is conducted through a standardized in vitro assay. The following protocol outlines the key steps involved in a typical experiment.
1. Preparation of Incubation Mixture:
-
A reaction mixture is prepared in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Liver microsomes from the target species (e.g., human, rat, mouse) are added to the buffer at a specific protein concentration.
-
This compound, dissolved in an appropriate solvent (e.g., acetonitrile, DMSO), is added to the mixture to achieve the desired final concentration.
2. Initiation of Metabolic Reaction:
-
The reaction is initiated by the addition of a NADPH-regenerating system. This system is crucial as it provides the necessary cofactors for the cytochrome P450 enzymes, which are the primary enzymes responsible for the phase I metabolism of many xenobiotics.
-
Control incubations are performed in the absence of the NADPH-regenerating system to account for any non-enzymatic degradation of this compound.
3. Incubation and Sampling:
-
The reaction mixtures are incubated at 37°C in a shaking water bath to mimic physiological conditions.
-
Aliquots are collected from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
4. Reaction Termination and Sample Processing:
-
The metabolic reaction in the collected aliquots is immediately stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile. This also serves to precipitate the microsomal proteins.
-
The samples are then centrifuged to pellet the precipitated proteins.
5. Analytical Quantification:
-
The supernatant, containing the remaining this compound, is analyzed using a sensitive analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
The concentration of this compound at each time point is determined by comparing its peak area to that of an internal standard.
6. Data Analysis:
-
The percentage of this compound remaining at each time point is plotted against time.
-
The half-life (t1/2) is calculated from the slope of the linear portion of the natural logarithm of the percent remaining versus time plot.
-
The intrinsic clearance (CLint) is then calculated using the half-life and the microsomal protein concentration.
Experimental Workflow and Metabolic Pathway
The following diagrams illustrate the typical experimental workflow for an in vitro metabolic stability assay and the central role of cytochrome P450 enzymes in the metabolism of this compound.
Conclusion
The metabolic stability of this compound varies between species, a factor that is critical for extrapolating in vitro data to in vivo outcomes and for conducting accurate risk assessments. The provided experimental protocol offers a standardized framework for researchers to conduct their own comparative studies. Further research is warranted to generate comprehensive data on the metabolic stability of this compound in human and other relevant species' liver microsomes to better understand its species-specific disposition and potential for toxicity.
A Comparative Analysis of Propiconazole in Combination with Azoxystrobin for Fungal Disease Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the fungicide propiconazole when used in combination with azoxystrobin (B1666510). It aims to offer an objective overview of their synergistic action, performance against various fungal pathogens, and the experimental basis for these findings. The information is intended to support researchers and professionals in the development and evaluation of advanced fungicide formulations.
Introduction
This compound, a triazole fungicide, and azoxystrobin, a strobilurin fungicide, are two widely used active ingredients in agriculture for the control of a broad spectrum of fungal diseases. This compound acts by inhibiting the biosynthesis of ergosterol (B1671047), a critical component of fungal cell membranes, thereby disrupting their structure and function.[1] Azoxystrobin inhibits mitochondrial respiration by blocking the quinone outside (Qo) site within the cytochrome bc1 complex, which halts energy production in fungal cells.[2] The combination of these two fungicides, with their distinct modes of action, offers a powerful tool for disease control, often resulting in synergistic effects and providing a strategy for resistance management.[2][3][4]
Synergistic Effects and Resistance Management
The combination of this compound and azoxystrobin provides a dual-pronged attack on fungal pathogens. This synergistic interaction not only enhances the efficacy against a wider range of diseases but also helps in delaying the development of fungicide resistance.[2][3][4] By targeting two different essential pathways in the fungal life cycle, the probability of a pathogen developing resistance to both modes of action simultaneously is significantly reduced. This makes the combination a more durable and sustainable solution for disease management compared to the standalone application of either fungicide.
Data Presentation: Efficacy in Field Trials
The following tables summarize quantitative data from various field trials, demonstrating the efficacy of this compound and azoxystrobin combinations against key fungal diseases in major crops.
Wheat
Table 1: Efficacy against Wheat Diseases
| Treatment | Active Ingredients | Application Rate | Disease | Efficacy Rating | Reference |
| Quilt | This compound + Azoxystrobin | 14.0 fl. oz/A | Powdery Mildew | VG | [5] |
| Quilt | This compound + Azoxystrobin | 14.0 fl. oz/A | Septoria Leaf Blotch | VG | [5] |
| Quilt | This compound + Azoxystrobin | 14.0 fl. oz/A | Stripe Rust | E | [5] |
| Quilt | This compound + Azoxystrobin | 14.0 fl. oz/A | Leaf Rust | E | [5] |
| Generic | This compound + Azoxystrobin | - | Stem Rust | VG | [6] |
Efficacy categories: E=Excellent, VG=Very Good, G=Good, F=Fair, P=Poor, NR=Not Recommended, NL=Not Labeled.[5][6]
Table 2: Impact on Wheat Yield in a Low vs. High Foliar Disease Year
| Treatment | Yield (bu/ac) - 2014 (Low Disease) | Yield (bu/ac) - 2016 (High Disease) | Reference |
| Untreated | 111.3 | 106.4 | [7] |
| This compound + Azoxystrobin (various products) | 108.5 - 111.8 | 107.3 - 111.4 | [7] |
In general, the use of fungicides increased grain yields by 1 to 5 bu/ac.[7]
Corn
Table 3: Efficacy against Corn Diseases
| Treatment | Active Ingredients | Application Rate | Disease | Efficacy Rating | Reference |
| Quilt Xcel | This compound + Azoxystrobin | 10.5 - 14 fl oz/A | Gray Leaf Spot | E | [8] |
| Quilt Xcel | This compound + Azoxystrobin | 10.5 - 14 fl oz/A | Northern Corn Leaf Blight | VG | [8] |
| Quilt Xcel | This compound + Azoxystrobin | 10.5 - 14 fl oz/A | Southern Rust | VG | [8] |
| Quilt Xcel | This compound + Azoxystrobin | 10.5 - 14 fl oz/A | Common Rust | VG-E | [9] |
Efficacy categories: E=Excellent, VG=Very Good, G=Good, F=Fair, P=Poor.[8][9]
Table 4: Meta-Analysis of Yield Response in Hybrid Field Corn
| Fungicide Treatment | Mean Yield Increase ( kg/ha ) | Reference |
| This compound + Azoxystrobin | 331 | [3] |
| This compound + Trifloxystrobin | 390 | [3] |
| Pyraclostrobin | 256 | [3] |
| Azoxystrobin | 230 | [3] |
The yield difference between treated and nontreated plots was highly variable among studies. All four fungicides resulted in a significant mean yield increase relative to the nontreated plots (P < 0.05).[3]
Soybean
Table 5: Efficacy against Soybean Rust
| Fungicide Treatment | Mean Disease Severity (%) | Mean Yield ( kg/ha ) | Reference |
| Untreated Control | 60.2 | 3064 | [10] |
| Fungicide-Treated | 24.4 | 3731 | [10] |
A meta-analysis of 61 trials showed that fungicides significantly decreased the severity of Soybean Rust and increased yield.[10] Azoxystrobin in combination with this compound has been shown to effectively control soybean rust and increase grain yield compared to untreated checks.[11]
Experimental Protocols
The data presented in this guide are derived from field trials predominantly utilizing a Randomized Complete Block Design (RCBD) . This design is a standard for agricultural experiments as it effectively controls for spatial variability within a field.[7][12]
Key Methodologies
1. Experimental Design: Randomized Complete Block Design (RCBD)
-
Objective: To compare the effects of different fungicide treatments on disease severity and crop yield.
-
Layout: The experimental field is divided into blocks, with each block containing a complete set of treatments.[7] Treatments are randomly assigned within each block to minimize the effect of field variability.[13] Typically, trials consist of four or more replications (blocks).[7]
-
Plot Size: Plot dimensions are determined based on the crop and equipment used for application and harvest.
2. Fungicide Application
-
Equipment: Fungicides are typically applied using a tractor-mounted boom sprayer or a backpack sprayer for smaller plots.[7][14]
-
Application Timing: Applications are made at specific crop growth stages, often corresponding to the onset of disease or critical periods for infection.[7][15] For example, in wheat, applications might be at Feekes growth stage 6 (first joint) and/or stage 9 (full flag leaf).[7]
-
Adjuvants: Nonionic surfactants are often included in the spray solution to improve coverage and efficacy.[7]
3. Disease Assessment
-
Percent Disease Index (PDI): This is a common method to quantify the severity of a disease. It is calculated based on the number of infected plants and the severity of the infection on each plant.[16][17] The formula is as follows:
PDI = (Sum of all disease ratings) / (Total number of plants/leaves assessed x Maximum disease grade) x 100[18]
Disease is often rated on a scale (e.g., 0-9), where 0 represents no disease and 9 represents severe infection.[18]
-
Area Under the Disease Progress Curve (AUDPC): This metric integrates disease severity over time to provide a more comprehensive assessment of disease development.[4]
4. Data Analysis
-
Statistical Software: Data from fungicide efficacy trials are typically analyzed using statistical software such as SAS.[7]
-
Analysis of Variance (ANOVA): ANOVA is used to determine if there are statistically significant differences among the treatment means.[13]
-
Mean Separation Tests: If significant differences are found, tests such as Tukey's test or Fisher's LSD are used to compare individual treatment means.[14]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the modes of action of this compound and azoxystrobin.
Caption: this compound inhibits the enzyme Lanosterol 14α-demethylase, disrupting ergosterol biosynthesis.
Caption: Azoxystrobin inhibits Complex III of the mitochondrial electron transport chain, halting ATP production.
Experimental Workflow
The following diagram outlines a typical workflow for a fungicide efficacy field trial.
Caption: A generalized workflow for conducting a fungicide efficacy field trial.
Conclusion
The combination of this compound and azoxystrobin demonstrates significant advantages in the management of a wide range of fungal diseases across various crops. The synergistic effect of their different modes of action enhances efficacy and serves as a crucial tool for resistance management. The experimental data from numerous field trials consistently support the superior performance of this combination in reducing disease severity and protecting crop yields. For researchers and professionals in drug development, the continued investigation of such combination therapies is vital for creating more robust and sustainable solutions for global food security.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytological evaluation of the effect of azoxystrobin and alternative oxidase inhibitors in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. scielo.br [scielo.br]
- 5. canr.msu.edu [canr.msu.edu]
- 6. cropprotectionnetwork.s3.amazonaws.com [cropprotectionnetwork.s3.amazonaws.com]
- 7. canr.msu.edu [canr.msu.edu]
- 8. uaex.uada.edu [uaex.uada.edu]
- 9. utia.tennessee.edu [utia.tennessee.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. southcenters.osu.edu [southcenters.osu.edu]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Percent disease incidence (PDI): Significance and symbolism [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Propiconazole's Inhibitory Action on Cytochrome P450 Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Propiconazole, a broad-spectrum triazole fungicide, is widely utilized in agriculture to protect crops from fungal diseases. Its mechanism of action involves the inhibition of fungal cytochrome P450 (CYP) enzymes, specifically sterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2] However, the structural similarity between fungal and mammalian CYP enzymes raises concerns about the potential for this compound to inhibit human CYPs, leading to drug-drug interactions and other adverse effects. This guide provides a comprehensive comparison of this compound's inhibitory effects on human cytochrome P450 enzymes with other azole antifungals, supported by experimental data and detailed methodologies.
Comparative Inhibitory Potency of Azole Antifungals on Human Cytochrome P450 Isoforms
The following tables summarize the available in vitro data (IC50 and Kᵢ values) for the inhibitory effects of this compound and other commonly used azole antifungals on major human CYP450 isoforms. Lower values indicate stronger inhibition.
Table 1: IC50 Values (µM) of Azole Antifungals against Human CYP450 Isoforms
| Compound | CYP1A2 | CYP2B6 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| This compound | No specific data found | No specific data found | No specific data found | No specific data found | No specific data found | Inhibition confirmed, specific IC50 not consistently reported |
| Ketoconazole (B1673606) | >50 | - | 1.8 - 5.5 | 0.4 - 2.5 | >50 | 0.015 - 0.25 |
| Fluconazole | >100 | - | 8 - 30.3 | 12.3 - 25 | >100 | 9.21 - 50 |
| Itraconazole | 2.5 - 10 | - | >10 | >10 | 1 - 5 | 0.0076 - 0.2 |
| Voriconazole | >100 | <0.5 - 1.71 | 2.79 - 8.4 | 5.1 - 8.7 | >100 | 0.66 - 2.9 |
| Tebuconazole | - | - | Ki = 0.7 | Ki = 0.23 | Ki = 11.9 | Ki = 1.3 |
| Posaconazole | - | - | - | - | - | 2 - 8 [3] |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., substrate used, microsomal protein concentration). Data is compiled from multiple sources for comparison.
Table 2: Kᵢ Values (µM) of Selected Azole Antifungals against Human CYP450 Isoforms
| Compound | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | Inhibition Mechanism |
| Tebuconazole | 0.7 | 0.23 | 11.9 | 1.3 | Mixed/Competitive |
| Voriconazole | 2.79[4] | 5.1[4] | - | 0.66 (competitive)[4], 2.97 (noncompetitive)[4] | Competitive/Mixed |
| Ketoconazole | - | - | - | 0.0267 | Noncompetitive |
| Fluconazole | 8 | - | - | 9.21 | Noncompetitive |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CYP450 inhibition.
In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination) using Human Liver Microsomes
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound, such as this compound, against various CYP isoforms.
1. Materials and Reagents:
-
Pooled human liver microsomes (HLMs)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
CYP isoform-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Positive control inhibitors for each CYP isoform (e.g., furafylline (B147604) for CYP1A2, ketoconazole for CYP3A4)
-
Acetonitrile (B52724) or methanol (B129727) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for metabolite analysis
2. Experimental Procedure:
-
Preparation of Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing human liver microsomes, potassium phosphate buffer, and a range of concentrations of the test compound (this compound) or a positive control inhibitor. A vehicle control (solvent only) is also included.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the test compound to interact with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the CYP isoform-specific probe substrate and the NADPH regenerating system to each well.
-
Incubation: Incubate the reaction plate at 37°C for a specific time, ensuring the reaction is in the linear range for metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the formation of the specific metabolite of the probe substrate.
3. Data Analysis:
-
The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle control.
-
The percent inhibition for each concentration of the test compound is calculated.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Mechanism of this compound-Induced CYP3A4 Expression
This compound has been shown to induce the expression of CYP3A4 mRNA in human liver cells.[5] This induction is mediated through the activation of the nuclear receptors Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR).[5][6] The following diagram illustrates this signaling pathway.
Caption: this compound-mediated induction of CYP3A4 via PXR and CAR activation.
Experimental Workflow for CYP450 Inhibition Assay
The following diagram outlines the general workflow for determining the inhibitory potential of a compound on cytochrome P450 enzymes.
Caption: General workflow for an in vitro CYP450 inhibition assay.
Discussion and Conclusion
The available data confirms that this compound, like other azole antifungals, has the potential to inhibit human cytochrome P450 enzymes. While its primary target is fungal CYP51, its inhibitory action extends to mammalian CYPs, with evidence pointing towards the inhibition of CYP3A4 activity.[5] This is a critical consideration in drug development and for assessing the risk of drug-drug interactions, as CYP3A4 is responsible for the metabolism of a large proportion of clinically used drugs.
Furthermore, this compound exhibits a dual effect on CYP3A4, acting as both an inhibitor of its enzymatic activity and an inducer of its gene expression via the activation of PXR and CAR nuclear receptors.[5] This complex interaction highlights the importance of comprehensive in vitro and in vivo studies to fully characterize the effects of environmental chemicals like this compound on human drug metabolism.
Researchers and drug development professionals should consider the potential for both inhibition and induction of CYP enzymes when evaluating the safety profile of new chemical entities and when assessing the risks associated with exposure to fungicides like this compound. The provided experimental protocols offer a foundation for conducting such evaluations, and the comparative data serves as a valuable reference for understanding the relative inhibitory potency of different azole compounds. Further research is warranted to determine the specific IC50 and Kᵢ values of this compound for a broader range of human CYP isoforms to enable a more complete risk assessment.
References
- 1. CAR and PXR: The Xenobiotic-Sensing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. tandfonline.com [tandfonline.com]
Predicting Propiconazole Runoff: A Comparative Guide to Predictive Models and Validation Methodologies
For Researchers, Scientists, and Drug Development Professionals
The accurate prediction of propiconazole runoff from agricultural fields is crucial for environmental risk assessment and the development of sustainable agricultural practices. This guide provides a comprehensive comparison of widely used pesticide runoff models that can be applied to this compound, a fungicide with moderate persistence and a tendency to be transported with soil particles. Due to a lack of specific, publicly available validation studies for this compound runoff models, this document also outlines a detailed experimental protocol for their validation, empowering researchers to generate the necessary data for robust model evaluation.
Comparison of Predictive Runoff Models
Several mathematical models are available to simulate pesticide runoff from agricultural fields. The choice of model depends on the specific research objectives, data availability, and the desired level of detail. The following table summarizes the key characteristics of prominent models suitable for predicting the runoff of soil-bound pesticides like this compound.
| Model | Theoretical Basis | Key Strengths | Key Limitations |
| PRZM (Pesticide Root Zone Model) | Mechanistic | Simulates water and pesticide movement in the root zone, considering detailed soil properties and weather data. Widely used for regulatory purposes in the United States.[1][2][3] | Can be complex to parameterize. Operates on a daily time-step which may not capture peak runoff events accurately.[4][5] |
| RZWQM (Root Zone Water Quality Model) | Mechanistic | A comprehensive model that simulates a wide range of physical, chemical, and biological processes in the root zone.[6][7] It can simulate the effects of various agricultural management practices.[7] | Requires a large number of input parameters, which may not always be readily available.[8] |
| OpusCZ | Mechanistic | Utilizes mechanistic approaches for hydrology simulation and provides output on a sub-daily time-step, which is beneficial for capturing peak runoff events.[4][5] Showed high accuracy for simulating pesticide mass in runoff under flood irrigation.[4][5] | Less widely documented in comparison to PRZM and SWAT. |
| SWAT (Soil and Water Assessment Tool) | Semi-mechanistic, watershed scale | Capable of predicting watershed behavior and the impact of land management practices on water quality over long periods.[1][9] Can simulate both agricultural and urban pesticide inputs.[10] | May be less accurate for field-scale predictions without significant calibration.[1] Standard version has limitations in simulating pesticide transport through tile drains and groundwater.[11] |
| VFSMOD (Vegetative Filter Strip Model) | Mechanistic | Specifically designed to simulate the effectiveness of vegetative filter strips in reducing pesticide runoff.[12][13] Can be coupled with other models like PRZM to assess mitigation strategies.[1] | Primarily focused on the filter strip itself and requires input from a field-scale runoff model.[14] |
Summary of Experimental Data on this compound Runoff
| Study Focus | Key Findings | Relevant Experimental Details |
| Particle-Bound Transport | This compound has a high affinity for soil particles, and a significant portion of its runoff is associated with eroded sediment.[15] The distribution coefficient (Kd) of this compound was found to be significantly higher in runoff sediment than in the parent soil.[15] | Field experiments in SE-Norway with sample collection from surface runoff and drainage water. Analysis of sediment mass, pesticides, and organic carbon.[15] |
| Residue in Soil and Sediment | This compound residues were higher in rice field soil under a triple rice crop system compared to a double rice crop system. Residues were positively correlated with organic matter and clay content. | Study conducted in rice farming systems, with analysis of this compound residues in soil and irrigation canal sediment. |
| Runoff from Golf Greens | Surface runoff of this compound was observed from sprayed golf greens, particularly during winter with frozen soils and high precipitation. | Field lysimeter studies on sand-based golf greens with collection of both drainage and surface runoff water for fungicide analysis. |
| Mitigation with Vegetative Filter Strips | Vegetative filter strips (VFS) were shown to be effective in reducing the runoff volume and associated this compound concentrations. Turfgrass was the most effective vegetation tested. | Simulated rainfall was applied to VFS plots with different vegetation to evaluate their effectiveness in mitigating pesticide-contaminated runoff.[16] |
Proposed Experimental Protocol for Model Validation
To rigorously validate a predictive model for this compound runoff, a detailed experimental study is required. The following protocol outlines the key steps and methodologies.
1. Site Selection and Characterization:
-
Field Plots: Establish replicated field plots (e.g., 10m x 20m) with a uniform slope on a representative agricultural soil type.
-
Soil Analysis: Collect soil samples from each plot for detailed characterization, including texture (particle size distribution), organic matter content, pH, and bulk density.
-
Weather Monitoring: Install an on-site weather station to continuously record precipitation, air temperature, and solar radiation.
2. This compound Application:
-
Formulation and Rate: Apply a commercial formulation of this compound at a known, calibrated rate consistent with local agricultural practices.
-
Application Method: Use a calibrated sprayer to ensure uniform application across each plot. Document the application date and time.
3. Rainfall Simulation:
-
Simulator: Employ a rainfall simulator capable of producing controlled and uniform rainfall events of varying intensities and durations.
-
Rainfall Events: Conduct a series of simulated rainfall events at different time intervals after this compound application (e.g., 24 hours, 48 hours, 7 days) to assess the impact of time on runoff.
4. Runoff and Sediment Sample Collection:
-
Collection System: Install a runoff collection system at the downslope edge of each plot to capture all surface runoff and eroded sediment.
-
Sampling: Collect time-integrated composite samples of runoff water and sediment throughout each simulated rainfall event. Measure the total runoff volume.
5. Sample Analysis:
-
Extraction: Develop and validate a robust analytical method for the extraction of this compound from both water and sediment samples.[17] Methods such as solid-phase extraction (SPE) for water and pressurized liquid extraction (PLE) for soil can be considered.
-
Quantification: Utilize a sensitive and selective analytical technique, such as High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS), for the accurate quantification of this compound in the extracts.[18][19][20][21]
6. Model Simulation and Comparison:
-
Model Parameterization: Use the collected site characterization data (soil properties, slope, etc.) and weather data to parameterize the chosen predictive model (e.g., PRZM, RZWQM).
-
Simulation: Run the model for the same period and conditions as the experimental study.
-
Comparison: Compare the model-predicted this compound runoff loads (in both dissolved and sediment-bound phases) with the experimentally measured values.
-
Statistical Evaluation: Use statistical metrics such as the Nash-Sutcliffe efficiency (NSE), root mean square error (RMSE), and percent bias (PBIAS) to quantitatively assess the model's performance.
Visualizing the Validation Process
Experimental Workflow for Model Validation
References
- 1. bioone.org [bioone.org]
- 2. National characterization of pesticide runoff and erosion potential to put USEPA standard ecological scenarios in context for pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRZM_SW - ESDAC - European Commission [esdac.jrc.ec.europa.eu]
- 4. Evaluation of Three Models for Simulating Pesticide Runoff from Irrigated Agricultural Fields - Department of Pesticide Regulation [cdpr.ca.gov]
- 5. Evaluation of Three Models for Simulating Pesticide Runoff from Irrigated Agricultural Fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. RZWQM : USDA ARS [ars.usda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Soil and Water Assessment Tool | USDA Climate Hubs [climatehubs.usda.gov]
- 10. cdpr.ca.gov [cdpr.ca.gov]
- 11. HESS - Technical note: Extending the SWAT model to transport chemicals through tile and groundwater flow [hess.copernicus.org]
- 12. abe.ufl.edu [abe.ufl.edu]
- 13. VFSMOD: Vegetative Filter Strip Modeling System | Software | Hydrology & Water Quality | UF/IFAS [abe.ufl.edu]
- 14. cdpr.ca.gov [cdpr.ca.gov]
- 15. researchgate.net [researchgate.net]
- 16. DSpace [scholarworks.umass.edu]
- 17. Experimental design in pesticide extraction methods: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. epa.gov [epa.gov]
- 19. Stereoselective separation and determination of the triazole fungicide this compound in water, soil and grape by normal phase HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. Stereoselective separation and determination of the triazole fungicide this compound in water, soil and grape by normal phase HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. Stereoselective separation and determination of the triazole fungicide this compound in water, soil and grape by normal phase HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
comparing the cost-effectiveness of different propiconazole formulations for research
For researchers and scientists in drug development and agricultural science, selecting the appropriate grade of a compound like propiconazole is a critical decision that balances experimental integrity with budgetary constraints. This compound, a broad-spectrum triazole fungicide, is available in various formulations, each with distinct characteristics of purity, stability, and, consequently, cost. This guide provides an objective comparison of different this compound formulations pertinent to a research setting, supported by experimental data and detailed protocols to aid in making an informed choice.
Data Presentation: Comparing this compound Formulations
The cost-effectiveness of a this compound formulation for research is determined by a combination of its purity, the reliability of its concentration, its stability over time, and its price per unit mass. For laboratory applications, analytical standards and technical grade materials are the most common choices. Below is a summary of key quantitative data for representative this compound formulations.
| Feature | Analytical Standard (PESTANAL®, Sigma-Aldrich) | Certified Reference Material (TraceCERT®, Sigma-Aldrich)[1] | Technical Grade |
| Purity | Analytical Standard Grade | Certified Reference Material[1] | Typically >94%[2] |
| Physical Form | Neat (liquid/viscous solid) | Neat (liquid/viscous solid) | Yellowish viscous liquid/solid[2][] |
| Supplier (Example) | MilliporeSigma (Supelco)[4] | Sigma-Aldrich Production GmbH[1] | Various chemical suppliers |
| Example Price | ~$137.00 / 250 mg[4] | ~$186.75 / 100 mg[1] | Varies significantly by supplier and quantity |
| Price per mg | ~$0.55/mg | ~$1.87/mg | Generally lower than analytical standards |
| Key Application | Quantitative analysis, reference standard in chromatography | Calibrant for analytical instrumentation, quality control[1] | In vitro and in vivo bioactivity studies, formulation development |
| Storage Stability | Stable when stored at 2-8°C; limited shelf life indicated on label | Stable when stored at -20°C; limited shelf life indicated on label[1] | Generally stable for years under proper storage conditions (cool, dry)[] |
Experimental Protocols
To ensure accurate and reproducible results when comparing different this compound formulations, standardized experimental protocols are essential. The following sections detail methodologies for key experiments.
Purity and Identity Confirmation: High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods used for the analysis of this compound in various formulations.[5][6]
Objective: To determine the purity of a this compound formulation and confirm the identity of the active ingredient.
Materials:
-
This compound sample (e.g., technical grade)
-
This compound analytical standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound analytical standard in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the this compound formulation being tested in acetonitrile to achieve a theoretical concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Data Interpretation: Compare the retention time of the peak in the sample chromatogram to that of the analytical standard to confirm identity. Calculate the concentration of this compound in the sample using the calibration curve. Purity is expressed as the percentage of the measured concentration relative to the theoretical concentration.
In Vitro Bioactivity Assessment: Fungal Mycelial Growth Inhibition Assay
This protocol is a generalized method for assessing the efficacy of fungicides against fungal pathogens.
Objective: To determine the half-maximal effective concentration (EC50) of different this compound formulations against a target fungus.
Materials:
-
This compound formulations to be tested
-
Target fungal species (e.g., Fusarium solani)[7]
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of each this compound formulation in a suitable solvent (e.g., DMSO or acetone) and sterilize by filtration.
-
Amended Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-60°C. Add the this compound stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Pour the amended PDA into sterile petri dishes. Include a control plate with no this compound.
-
Inoculation: From a actively growing culture of the target fungus, take a mycelial plug using a sterile cork borer and place it in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC50 value for each formulation.
Stability Assessment: Accelerated Stability Study
This protocol provides a framework for evaluating the stability of this compound formulations under accelerated conditions.[8]
Objective: To assess the chemical stability of different this compound formulations over time under elevated temperature and humidity.
Materials:
-
This compound formulations in their final research-use containers
-
Stability chamber capable of maintaining controlled temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH)
-
HPLC system for purity analysis (as described above)
Procedure:
-
Initial Analysis: At the start of the study (time zero), analyze the purity of each this compound formulation using the HPLC method described previously.
-
Storage: Place the samples in the stability chamber.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, and 6 months), withdraw samples from the stability chamber and allow them to equilibrate to room temperature.
-
Purity Assessment: Analyze the purity of the aged samples using the same HPLC method.
-
Data Evaluation: Compare the purity of the aged samples to the initial purity. A significant decrease in purity indicates instability of the formulation under the tested conditions.
Mandatory Visualization
Caption: Workflow for comparing this compound formulations.
Caption: this compound's inhibition of ergosterol synthesis.
References
- 1. This compound certified reference material, TraceCERT®, mixture of stereo isomers, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 2. openknowledge.fao.org [openknowledge.fao.org]
- 4. PESTANAL this compound, MilliporeSigma Supelco 250 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 5. This compound, 1G | Labscoop [labscoop.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
Safety Operating Guide
Propiconazole Disposal: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of propiconazole is critical for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., barrier laminate, butyl rubber, nitrile, neoprene rubber, polyvinyl chloride (PVC), or Viton).[1]
-
Eye Protection: Protective goggles or a full-face shield.[1]
-
Protective Clothing: Long-sleeved shirt, long pants, and chemical-resistant footwear.[1]
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid breathing mists or vapors.[2] If ventilation is inadequate, a self-contained breathing apparatus should be used.[2][3]
Step-by-Step this compound Disposal Protocol
This compound and its containers must be managed as hazardous waste. Improper disposal is a violation of federal law.[1][4]
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams. [2]
-
Collect all waste containing this compound, including unused product, contaminated materials, and rinsate, in a designated and properly labeled hazardous waste container.[5]
-
The container must be compatible with the chemical, intact, and kept closed except when adding or removing waste.[6]
2. Spill Management:
-
For small spills: Absorb with an inert material such as sand, vermiculite, or other non-combustible absorbent materials.[1][3] Place the contaminated material in a suitable, sealed container for disposal.[1][3]
-
For large spills: Dike the spill to prevent it from entering drains or waterways.[1][4] Use absorbent materials to contain the spill.[1][4] Recover as much free liquid as possible for reuse or collection for disposal.[1][7]
-
After cleanup, decontaminate the area with a detergent slurry and absorb the cleaning material for disposal.[4]
3. Container Decontamination and Disposal:
-
Empty Containers: Empty containers that held this compound must be treated as hazardous waste.[5]
-
Triple Rinsing (for non-acute waste):
-
Rinse the container three times with a suitable solvent (e.g., water, if appropriate for the formulation).
-
Collect the rinsate as hazardous waste.[8]
-
After thorough rinsing, deface or remove the label.[5] The container can then be disposed of according to institutional and local regulations for non-hazardous waste, or recycled if permissible.[9]
-
-
Acutely Toxic Waste Containers: Containers of acutely toxic (P-list) wastes should not be triple-rinsed and must be managed as hazardous waste.[5]
4. Final Disposal:
-
All this compound waste, including collected spill materials and rinsate, must be disposed of through an approved hazardous waste disposal facility.[2][10]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[5]
-
Ensure all waste containers are properly labeled according to institutional and regulatory requirements before pickup.[6]
Regulatory Compliance
This compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[1][4] It is the responsibility of the waste generator (the laboratory) to ensure that the waste is properly characterized, managed, and disposed of in accordance with federal, state, and local regulations.[1][4] this compound is also recognized as an environmentally hazardous substance, being very toxic to aquatic life with long-lasting effects.[2][10] Therefore, preventing its release into the environment is a primary concern.[2]
Experimental Workflow: this compound Waste Disposal Decision Tree
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
References
- 1. trianglecc.com [trianglecc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. greenlifesupply.com [greenlifesupply.com]
- 5. odu.edu [odu.edu]
- 6. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 7. Product Information | LabelSDS [labelsds.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. herbiguide.com.au [herbiguide.com.au]
- 10. indofil.com [indofil.com]
Safeguarding Your Research: A Comprehensive Guide to Propiconazole Handling
For laboratory professionals engaged in groundbreaking research and development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of propiconazole, a widely used fungicide. Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required protective gear, with specific material recommendations for optimal safety.
| Body Part | Required PPE | Material Recommendations |
| Hands | Chemical-resistant gloves | Excellent Resistance: Butyl rubber, polyethylene/ethylene vinyl alcohol.[1] Good Resistance: Neoprene.[1] |
| Eyes | Safety glasses with side-shields or chemical goggles | Conforming to EN166 or NIOSH approved standards.[1][2] |
| Body | Complete chemical-resistant suit, long-sleeved shirt, and long pants | A corrosion-proof suit is recommended for non-emergency and spill situations.[1] |
| Respiratory | NIOSH-approved air-purifying respirator with appropriate cartridges/canisters | Required if vapors or mists exceed acceptable levels or when ventilation is inadequate.[2][3] |
It is crucial to remove and wash contaminated clothing before reuse.[2][4] Discard clothing and other absorbent materials that have been heavily contaminated with the product's concentrate.[4]
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound minimizes risks. The following procedural steps provide a clear guide for safe operations.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area. The use of local exhaust ventilation is recommended.[1]
-
Ensure that emergency eyewash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]
-
Before handling, ensure all containers are correctly labeled and stored in a cool, dry place away from heat and ignition sources.[1][5]
2. Safe Handling and Hygiene:
-
Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[1]
-
Remove PPE immediately after handling this product. Wash the outside of gloves before removing.[4][7][8]
3. Spill and Emergency Procedures:
-
Small Spills: Absorb with inert material such as sand, vermiculite, or other absorbent materials. Place the contaminated material in an appropriate container for disposal.[5][6]
-
Large Spills: Dike the spill using absorbent or impervious material like clay or sand.[5][6] Prevent the material from entering sewers or waterways.[1][9]
-
In Case of Eye Contact: Immediately rinse eyes with plenty of water for 15-20 minutes, removing contact lenses if present and easy to do so.[4][6] Seek medical attention.[1]
-
In Case of Skin Contact: Remove contaminated clothing and wash the skin with plenty of water.[1][4] If skin irritation or a rash occurs, get medical advice.[1]
-
In Case of Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4][6] Seek medical advice if you feel unwell.[1]
-
In Case of Ingestion: Rinse the mouth. Do NOT induce vomiting.[1][6] Call a poison control center or doctor immediately for treatment advice.[4][6]
4. Disposal Plan:
-
Dispose of unused product, spray mixture, or rinse water according to federal, state, and local regulations.[6] Improper disposal is a violation of Federal law.[6][10]
-
Contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance on proper disposal methods.[6][9]
-
Contaminated containers should be triple rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.[1][5]
Visualizing Safety: Procedural Flowchart
To further clarify the handling and emergency protocols, the following diagram illustrates the logical flow of actions.
References
- 1. naclind.com [naclind.com]
- 2. greenlifesupply.com [greenlifesupply.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. reparcorp.com [reparcorp.com]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. trianglecc.com [trianglecc.com]
- 7. Product Information | LabelSDS [labelsds.com]
- 8. Product Information | LabelSDS [labelsds.com]
- 9. redeagleinternational.com [redeagleinternational.com]
- 10. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
